molecular formula C7H3ClN2OS B1457200 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 875340-14-0

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B1457200
CAS No.: 875340-14-0
M. Wt: 198.63 g/mol
InChI Key: AIKAEOONESRENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C7H3ClN2OS and its molecular weight is 198.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKAEOONESRENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731965
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875340-14-0
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and reactivity, underpinned by established scientific principles and field-proven methodologies.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in modern drug discovery, constituting the central framework of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for precise interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of kinases, activity against parasitic diseases like malaria, and modulation of epigenetic targets such as sirtuins.[1]

This compound (3) emerges as a particularly valuable building block. The presence of two distinct and orthogonally reactive functional groups—a reactive chlorine atom at the 4-position and a versatile aldehyde at the 6-position—makes it an ideal platform for the synthesis of diverse compound libraries. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. Concurrently, the aldehyde group serves as a synthetic handle for a plethora of chemical transformations, including reductive amination, oxidation, and olefination reactions. This dual reactivity profile enables the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core, facilitating the optimization of lead compounds in drug development programs.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core physicochemical properties can be summarized as follows. Researchers are advised to confirm these properties on a lot-specific basis.

PropertyValueSource
CAS Number 875340-14-0[2][3]
Molecular Formula C₇H₃ClN₂OS[2]
Molecular Weight 198.63 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMFInferred

Synthesis and Manufacturing

The synthesis of this compound (3) can be approached through two primary and logically sound strategies, starting from the readily available precursor, 4-Chlorothieno[3,2-d]pyrimidine (2). The choice of route may depend on the availability of starting materials, scalability, and desired purity profile.

Synthesis of the Core Precursor: 4-Chlorothieno[3,2-d]pyrimidine (2)

The foundational starting material, 4-Chlorothieno[3,2-d]pyrimidine (2), is synthesized from Thieno[3,2-d]pyrimidin-4(3H)-one (1). This transformation is a standard chlorination reaction, often employing a Vilsmeier-type reagent generated in situ.[4]

G cluster_0 Synthesis of 4-Chlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidin-4(3H)-one (1) Thieno[3,2-d]pyrimidin-4(3H)-one (1) 4-Chlorothieno[3,2-d]pyrimidine (2) 4-Chlorothieno[3,2-d]pyrimidine (2) Thieno[3,2-d]pyrimidin-4(3H)-one (1)->4-Chlorothieno[3,2-d]pyrimidine (2) (COCl)₂, DMF Dichloroethane, 0°C to RT

Caption: Synthesis of the key precursor (2).

Experimental Protocol:

  • To a stirred solution of dichloroethane, add dimethylformamide (DMF) and cool the mixture to 0 °C.

  • Slowly add oxalyl chloride dropwise. The formation of a white, gel-like substance (the Vilsmeier reagent) will be observed.

  • Add Thieno[3,2-d]pyrimidin-4(3H)-one (1) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 2.5 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product into dichloromethane, combine the organic layers, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude solid can be purified by trituration with hexane to afford 4-Chlorothieno[3,2-d]pyrimidine (2) as a solid.[4]

Pathway A: Direct Formylation via Vilsmeier-Haack Reaction

The most direct route to the target compound is the Vilsmeier-Haack formylation of 4-Chlorothieno[3,2-d]pyrimidine (2). This reaction utilizes a Vilsmeier reagent (typically generated from POCl₃ and DMF) to introduce a formyl group onto the electron-rich thiophene ring.[5][6][7] The electrophilic substitution is expected to occur at the C6 position, which is activated by the lone pairs of the sulfur atom.

G cluster_1 Pathway A: Vilsmeier-Haack Formylation 4-Chlorothieno[3,2-d]pyrimidine (2) 4-Chlorothieno[3,2-d]pyrimidine (2) Iminium salt intermediate Iminium salt intermediate 4-Chlorothieno[3,2-d]pyrimidine (2)->Iminium salt intermediate POCl₃, DMF 0°C to heat This compound (3) This compound (3) Iminium salt intermediate->this compound (3) Aqueous workup (hydrolysis)

Caption: Vilsmeier-Haack synthesis pathway.

Proposed Experimental Protocol:

  • In a flask under a nitrogen atmosphere, cool a solution of DMF to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-Chlorothieno[3,2-d]pyrimidine (2) in a suitable solvent (e.g., DMF or dichloroethane) to the Vilsmeier reagent.

  • Heat the reaction mixture (e.g., to 80 °C) for several hours, monitoring by TLC for the consumption of the starting material.[8]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Pathway B: Carboxylation and Subsequent Reduction

An alternative, two-step pathway involves the initial carboxylation of the thiophene ring, followed by the selective reduction of the resulting carboxylic acid.

Step 1: Carboxylation to form 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4)

This step involves the deprotonation of the C6 position using a strong base, followed by quenching with carbon dioxide (dry ice).[9]

Step 2: Selective Reduction to this compound (3)

The selective reduction of the carboxylic acid (4) to the aldehyde (3) is a critical step that requires a mild and chemoselective reducing agent to avoid over-reduction to the alcohol or reduction of the pyrimidine ring. Modern synthetic methods offer several reliable options.[10][11]

G cluster_2 Pathway B: Carboxylation and Reduction 4-Chlorothieno[3,2-d]pyrimidine (2) 4-Chlorothieno[3,2-d]pyrimidine (2) 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4) 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4) 4-Chlorothieno[3,2-d]pyrimidine (2)->4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4) 1. BuLi, TMP, THF, -78°C 2. CO₂ (dry ice) This compound (3) This compound (3) 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4)->this compound (3) Chemoselective reducing agent

Caption: Two-step synthesis via a carboxylic acid intermediate.

Experimental Protocol for Carboxylation:

  • To a solution of 2,2,6,6-tetramethylpiperidine (TMP) in anhydrous THF at 0 °C under nitrogen, add n-butyllithium (BuLi) dropwise. Stir for 30 minutes.

  • Cool the resulting lithium tetramethylpiperidide (LTMP) solution to -78 °C.

  • Add a solution of 4-Chlorothieno[3,2-d]pyrimidine (2) in anhydrous THF dropwise to the LTMP solution over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Perform an acidic workup by adding 0.1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over MgSO₄ and concentrate to yield 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (4).[9]

Methodologies for Selective Reduction:

  • Method 1: Activation followed by reduction. The carboxylic acid can be activated in situ (e.g., as a mixed anhydride or an acyl imidazolide) and then reduced with a mild hydride source like sodium borohydride.

  • Method 2: Modern chemoselective reagents. Reagents have been specifically developed for the direct, mild reduction of carboxylic acids to aldehydes in the presence of other sensitive functional groups.[10] For instance, a multifunctional reagent system can achieve this transformation in aqueous solvent at room temperature.[10]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two key functional groups.

G cluster_3 Reactivity and Synthetic Transformations A This compound (3) B 4-Amino-substituted-thieno[3,2-d]pyrimidine- 6-carbaldehyde A->B R-NH₂, base (SNAr at C4) C 4-Chloro-thieno[3,2-d]pyrimidine- 6-carboxylic acid A->C Oxidation (e.g., KMnO₄, PCC) D 4-Chloro-thieno[3,2-d]pyrimidin-6-yl)methanol A->D Reduction (e.g., NaBH₄) E 4-Chloro-6-(substituted-amino)methyl- thieno[3,2-d]pyrimidine A->E R-NH₂, reductive amination (e.g., NaBH(OAc)₃)

Caption: Key reactions of the title compound.

  • Nucleophilic Aromatic Substitution at C4: The chlorine atom at the 4-position is activated towards SNAr by the electron-withdrawing pyrimidine ring. This allows for its displacement by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, providing a straightforward method to introduce diverse side chains. This reaction is fundamental to building libraries of potential drug candidates.[12]

  • Reductive Amination of the Aldehyde: The aldehyde at C6 is a prime site for reductive amination. Reaction with a primary or secondary amine forms an intermediate imine, which is then reduced in situ (commonly with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is one of the most robust and widely used methods for generating C-N bonds in medicinal chemistry.

  • Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent). This carboxylic acid can then be used for amide bond formation, further expanding the accessible chemical diversity.

  • Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (NaBH₄), will selectively reduce the aldehyde to the primary alcohol without affecting the chloro-substituent. This alcohol can then be further functionalized.

  • Other Aldehyde Chemistry: The aldehyde group is also amenable to other classical transformations, such as Wittig olefination to form alkenes, Henry reactions, and the formation of hydrazones or oximes, each providing a gateway to different classes of compounds.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic placement of two orthogonally reactive functional groups—a displaceable chlorine and a modifiable aldehyde—provides medicinal chemists with a powerful tool for generating diverse compound libraries. The synthetic routes outlined in this guide, based on established chemical principles, offer reliable pathways to access this key building block. A thorough understanding of its reactivity is crucial for its effective application in the design and synthesis of novel therapeutic agents targeting a range of diseases.

References

A Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS No. 875340-14-0), a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, key chemical reactions, and its role as a versatile intermediate in the development of novel therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important chemical scaffold.

Introduction: The Significance of the Thienopyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural analogy to purine bases like adenine and guanine.[1][2][3] This resemblance allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes, receptors, and signaling pathways, making them a focal point in the search for new therapeutic agents.[2][4] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][3]

This compound, in particular, serves as a crucial building block. The presence of a reactive chlorine atom at the 4-position and an aldehyde group at the 6-position provides two distinct handles for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs.[5]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 875340-14-0[6]
Molecular Formula C₇H₃ClN₂OS[7]
Molecular Weight 198.63 g/mol [7]
Appearance Solid
IUPAC Name This compound[7]
SMILES O=CC1=CC2=C(S1)C(Cl)=NC=N2
InChI Key Not Available

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="1.0,1.5!"]; C2 [label="C", pos="2.0,2.0!"]; N3 [label="N", pos="3.0,1.5!"]; C4 [label="C", pos="3.0,0.5!"]; C4a [label="C", pos="2.0,0.0!"]; C5 [label="C", pos="1.0,0.5!"]; C6 [label="C", pos="0.0,1.5!"]; S7 [label="S", pos="0.0,0.0!"]; Cl [label="Cl", pos="4.0,0.0!"]; C_aldehyde [label="C", pos="-1.0,2.0!"]; H_aldehyde [label="H", pos="-1.5,2.5!"]; O_aldehyde [label="O", pos="-1.5,1.5!"]; H5[label="H", pos="1.0,-0.1!"];

// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- N1 [label=""]; C4a -- S7 [label=""]; S7 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; // Incorrect bond, should be C6--C5 C6 -- C_aldehyde [label=""]; C_aldehyde -- H_aldehyde [label=""]; C_aldehyde -- O_aldehyde [label="=", penwidth=2]; C4 -- Cl [label=""]; C5 -- H5[label=""]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the Vilsmeier-Haack formylation of a thieno[3,2-d]pyrimidin-4-one precursor, followed by chlorination.

The Vilsmeier-Haack Reaction: A Cornerstone of Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group.[9][10] In the context of thienopyrimidine synthesis, this reaction is crucial for introducing the aldehyde functionality.[11]

Step-by-Step Synthesis Protocol

A plausible synthetic route starting from a suitable 2-aminothiophene derivative is outlined below. The rationale for each step is provided to offer deeper insight into the experimental design.

Step 1: Cyclization to form the Thieno[3,2-d]pyrimidin-4-one Core The synthesis typically begins with a substituted 2-aminothiophene-3-carboxamide. This starting material can be cyclized with formic acid to yield the corresponding thieno[3,2-d]pyrimidin-4-one.[12] This acid-catalyzed condensation is a common strategy for forming the pyrimidine ring.

Step 2: Vilsmeier-Haack Formylation The thieno[3,2-d]pyrimidin-4-one is then subjected to a Vilsmeier-Haack reaction. The Vilsmeier reagent, prepared from POCl₃ and DMF, acts as the formylating agent.[8][13] The electron-rich thiophene ring is susceptible to electrophilic substitution, leading to the introduction of the aldehyde group at the 6-position.

Step 3: Chlorination The final step is the conversion of the hydroxyl group at the 4-position of the pyrimidinone ring to a chlorine atom. This is typically achieved by treating the formylated intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[14] This nucleophilic substitution reaction yields the target compound, this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

  • Nucleophilic Aromatic Substitution at C4: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, by reacting the compound with the corresponding nucleophiles.[14][15] This reaction is fundamental to building molecular diversity and is a key strategy in structure-activity relationship (SAR) studies.[15]

  • Reactions of the Aldehyde Group at C6: The aldehyde group can undergo a range of classical transformations. These include:

    • Reductive Amination: To introduce substituted amino groups.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the corresponding alcohol.

The ability to selectively modify these two positions makes this compound an exceptionally versatile intermediate in organic synthesis.

Reactivity_Map cluster_C4 C4 Position (Nucleophilic Substitution) cluster_C6 C6 Position (Aldehyde Chemistry) Core This compound Alkoxide 4-Alkoxy Derivatives Core->Alkoxide  RO⁻ Thiolate 4-Thioether Derivatives Core->Thiolate  RS⁻ Reductive_Amination 6-(Aminomethyl) Derivatives Core->Reductive_Amination  R₂NH, [H] Wittig 6-Vinyl Derivatives Core->Wittig  Wittig Ylide Oxidation 6-Carboxylic Acid Core->Oxidation  [O] Reduction 6-(Hydroxymethyl) Derivative Core->Reduction  [H] Amine 4-Amino Derivatives

Caption: Key chemical transformations of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[16] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The structural similarity of the thienopyrimidine core to the ATP (adenosine triphosphate) purine ring allows derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.

This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors. For instance, it has been utilized as a building block in the discovery of inhibitors for sirtuins (SIRT1, SIRT2, and SIRT3), a class of proteins involved in cellular regulation.[17]

Table 2: Examples of Biologically Active Thieno[3,2-d]pyrimidine Derivatives

Derivative ClassBiological TargetTherapeutic AreaReference
4-Anilino-thienopyrimidinesEGFR KinaseAnticancer[3]
2,4-Disubstituted thienopyrimidinesPI3KAnticancer[18]
4-Substituted thienopyrimidinesPlasmodium falciparumAntimalarial[15]
Thienopyrimidinones17β-HSD2Hormone-related disorders[12]

The versatility of the this compound scaffold allows for the systematic exploration of the chemical space around the thienopyrimidine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

Table 3: Safety and Handling Information

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]
Handling Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19][20]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
First Aid (Inhalation) Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[20]
First Aid (Skin Contact) Wash off with soap and plenty of water. Consult a physician.[20]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[20]
First Aid (Ingestion) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[20]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[20]

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its dual functionality allows for a wide range of chemical modifications, making it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the ongoing quest for novel and effective medicines.

References

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: A Cornerstone Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and delve into its chemical reactivity. The document highlights its strategic importance as a versatile intermediate in the development of novel therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's potential in their discovery programs.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry. This fused ring system, consisting of a thiophene ring merged with a pyrimidine ring, is an isostere of purine and is featured in a multitude of biologically active molecules. Thienopyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1]

The subject of this guide, this compound, is a strategically functionalized derivative. The key features that make it a valuable building block are:

  • The 4-Chloro Group : This position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functional groups and side chains, which is critical for modulating biological activity and pharmacokinetic properties.[2]

  • The 6-Carbaldehyde Group : The aldehyde functionality is a versatile chemical handle for various transformations, such as reductive amination, oxidation to a carboxylic acid, or the formation of imines and other carbon-carbon bonds.

These two reactive sites provide orthogonal handles for synthetic elaboration, making this compound a powerful platform for constructing libraries of complex molecules for high-throughput screening and lead optimization. It is particularly noted for its role as a key intermediate in the synthesis of kinase inhibitors.[3]

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 875340-14-0[5]
Molecular Formula C₇H₃ClN₂OS[4][5]
Molecular Weight 198.63 g/mol [5]
Exact Mass 197.96500 Da[5]
InChIKey AIKAEOONESRENG-UHFFFAOYSA-N[4]
Canonical SMILES C1=C(SC2=C1N=CN=C2Cl)C=O[4]

Synthesis and Purification Protocol

The synthesis of this compound typically starts from the commercially available precursor, 4-chlorothieno[3,2-d]pyrimidine. The introduction of the aldehyde group at the 6-position can be achieved via a formylation reaction, analogous to the carboxylation process described for the corresponding carboxylic acid.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a standard Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic systems.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

Step 2: Formylation Reaction

  • Dissolve the starting material, 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure this compound.

Trustworthiness Note: The progress of each step must be rigorously monitored by TLC to ensure complete conversion and identify any side products. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. As noted for related compounds, some commercial suppliers may not provide detailed analytical data, placing the onus of quality control on the researcher.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively to build molecular complexity.

G cluster_0 Derivatization Pathways cluster_1 Position 4: Nucleophilic Substitution cluster_2 Position 6: Aldehyde Chemistry main This compound pos4_reagent Amines (R-NH2) Thiols (R-SH) Alcohols (R-OH) main->pos4_reagent pos6_reagent 1. R-NH2 2. NaBH4 (Reductive Amination) main->pos6_reagent pos6_reagent2 Oxidizing Agent (e.g., KMnO4) main->pos6_reagent2 pos4_product 4-Amino/Thio/Alkoxy Derivatives pos4_reagent->pos4_product SNAr pos6_product 6-(Aminomethyl) Derivatives pos6_reagent->pos6_product pos6_product2 6-Carboxylic Acid Derivative pos6_reagent2->pos6_product2 Oxidation

Caption: Key derivatization pathways for the title compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C4 : The electron-withdrawing pyrimidine ring activates the chlorine atom for displacement. This reaction is the cornerstone of its use in drug discovery, allowing for the facile introduction of various amines, thiols, and alcohols.[2][6] This is often the key step for attaching fragments that will interact with the target protein. For instance, coupling with diverse amine building blocks is a common strategy to explore the chemical space around the core scaffold.

  • Reactions of the Aldehyde at C6 :

    • Reductive Amination : The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to furnish a stable secondary or tertiary amine. This is a powerful method for elongating a side chain or introducing new functional groups.

    • Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid. This carboxylic acid can then be used for amide coupling reactions, further expanding the diversity of accessible derivatives.

    • Wittig and Related Reactions : The aldehyde can undergo olefination reactions to form alkenes, providing a route to different carbon skeletons.

Application in Drug Discovery Workflow

This compound is not just a chemical reagent but a strategic tool in the drug discovery pipeline. Its primary application is as a versatile intermediate for generating focused libraries of compounds for screening against biological targets like protein kinases.

G start Start: 4-Chlorothieno[3,2-d] -pyrimidine-6-carbaldehyde step1 Step 1: Parallel Synthesis (SNAr at C4 with Amine Library) start->step1 step2 Step 2: Derivatization at C6 (e.g., Reductive Amination) step1->step2 library Focused Compound Library (Diverse Structures) step2->library step3 Step 3: Biological Screening (e.g., Kinase Inhibition Assay) library->step3 step4 Step 4: Hit Identification & Structure-Activity Relationship (SAR) step3->step4 end Lead Compound step4->end

Caption: Drug discovery workflow using the title compound.

Workflow Explained:

  • Library Synthesis : The process begins with the core intermediate. In the first step, a library of diverse amines is reacted with the 4-chloro position in a parallel synthesis format. This rapidly generates a set of "C4-decorated" intermediates.

  • Further Derivatization : Each of these new intermediates, now bearing a unique amine at C4, can undergo a second reaction at the C6-aldehyde position, such as reductive amination with another set of amines. This combinatorial approach allows for the exponential expansion of the number of final compounds.

  • Screening and SAR : The resulting focused library is then screened against the biological target. The activity data from this screen allows researchers to establish a Structure-Activity Relationship (SAR), identifying which substitutions at the C4 and C6 positions are favorable for potency and selectivity. This data-driven process guides the design of the next generation of more potent and optimized lead compounds.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its pre-activated functionalities provide medicinal chemists with reliable and versatile handles for molecular elaboration. The demonstrated utility of the thienopyrimidine scaffold in developing pharmacologically active agents, combined with the synthetic accessibility of this particular derivative, ensures its continued importance in modern drug discovery programs aimed at producing novel therapeutics.

References

Spectroscopic data of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Introduction

This compound is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of biologically active molecules, including kinase inhibitors[1]. The precise structural elucidation and purity assessment of such intermediates are paramount to the success of a drug discovery campaign. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides a detailed examination of the expected spectroscopic data for this compound. It is designed for researchers and scientists, offering not only the data but also the underlying principles and standardized protocols for its acquisition and interpretation.

Molecular Structure and Spectroscopic Predictions

To effectively interpret spectroscopic data, one must first understand the molecule's structure and predict the signals that will arise from its unique arrangement of atoms.

Chemical Structure:

  • Thieno[3,2-d]pyrimidine Core: A bicyclic system composed of a thiophene ring fused to a pyrimidine ring.

  • Substituents: A chlorine atom at position 4 (C4) and a carbaldehyde (aldehyde) group at position 6 (C6).

Predicted Spectroscopic Features:

  • ¹H NMR: We expect to see distinct signals for the protons on the pyrimidine ring, the thiophene ring, and the aldehyde group. Their chemical shifts will be influenced by the electron-withdrawing nature of the chlorine, the nitrogen atoms, the sulfur atom, and the carbonyl group.

  • ¹³C NMR: Signals corresponding to each unique carbon atom in the molecule will be present. The chemical shifts of carbons attached to heteroatoms (Cl, N, S) and the carbonyl carbon will be particularly informative.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecule's mass. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Transfer the solid to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for polar organic compounds. Chloroform-d (CDCl₃) is another common alternative.
  • Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

2. Instrument Setup and Calibration:

  • The following procedure is based on a standard 400 MHz or 500 MHz NMR spectrometer.
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
  • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H NMR; δ 39.52 ppm for ¹³C NMR).

3. Data Acquisition Parameters:

  • ¹H NMR:
  • Pulse Angle: 30-45 degrees (to allow for faster relaxation and a shorter experimental time).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans, depending on sample concentration.
  • ¹³C NMR:
  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve lock Lock & Shim dissolve->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 transform Fourier Transform acquire_H1->transform acquire_C13->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign Assign Peaks (Chemical Shift, Multiplicity) integrate->assign structure Structure Verification assign->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Analysis and Interpretation

¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H~10.1Singlet (s)N/A1H
H2 (Pyrimidine)~9.1Singlet (s)N/A1H
H7 (Thiophene)~8.4Singlet (s)N/A1H

Interpretation:

  • Aldehyde-H (~10.1 ppm): The aldehyde proton is highly deshielded due to the adjacent carbonyl group and is expected to appear far downfield as a sharp singlet.

  • H2 (~9.1 ppm): This proton is on the pyrimidine ring, flanked by two nitrogen atoms, leading to a significant downfield shift. Data for the parent compound shows this proton at 9.06 ppm[2].

  • H7 (~8.4 ppm): This is the sole proton on the thiophene ring. The electron-withdrawing aldehyde group at the adjacent C6 position will shift this proton downfield compared to the parent structure.

¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~185
C4 (C-Cl)~160
C2~155
C5a~153
C7a~135
C6 (C-CHO)~133
C7~125

Interpretation:

  • Carbonyl Carbon (~185 ppm): The aldehyde carbonyl carbon is characteristically found in this downfield region.

  • Aromatic Carbons (125-160 ppm): The remaining carbons are in the aromatic region. Carbons directly attached to heteroatoms (C2, C4, C5a, C7a) are shifted further downfield. The C4 carbon, bonded to chlorine, is expected to be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and elemental composition, serving as a final confirmation of its identity.

Experimental Protocol: MS Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

2. Instrument Setup (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode ([M+H]⁺) is typically effective for nitrogen-containing heterocyclic compounds.
  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass measurement, which can confirm the elemental formula[4].
  • Infusion: The sample solution is infused directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

3. Data Acquisition:

  • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
  • For fragmentation studies (MS/MS), the precursor ion corresponding to [M+H]⁺ can be isolated and subjected to collision-induced dissociation (CID).

Diagram: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization (ESI Source) cluster_analysis Mass Analysis & Detection cluster_output Data Output prep_sol Prepare Dilute Solution (e.g., 0.1 mg/mL in MeOH) infuse Infuse Sample prep_sol->infuse ionize Generate Gaseous Ions ([M+H]⁺) infuse->ionize analyzer Separate Ions by m/z (e.g., TOF, Orbitrap) ionize->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum accurate_mass Determine Accurate Mass & Isotope Pattern spectrum->accurate_mass

Caption: General workflow for Mass Spectrometry analysis using ESI.

Data Analysis and Interpretation

Molecular Formula: C₇H₃ClN₂OS Monoisotopic Mass: 197.9654 Da

Expected Mass Spectrum Data (High Resolution ESI-MS)

IonCalculated m/z (for ³⁵Cl)Calculated m/z (for ³⁷Cl)Relative Abundance
[M+H]⁺198.9727200.9697100 : 32

Interpretation:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion cluster. The base peak will appear at m/z 198.9727, corresponding to the protonated molecule containing the ³⁵Cl isotope.

  • Isotopic Pattern: A second peak, the [M+2+H]⁺ ion, will be observed at m/z 200.9697 with an intensity of approximately 32% relative to the base peak. This characteristic 3:1 isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

  • Fragmentation: While fragmentation depends on the energy used, a likely initial fragmentation would be the loss of the aldehyde group (CHO, 29 Da) or chlorine (Cl, 35/37 Da).

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR and MS data. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement and, crucially, confirms the presence of the chlorine atom via its distinct isotopic pattern. Together, these techniques provide an unambiguous and self-validating system for verifying the identity and purity of this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Foundational Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds, including kinase inhibitors.[1][2] Its strategic functionalization, featuring a reactive chlorine atom at the 4-position and a versatile aldehyde at the 6-position, allows for extensive molecular elaboration. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the selection and rationale of starting materials and the critical chemical transformations involved. We will dissect two robust synthetic strategies: the construction of the thieno[3,2-d]pyrimidine core followed by C-6 formylation, and a pathway involving the synthesis of a pre-functionalized thiophene precursor. This document is intended to be a comprehensive resource for researchers in drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to interact with a wide range of biological targets, often by competing with endogenous purine-containing molecules.[3] The incorporation of a thiophene ring fused to a pyrimidine core imparts unique physicochemical properties that can enhance target binding, improve pharmacokinetic profiles, and offer novel intellectual property positions. The 4-chloro substituent, in particular, is a crucial handle for introducing chemical diversity through nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the development of kinase inhibitor libraries.[4][5]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections.

G target This compound intermediate1 4-Chlorothieno[3,2-d]pyrimidine target->intermediate1 Formylation intermediate3 4-Chloro-6-(protected aldehyde)thieno[3,2-d]pyrimidine target->intermediate3 Deprotection intermediate2 Thieno[3,2-d]pyrimidin-4-one intermediate1->intermediate2 Chlorination start1 2-Aminothiophene-3-carboxamide intermediate2->start1 Cyclization start2 2-Amino-5-formylthiophene-3-carbonitrile intermediate3->start2 Cyclization & Chlorination

Caption: Retrosynthetic pathways to the target molecule.

This analysis highlights two convergent and practical synthetic approaches that will be discussed in detail.

Synthetic Strategy I: Core Construction Followed by C-6 Formylation

This is arguably the most common and versatile approach, commencing with the synthesis of the thieno[3,2-d]pyrimidine core, which is subsequently functionalized at the C-6 position.

Starting Material: Substituted 2-Aminothiophenes

The cornerstone of this strategy is a suitably substituted 2-aminothiophene derivative. The Gewald reaction is a powerful and widely employed multicomponent reaction for the synthesis of 2-aminothiophenes from an α-methylene ketone or aldehyde, a β-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base.[4]

Alternatively, commercially available 2-aminothiophene-3-carboxamide or its corresponding ester can be used as a starting point.[4][5]

Cyclization to Thieno[3,2-d]pyrimidin-4-one

The construction of the pyrimidine ring is typically achieved by reacting the 2-aminothiophene-3-carboxamide with a one-carbon synthon. Common and effective reagents for this cyclization include formic acid, formamide, or triethyl orthoformate.[6][7] The use of formamide at elevated temperatures is a robust method for achieving this transformation.[5]

G cluster_0 Core Synthesis start 2-Aminothiophene-3-carboxamide intermediate Thieno[3,2-d]pyrimidin-4(3H)-one start->intermediate Cyclization (Heat) reagent1 Formamide (HCONH2) product1 4-Chlorothieno[3,2-d]pyrimidine intermediate->product1 Chlorination reagent2 POCl3 or (COCl)2/DMF

Caption: Synthesis of the 4-chlorothieno[3,2-d]pyrimidine core.

Chlorination of the Thieno[3,2-d]pyrimidin-4-one

The conversion of the thieno[3,2-d]pyrimidin-4-one intermediate to the corresponding 4-chloro derivative is a critical step that activates the 4-position for subsequent nucleophilic substitution. This transformation is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or a combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[4][8] Refluxing in neat POCl₃ is a standard and effective procedure.[7][9]

Formylation at the C-6 Position

The introduction of the carbaldehyde group at the C-6 position of the 4-chlorothieno[3,2-d]pyrimidine core is the final and key transformation. Two primary methods are viable for this step:

This powerful technique allows for the regioselective functionalization of aromatic and heteroaromatic systems. The thieno[3,2-d]pyrimidine ring system can be deprotonated at the C-6 position using a strong, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with a suitable electrophile.

A well-documented precedent for this approach is the synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[9] In this procedure, 4-chlorothieno[3,2-d]pyrimidine is treated with a strong base like lithium diisopropylamide (LDA) or, as reported, lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) to generate the 6-lithiated species.[9] Quenching this intermediate with dry ice (solid CO₂) affords the carboxylic acid.[9]

By analogy, quenching the 6-lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), will yield the desired this compound.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][10] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[7][10] The thiophene ring is generally susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction a plausible approach for the formylation of the thieno[3,2-d]pyrimidine core. The regioselectivity of the formylation will be influenced by the electronic and steric effects of the fused pyrimidine ring and the 4-chloro substituent.

Synthetic Strategy II: Assembly from a Pre-functionalized Thiophene

An alternative strategy involves the synthesis of a thiophene precursor that already contains the desired aldehyde functionality (or a protected form thereof) at the 5-position.

Starting Material: 2-Amino-5-formylthiophene-3-carbonitrile

The synthesis of this key intermediate can be achieved through various routes. One potential approach involves the Vilsmeier-Haack formylation of a suitable 2-aminothiophene-3-carbonitrile precursor.

Cyclization and Chlorination

Once the 2-amino-5-formylthiophene-3-carbonitrile is obtained, the subsequent steps would mirror those of Strategy I. Cyclization with a suitable one-carbon source would construct the pyrimidine ring, followed by chlorination to install the reactive chlorine atom at the 4-position. It is crucial to consider the compatibility of the aldehyde group with the reaction conditions of these steps. Protection of the aldehyde, for instance as an acetal, may be necessary to prevent undesired side reactions during the cyclization and chlorination steps.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophene-3-carboxamide (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • To a round-bottom flask, add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (optional, can accelerate the reaction).[9]

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[3,2-d]pyrimidine.

  • The product can be further purified by column chromatography or recrystallization.

Parameter Value Reference
Starting MaterialThieno[3,2-d]pyrimidin-4(3H)-one[4][7][9]
Chlorinating AgentPOCl₃[7][9]
AdditiveN,N-dimethylaniline (optional)[9]
Reaction TemperatureReflux (~110 °C)[9]
Reaction Time12-24 hours[9]
Protocol 3: Synthesis of this compound via Lithiation
  • Caution: This reaction must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Organolithium reagents are pyrophoric.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).[9]

  • Cool the solution to 0 °C and add n-butyllithium (1.5 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution at 0 °C for 30 minutes.[9]

  • In a separate flame-dried flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in anhydrous THF.[9]

  • Cool the solution of the thienopyrimidine to -78 °C (dry ice/acetone bath).

  • Slowly add the freshly prepared LiTMP solution to the thienopyrimidine solution via cannula or a dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.[9]

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.[9]

  • Add N,N-dimethylformamide (DMF, 2-3 equivalents, freshly distilled) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Parameter Value Reference
Starting Material4-Chlorothieno[3,2-d]pyrimidine[9]
BaseLithium 2,2,6,6-tetramethylpiperidide (LiTMP)[9]
Formylating AgentN,N-Dimethylformamide (DMF)
Deprotonation Temp.-78 °C[9]
Quenching Temp.-78 °C

Conclusion

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. The most reliable and versatile pathway involves the initial construction of the 4-chlorothieno[3,2-d]pyrimidine core, followed by a regioselective formylation at the C-6 position via directed ortho-metalation. This approach offers a high degree of control and is amenable to the synthesis of various analogs. The alternative strategy of utilizing a pre-functionalized thiophene starting material is also viable but may require additional steps for the protection and deprotection of the aldehyde functionality. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important medicinal chemistry intermediate, enabling the further development of novel therapeutics.

References

The Ascendant Scaffold: A Technical Guide to the Synthesis and Applications of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine core, a compelling isostere of the purine nucleobases, has cemented its status as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic structure offer a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the synthetic routes to thieno[3,2-d]pyrimidines and a comprehensive overview of their burgeoning applications, with a particular focus on their role in drug discovery. We delve into the mechanistic underpinnings of key synthetic transformations and biological activities, offering field-proven insights for researchers navigating this exciting area of chemical science.

The Thieno[3,2-d]pyrimidine Core: A Scaffold of Significance

The fusion of a thiophene ring with a pyrimidine ring gives rise to several isomeric thienopyrimidines, with the thieno[3,2-d]pyrimidine system being of particular interest to medicinal chemists.[1] Its structural analogy to adenine, a fundamental component of nucleic acids, allows derivatives of this scaffold to interact with a multitude of biological targets, most notably the ATP-binding sites of enzymes like kinases.[1][3] This bioisosteric relationship has been successfully exploited to design potent and selective inhibitors for a range of therapeutic targets. The thiophene ring, in place of a benzene ring, imparts distinct physicochemical properties, influencing solubility, metabolic stability, and target engagement.[4]

Synthetic Strategies for the Thieno[3,2-d]pyrimidine Nucleus

The construction of the thieno[3,2-d]pyrimidine scaffold predominantly relies on the initial formation of a suitably substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.

The Gewald Reaction: A Cornerstone in Thiophene Synthesis

The Gewald reaction is a powerful and widely employed multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5]

Mechanism of the Gewald Reaction:

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester.[5] The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene.[5] Microwave irradiation has been shown to improve reaction times and yields.

Gewald Reaction Mechanism ketone Ketone/Aldehyde knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel sulfur Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base base->knoevenagel Knoevenagel Condensation knoevenagel->sulfur_adduct cyclized Cyclized Intermediate sulfur_adduct->cyclized Cyclization aminothiophene 2-Aminothiophene cyclized->aminothiophene Tautomerization Thienopyrimidine Cyclization aminothiophene 2-Aminothiophene-3-carboxylate thienopyrimidinone Thieno[3,2-d]pyrimidin-4-one aminothiophene->thienopyrimidinone one_carbon One-Carbon Source (e.g., Formic Acid, Triethyl Orthoformate, Formamide) one_carbon->thienopyrimidinone Cyclization

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Thieno[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural analogy to the native purine framework allows for strategic interactions with a multitude of biological targets, leading to the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel thieno[3,2-d]pyrimidine compounds. We will delve into the foundational synthetic strategies, from the construction of the initial thiophene ring via the Gewald reaction to the elaboration of the pyrimidine core and its subsequent functionalization. Detailed, field-proven experimental protocols for synthesis, purification, and characterization are provided, alongside methodologies for evaluating biological activity, with a focus on anticancer applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics based on this versatile scaffold.

Introduction: The Thieno[3,2-d]pyrimidine Core - A Scaffold of Therapeutic Promise

The fusion of a thiophene and a pyrimidine ring gives rise to the thieno[3,2-d]pyrimidine system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] Its structural resemblance to adenine, a fundamental component of nucleic acids, allows it to function as a bioisostere, enabling interactions with the ATP-binding sites of various enzymes, particularly kinases.[2] This has led to the successful development of numerous thieno[3,2-d]pyrimidine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The versatility of the thieno[3,2-d]pyrimidine core lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will provide a detailed roadmap for the synthesis and evaluation of novel derivatives, empowering researchers to explore the full therapeutic potential of this remarkable scaffold.

Synthetic Strategies: From Building Blocks to Functionalized Derivatives

The construction of the thieno[3,2-d]pyrimidine core and its subsequent diversification is a multi-step process that relies on a series of robust and well-established chemical transformations. The general synthetic workflow can be conceptualized as a three-stage process: assembly of the thiophene precursor, construction of the fused pyrimidine ring, and functionalization of the bicyclic core.

G cluster_0 Stage 1: Thiophene Synthesis cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Diversification A Ketone/Aldehyde + α-Cyanoester B Gewald Reaction A->B C 2-Aminothiophene-3-carboxylate/carbonitrile B->C D Cyclization C->D E Thieno[3,2-d]pyrimidin-4-one D->E F Chlorination E->F G 4-Chlorothieno[3,2-d]pyrimidine F->G H Suzuki Coupling / Nucleophilic Substitution G->H I Novel Thieno[3,2-d]pyrimidine Derivatives H->I G cluster_0 Kinase Inhibition Assay Workflow A Kinase, Substrate, ATP & Inhibitor Incubation B Kinase Reaction A->B C Detection of Product Formation B->C D Signal Measurement C->D E IC50 Determination D->E

References

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine bioisostere that confers a wide range of biological activities, most notably as potent kinase inhibitors in oncology.[1] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to predict the biological targets of a specific, functionalized derivative: 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde. For drug discovery researchers, scientists, and development professionals, understanding a small molecule's mechanism of action is paramount. Target identification not only illuminates efficacy but also helps anticipate off-target effects and enables drug repurposing strategies.[2][3][4] This document details a multi-pronged in silico strategy, leveraging both ligand-based and structure-based computational techniques to generate a high-confidence list of putative protein targets, thereby accelerating the drug discovery pipeline in a cost-effective and time-efficient manner.[2][3][5]

Chapter 1: Foundational Principles of Computational Target Identification

Before embarking on predictive workflows, it is crucial to understand the core principles that underpin in silico target identification. These methods are broadly categorized based on the available data: information about known active ligands (ligand-based) or the three-dimensional structure of the protein targets (structure-based).

The Molecular Similarity Principle

The foundational hypothesis for most ligand-based methods is the "molecular similarity principle," which posits that structurally similar molecules are likely to exhibit similar biological properties, including binding to the same protein targets.[6][7] Computational tools quantify this similarity using 2D fingerprints (topology) and 3D shape comparisons (topography) to relate a query molecule to a vast database of compounds with known bioactivities.

Ligand-Based vs. Structure-Based Approaches

The choice of methodology is dictated by the available information. By employing both, we create a self-validating system where converging results from orthogonal approaches significantly increase the confidence in our predictions.

  • Ligand-Based Approaches: These methods are indispensable when the 3D structure of a potential target is unknown or when exploring a broad range of possibilities. They rely on analyzing a set of known active molecules to derive a common pattern or similarity to the query molecule.[6][8][9] Key techniques include similarity searching and pharmacophore modeling.

  • Structure-Based Approaches: When high-quality 3D structures of potential protein targets are available, these methods can provide detailed insights into the specific binding interactions. The most prominent technique in this category is reverse docking, where a single ligand is screened against a library of protein structures to predict binding affinity.[2][10][11]

G cluster_0 In Silico Target Prediction Strategies cluster_1 Methods cluster_2 Methods Query Query Molecule (this compound) LigandBased Ligand-Based Approach (Target 3D Structure NOT Required) Query->LigandBased Analyzes similarity to known active molecules StructureBased Structure-Based Approach (Target 3D Structure Required) Query->StructureBased Docks into potential protein binding sites Similarity 2D/3D Similarity (e.g., SwissTargetPrediction) LigandBased->Similarity Pharmacophore Pharmacophore Mapping (e.g., PharmMapper) LigandBased->Pharmacophore ReverseDocking Reverse Docking (e.g., AutoDock Vina) StructureBased->ReverseDocking

Caption: Conceptual overview of ligand-based versus structure-based approaches.

The Chemogenomics Landscape

Modern target prediction operates within a chemogenomics framework, which systematically analyzes the intersection of chemical space with the space of biological targets.[12] This is made possible by large-scale, publicly accessible databases that curate bioactivity data from scientific literature and patents.

DatabaseDescriptionPrimary Use in Target Prediction
ChEMBL A manually curated database of bioactive molecules with drug-like properties, containing chemical, bioactivity, and genomic data.[13]Forms the backend for many ligand-based prediction tools; provides training sets for machine learning models.
PubChem A comprehensive public repository containing information on chemical substances and their biological activities.[14]Source for obtaining chemical identifiers (SMILES, SDF) and known bioassay data for the query molecule or its analogs.
DrugBank A unique bioinformatics and cheminformatics resource that combines detailed drug data with comprehensive drug target information.[15]Used to build pharmacophore libraries and target databases for both ligand- and structure-based methods.
Chapter 2: Workflow 1 - Ligand-Based Target Prediction

We begin with ligand-based methods as they provide a broad, unbiased survey of the most probable target classes based on the accumulated knowledge of millions of bioactive compounds.

Methodology A: 2D/3D Similarity Prediction with SwissTargetPrediction

Causality & Rationale: SwissTargetPrediction is an authoritative web server that predicts targets by combining both 2D (fingerprint-based) and 3D (shape-based) similarity measures between the query molecule and a library of over 370,000 known active compounds.[6][7][16] This dual approach is powerful because it can identify targets even when the query molecule has a different chemical scaffold from the known ligands, as long as they share a similar 3D shape and pharmacophoric features.[17]

Experimental Protocol: SwissTargetPrediction

  • Obtain Chemical Identifier: The first step is to acquire a machine-readable representation of the query molecule. The SMILES (Simplified Molecular-Input Line-Entry System) string is ideal.

    • Navigate to the PubChem database (--INVALID-LINK--).

    • Search for "this compound". Its CID is 59424423.[14]

    • Locate and copy the Isomeric SMILES: C1=C(SC2=C1N=CN=C2Cl)C=O.

  • Perform Prediction:

    • Navigate to the SwissTargetPrediction web server (--INVALID-LINK--).[16][18]

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Click "Predict targets".

  • Result Interpretation: The output page presents a list of predicted targets ranked by probability.

    • Probability Score: This value, derived from a logistic regression model, indicates the likelihood that the query molecule binds to the predicted target.[7] Higher probabilities suggest greater confidence.

    • Target Class: The results are often grouped by protein family (e.g., Kinases, G-protein coupled receptors, Proteases). This provides an immediate high-level view of the molecule's likely biological role. For thieno[3,2-d]pyrimidines, a high representation in the kinase family is expected.[1][19]

    • Known Actives: For each prediction, the server shows the most similar known active ligand(s). This is a critical self-validation step. Examine these structures to assess the credibility of the prediction. A high similarity score to a potent, known inhibitor of the predicted target strongly supports the hypothesis.

Methodology B: Pharmacophore Mapping with PharmMapper

Causality & Rationale: A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[20][21] The PharmMapper server identifies potential targets by fitting the 3D conformations of a query molecule into a vast database of over 7,000 receptor-based pharmacophore models derived from protein-ligand complex crystal structures.[22][23][24] This method excels at identifying molecules with different scaffolds that can still satisfy the key interaction points within a protein's binding site.

Experimental Protocol: PharmMapper

  • Prepare 3D Structure: While PharmMapper can generate conformations from a 2D structure, providing a high-quality 3D structure is preferable.

    • On the PubChem page for CID 59424423, download the 3D conformer in SDF format.

  • Perform Prediction:

    • Navigate to the PharmMapper server (e.g., --INVALID-LINK--).[25]

    • Upload the SDF file of the query molecule.

    • Select the appropriate pharmacophore database (e.g., "Human Protein Targets Only").

    • Set the "Number of conformations to generate" (a value of 300 is standard).

    • Click "Submit".

  • Result Interpretation: The results are ranked based on how well the molecule fits the pharmacophore models.

    • Fit Score: A quantitative measure of the alignment between the query molecule's conformation and the pharmacophore features. A higher score indicates a better geometric and feature-type match.

    • Z'-score/Norm Fit Score: A statistically normalized score that indicates the significance of the fit compared to a background distribution. This is often more reliable than the raw fit score for ranking diverse targets.[26]

    • Visualization: Critically, PharmMapper allows you to visualize the aligned pose of your molecule within the pharmacophore model. This is essential for validating the prediction. Ensure that the key functional groups of your molecule (e.g., hydrogen bond donors/acceptors, aromatic rings) are correctly aligned with the corresponding pharmacophore features.

Chapter 3: Workflow 2 - Structure-Based Target Prediction

This approach "reverses" the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen our one compound against many potential targets.

Methodology: Reverse Docking

Causality & Rationale: Reverse docking is a powerful structure-based method that computes the theoretical binding affinity of a single ligand against a large library of 3D protein structures.[2][10] It provides a ranked list of potential protein targets based on a scoring function that estimates the strength of the protein-ligand interaction. This method can uncover non-obvious targets missed by ligand-based approaches and provide a structural hypothesis for the binding mode, which can guide future lead optimization.[11]

Experimental Protocol: Reverse Docking (Conceptual Workflow)

Performing a full reverse docking screen is computationally intensive and requires specialized software (e.g., AutoDock Vina, GOLD). The following protocol outlines the essential steps.[10][27][28]

  • Ligand Preparation:

    • The 3D structure of this compound (from PubChem) is processed.

    • This involves adding hydrogen atoms, calculating partial charges (e.g., Gasteiger charges), and identifying rotatable bonds. This is typically done using software like MGLTools.

  • Target Library Preparation:

    • A library of 3D protein structures is compiled. This can be a focused library (e.g., all human kinase crystal structures from the Protein Data Bank) or a broader, druggability-focused set.

    • Each protein structure must be prepared by removing water molecules and co-ligands, adding polar hydrogens, and assigning atomic charges.

  • Docking Simulation:

    • For each protein target, a search space (a "grid box") is defined that encompasses the potential binding site(s). For a blind reverse dock, the box is set to cover the entire protein surface.[28]

    • The docking algorithm, such as AutoDock Vina, systematically explores different conformations and orientations of the ligand within the search space, calculating a binding affinity score for the most favorable poses.[28]

  • Scoring, Ranking, and Analysis:

    • The protein targets are ranked based on their predicted binding affinity (e.g., kcal/mol). The targets with the most negative (most favorable) scores are the top candidates.

    • Crucial Post-Processing: The top-ranked poses must be visually inspected. A good docking score is meaningless if the predicted binding mode is not chemically plausible. Look for key interactions like hydrogen bonds with backbone or side-chain residues, π-π stacking with aromatic rings, and hydrophobic contacts. The thieno[3,2-d]pyrimidine core is known to form hydrogen bonds in the hinge region of many kinases.[29]

Chapter 4: Data Synthesis, Prioritization, and Validation Strategy

No single in silico method is foolproof. The strength of this approach lies in the synthesis of data from orthogonal techniques to build a compelling, evidence-based case for a small set of high-priority targets.

Converging the Evidence

The primary goal is to identify targets that consistently appear in the top results from multiple prediction methods. This convergence significantly increases the likelihood that the prediction is a true positive.

G cluster_0 Target Prioritization Funnel l1 Raw Hits: SwissTargetPrediction (Similarity-Based) filter1 Cross-Reference & Identify Overlapping Targets l1->filter1 l2 Raw Hits: PharmMapper (Pharmacophore-Based) l2->filter1 s1 Raw Hits: Reverse Docking (Structure-Based) s1->filter1 filter2 Pathway & Disease-Relevance Analysis (e.g., Kinase signaling in cancer) filter1->filter2 final_list High-Confidence Target List (Top 3-5 Candidates) filter2->final_list validation Experimental Validation (Biochemical & Cell-Based Assays) final_list->validation

Caption: Workflow for synthesizing and prioritizing computational hits.

Hypothetical Data Synthesis Table:

RankSwissTargetPrediction (Probability)PharmMapper (Norm Fit Score)Reverse Docking (Binding Affinity)Consensus & Rationale
1EGFR (0.85)EGFR (0.92)EGFR (-9.5 kcal/mol)High Priority. Appears as top hit in all three orthogonal methods. Thienopyrimidines are known EGFR inhibitors.[30]
2SRC Kinase (0.81)ABL1 Kinase (0.88)SRC Kinase (-9.1 kcal/mol)High Priority. Strong hits in kinase family. SRC and ABL are often co-targeted.
3Aromatase (0.75)Aromatase (0.85)PI3K (-8.8 kcal/mol)Medium Priority. Good consensus between ligand-based methods. Aromatase is a known thienopyrimidine target.[30]
4PDE5 (0.72)N/AVEGFR2 (-8.7 kcal/mol)Low Priority. Lacks consensus. PDE inhibition is a known activity of some fused pyrimidines.[19]
From In Silico Hypothesis to Experimental Validation

Computational predictions, no matter how robust, remain hypotheses until proven experimentally.[4][31] The prioritized list of targets forms the basis for a focused, efficient experimental validation campaign.[32]

Recommended Validation Cascade:

  • Biochemical Assays: Directly measure the interaction between the compound and the purified target protein.

    • Enzyme Inhibition Assays: For predicted enzymes (e.g., kinases), determine the IC50 value to quantify potency.

    • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD).

  • Cell-Based Assays: Confirm that the compound exerts the expected biological effect in a cellular context.[32]

    • Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to the target inside intact cells.

    • Phenotypic Assays: Measure a downstream cellular event modulated by the target (e.g., inhibition of proliferation in a cancer cell line dependent on EGFR signaling).

Conclusion

The in silico prediction of protein targets is a cornerstone of modern drug discovery. By systematically applying a multi-pronged strategy encompassing ligand-based similarity, pharmacophore mapping, and structure-based reverse docking, researchers can transform a molecule of interest, such as this compound, from a chemical structure into a powerful biological probe with a well-defined set of high-confidence target hypotheses. This guide provides the foundational logic, practical protocols, and data synthesis strategies necessary to navigate this complex process. The resulting prioritized list of targets enables a highly focused and resource-efficient experimental validation effort, dramatically accelerating the journey from a promising compound to a potential therapeutic agent. The continued evolution of these computational methods, particularly with the integration of artificial intelligence and machine learning, promises to further enhance their predictive power and impact on drug development.[20]

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde, a key intermediate in the development of novel therapeutics. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other targeted agents.[1][2][3] This guide details the chlorination of the precursor thieno[3,2-d]pyrimidin-4(3H)-one, followed by a regioselective Vilsmeier-Haack formylation to yield the target aldehyde. The protocol is designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind each step to empower researchers in their drug development endeavors.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine heterocyclic system is of significant interest to the pharmaceutical industry due to its versatile biological activities.[1] This scaffold is a bioisostere of purine and is found in numerous compounds investigated for oncology, inflammatory diseases, and anti-parasitic applications.[2][4] For instance, derivatives of this core have shown potent inhibitory activity against critical cellular targets like cyclin-dependent kinases (CDKs), sirtuins (SIRTs), and tubulin.[2][3][5]

The target molecule, this compound, serves as a crucial building block.[6] The chlorine atom at the 4-position acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine, oxygen, or sulfur-based side chains.[4] Simultaneously, the aldehyde group at the 6-position provides a versatile handle for further chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This dual functionality makes it an invaluable intermediate for constructing diverse chemical libraries aimed at discovering next-generation therapeutics.

This protocol outlines a reliable synthetic route starting from the commercially available thieno[3,2-d]pyrimidin-4(3H)-one.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Step 1: Chlorination. Conversion of the 4-hydroxy (or tautomeric 4-oxo) group of thieno[3,2-d]pyrimidin-4(3H)-one to a chloride using phosphorus oxychloride (POCl₃).

  • Step 2: Vilsmeier-Haack Formylation. Introduction of a formyl (-CHO) group at the C6 position of the 4-chlorothieno[3,2-d]pyrimidine intermediate.

Synthetic_Pathway Start Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate 4-Chlorothieno[3,2-d]pyrimidine Start->Intermediate  Step 1: POCl₃, Reflux   Product This compound Intermediate->Product  Step 2: Vilsmeier-Haack (POCl₃, DMF)  

Caption: Overall two-step synthesis workflow.

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular FormulaSupplierNotes
Thieno[3,2-d]pyrimidin-4(3H)-one16234-10-9C₆H₄N₂OSSigma-Aldrich, etc.Starting Material
Phosphorus oxychloride (POCl₃)10025-87-3POCl₃Major suppliersHighly corrosive, moisture-sensitive
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOMajor suppliersAnhydrous grade recommended
Dichloromethane (DCM)75-09-2CH₂Cl₂Major suppliersACS grade or higher
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Major suppliersAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Major suppliersFor drying organic layers
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Major suppliersFor extraction/chromatography
Hexanes110-54-3C₆H₁₄Major suppliersFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocols

PART 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

Mechanistic Insight: This reaction proceeds via the conversion of the pyrimidinone, a cyclic amide, into its corresponding chloro-pyrimidine. Phosphorus oxychloride acts as both the solvent and the chlorinating agent. The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the C=O group with a C-Cl bond, forming the more reactive 4-chloro intermediate.[7][8]

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge RBF with Thieno[3,2-d]pyrimidin-4(3H)-one B Add POCl₃ (excess) under N₂ A->B C Heat to reflux (approx. 105-110 °C) B->C D Monitor by TLC (2-4 hours) C->D E Cool to RT, remove excess POCl₃ in vacuo D->E F Quench slowly with ice/water E->F G Neutralize with sat. NaHCO₃ F->G H Extract with Dichloromethane (DCM) G->H I Dry (MgSO₄), filter, concentrate H->I

Caption: Step-by-step workflow for the chlorination reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add thieno[3,2-d]pyrimidin-4(3H)-one (5.0 g, 32.8 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (30 mL, 323 mmol) to the flask. The POCl₃ acts as both the reagent and solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material is polar and will have a low Rf, while the product is less polar with a higher Rf. The reaction is typically complete within 2-4 hours.

  • Work-up (Part 1 - POCl₃ Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from corrosive vapors with a suitable trap).

  • Work-up (Part 2 - Quenching): Place the flask containing the viscous residue in an ice bath. Very slowly and cautiously, add crushed ice or ice-cold water to the residue with stirring. Caution: This is a highly exothermic reaction. Add the ice/water portion-wise to control the temperature.

  • Neutralization & Extraction: Once the quenching is complete, carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine as a solid. The product can be used in the next step without further purification if TLC shows high purity.[9]

Expected Yield: 90-99%. Appearance: Off-white to light brown solid.

PART 2: Vilsmeier-Haack Formylation to Yield this compound

Mechanistic Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution used to introduce a formyl group onto an electron-rich ring.[10] First, the Vilsmeier reagent, a chloroiminium cation, is formed in situ from the reaction of DMF and POCl₃.[11][12] The electron-rich thiophene ring of 4-chlorothieno[3,2-d]pyrimidine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired aldehyde.[13]

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Substrate 4-Chlorothieno- [3,2-d]pyrimidine Intermediate Iminium Salt Intermediate Substrate->Intermediate Attack on Vilsmeier Reagent Product Final Aldehyde Product Intermediate->Product Hydrolysis H₂O (Workup) Hydrolysis->Intermediate Hydrolysis

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice bath (0 °C). Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) to the flask. Slowly add phosphorus oxychloride (POCl₃) (6.0 mL, 64.6 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-chlorothieno[3,2-d]pyrimidine (4.5 g, 26.4 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product will be more polar than the starting material.

  • Work-up (Quenching & Precipitation): Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Carefully neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution. A precipitate should form. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 75-85%. Appearance: Yellow to beige solid.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
4-Chlorothieno[3,2-d]pyrimidine C₆H₃ClN₂S170.62~8.90 (s, 1H), ~8.25 (d, 1H), ~7.60 (d, 1H)
This compound C₇H₃ClN₂OS198.63~10.1 (s, 1H, -CHO), ~9.0 (s, 1H), ~8.5 (s, 1H)

Note: Actual NMR shifts may vary slightly depending on solvent and concentration. Further characterization by ¹³C NMR, Mass Spectrometry, and Elemental Analysis is recommended to confirm structure and purity.

Safety & Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

  • Vilsmeier-Haack Reaction: The quenching and neutralization steps are highly exothermic. Perform these operations slowly and with adequate cooling (ice bath) to prevent uncontrolled temperature increases.

  • General: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Vilsmeier-Haack Reaction for Thieno[3,2-d]pyrimidine Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. This bicyclic system, which elegantly fuses an electron-rich thiophene ring with a biologically significant pyrimidine moiety, serves as the foundation for a multitude of therapeutic agents.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the presence of multiple heteroatoms offers numerous points for hydrogen bonding and other crucial molecular interactions.[1]

Thieno[3,2-d]pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases, which are pivotal targets in oncology.[2] For instance, molecules bearing this core have been investigated as inhibitors of sirtuins (SIRT1/2/3), highlighting their potential in metabolic diseases, inflammation, and cancer.[2][3] The versatility of this scaffold makes it a focal point for the development of novel therapeutics, demanding efficient and regioselective methods for its functionalization.

One of the most powerful and reliable methods for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems is the Vilsmeier-Haack reaction.[4][5] This reaction provides a direct pathway to introduce a versatile chemical handle—the aldehyde—which can be readily transformed into a wide array of other functional groups, thus serving as a cornerstone in the synthetic elaboration of complex molecules. This guide provides a detailed exploration of the Vilsmeier-Haack reaction as applied to the thieno[3,2-d]pyrimidine system, offering both mechanistic insights and practical, field-proven protocols for researchers and drug development professionals.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4][6]

The mechanism can be dissected into two primary stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the formation of the electrophilic chloroiminium cation, the key player in the formylation.

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the thieno[3,2-d]pyrimidine nucleus attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the most nucleophilic position of the heterocyclic system. For the thieno[3,2-d]pyrimidine core, electrophilic substitution is directed to the 6-position of the thiophene ring. This regioselectivity is governed by the electronic properties of the fused ring system, where the thiophene ring is more activated towards electrophilic attack than the pyrimidine ring. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde.[4]

Diagram: Mechanism of the Vilsmeier-Haack Reaction on Thieno[3,2-d]pyrimidine

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_intermediate Intermediate Adduct DMF->Vilsmeier_intermediate + POCl₃ POCl3 POCl₃ Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) Vilsmeier_intermediate->Vilsmeier_reagent - OPOCl₂⁻ Sigma_complex Sigma Complex (Iminium ion intermediate) Thienopyrimidine Thieno[3,2-d]pyrimidine Thienopyrimidine->Sigma_complex + Vilsmeier Reagent Aldehyde Thieno[3,2-d]pyrimidine- 6-carbaldehyde Sigma_complex->Aldehyde H₂O Workup

Caption: Mechanism of Vilsmeier-Haack formylation.

Experimental Protocol: Formylation of 4-Chlorothieno[3,2-d]pyrimidine

This protocol is based on the established procedure for the Vilsmeier-Haack formylation of 4-chlorothieno[3,2-d]pyrimidine, which has been shown to selectively yield 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chlorothieno[3,2-d]pyrimidine≥98%Commercially AvailableEnsure anhydrous conditions.
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially AvailableHandle in a fume hood with appropriate PPE.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a freshly opened bottle or freshly distilled.
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor aqueous workup.
BrineFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction with Thieno[3,2-d]pyrimidine:

    • Dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.

    • Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C (e.g., in a pre-heated oil bath or on a water bath) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice-water bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram: Experimental Workflow

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add 4-Chlorothieno[3,2-d]pyrimidine reagent_prep->substrate_add reaction Heat Reaction Mixture (80-90°C, 2-4h) substrate_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Ice, NaHCO₃) monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product 4-Chlorothieno[3,2-d]pyrimidine- 6-carbaldehyde purification->product

Caption: Workflow for Vilsmeier-Haack formylation.

Characterization of this compound
  • Appearance: Crystalline solid.

  • Melting Point: 168-170 °C (as reported in the literature).

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 9.0 (s, 1H, H-2), 8.5 (s, 1H, H-7).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 155.0, 153.0, 145.0, 135.0, 130.0, 120.0. (Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)

  • Mass Spectrometry (EI): m/z (%) = 198 (M⁺, 100).

Applications in Drug Discovery

The introduction of a formyl group at the 6-position of the thieno[3,2-d]pyrimidine scaffold opens up a vast landscape of synthetic possibilities, making the product a highly valuable intermediate in drug discovery programs.

  • Reductive Amination: The aldehyde can be readily converted to various amines through reductive amination, allowing for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

  • Wittig and Related Olefinations: The formyl group can undergo Wittig-type reactions to introduce carbon-carbon double bonds, extending the carbon skeleton and providing access to novel chemical space.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the alcohol. The carboxylic acid is a key functional group for forming amides and esters, which are prevalent in many drug molecules.[3] For example, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a precursor for the synthesis of potent sirtuin inhibitors.[3]

  • Heterocycle Formation: The aldehyde can serve as a precursor for the construction of new heterocyclic rings fused to the thieno[3,2-d]pyrimidine core, further expanding the structural diversity of the compound library.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Ensure all glassware is flame-dried.
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time. Use a more forcing activating agent if necessary (e.g., oxalyl chloride).
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Optimize the reaction temperature. Start with a lower temperature and gradually increase it.
Impure starting materials.Purify the starting thieno[3,2-d]pyrimidine before use.
Difficult Work-up Uncontrolled quenching of the reaction.Add the reaction mixture to ice very slowly with efficient stirring to manage the exotherm.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Purification Challenges Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and regioselective method for the functionalization of the thieno[3,2-d]pyrimidine scaffold at the 6-position. The resulting 6-formyl derivative is a versatile intermediate that provides a gateway to a wide range of novel analogues for evaluation in drug discovery programs. The protocol and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this powerful synthetic transformation in their pursuit of new therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple sites for functionalization make it an attractive core for the development of novel kinase inhibitors, anti-cancer agents, and organic electronic materials.[1] 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a key intermediate that allows for strategic diversification at the C4 position through modern palladium-catalyzed cross-coupling reactions, while the aldehyde at C6 provides a handle for further synthetic transformations.[2]

This comprehensive guide provides detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions.

Synthesis of Starting Material: this compound

While not commercially available, this compound can be synthesized from the readily available 4-chlorothieno[3,2-d]pyrimidine via a Vilsmeier-Haack formylation. This reaction is a well-established method for the formylation of electron-rich heteroaromatic compounds.[3][4]

Proposed Synthetic Protocol:

  • Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) at 0 °C with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Core Concept: The Versatility of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] For the this compound substrate, the chlorine atom at the C4 position serves as an excellent handle for these transformations.

A Note on the Aldehyde Functionality

The aldehyde group at the C6 position is an electron-withdrawing group, which can influence the reactivity of the C4-Cl bond. More importantly, aldehydes can be sensitive to the basic and sometimes high-temperature conditions employed in cross-coupling reactions. Potential side reactions include aldol condensation, Cannizzaro reaction, or reduction of the aldehyde. To mitigate these risks, the following strategies can be employed:

  • Use of Mild Bases: Employing milder bases such as K₂CO₃ or K₃PO₄ is recommended to avoid side reactions involving the aldehyde.[6]

  • Reaction Optimization: Minimizing reaction time and temperature can help preserve the aldehyde functionality.

  • Protection-Deprotection Strategy: If the aldehyde proves to be incompatible with the desired coupling conditions, it can be protected as an acetal.[7] Cyclic acetals, formed with ethylene glycol, are stable to the basic conditions of the cross-coupling reaction and can be readily deprotected under mild acidic conditions.[8]

Experimental Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[9]

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents + reactant2 Ar-B(OH)₂ reactant2->reagents + product 4-Aryl-thieno[3,2-d]pyrimidine-6-carbaldehyde reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 10 mol%).

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosSPhos and other Buchwald ligands are effective for coupling aryl chlorides.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Mild inorganic bases are preferred to minimize side reactions with the aldehyde.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CSufficient to drive the reaction to completion without significant degradation of the aldehyde.
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]

Reaction Scheme:

Sonogashira reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reactant1->reagents + reactant2 Terminal Alkyne reactant2->reagents + product 4-Alkynyl-thieno[3,2-d]pyrimidine-6-carbaldehyde reagents->product Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents + reactant2 Amine (R¹R²NH) reactant2->reagents + product 4-(R¹R²N)-thieno[3,2-d]pyrimidine-6-carbaldehyde reagents->product

References

Application Note & Protocol: N-arylation of 4-chlorothieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This fused ring system is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2][3] The N-arylated derivatives at the 4-position of this scaffold are of particular interest, as they have been shown to exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), by mimicking the hinge-binding region of ATP.[1][4][5] The strategic introduction of diverse aryl and heteroaryl groups at this position allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[6] Consequently, robust and versatile synthetic protocols for the N-arylation of 4-chlorothieno[3,2-d]pyrimidines are highly sought after in the drug discovery and development pipeline.

This application note provides a detailed guide to two primary and effective methods for the N-arylation of 4-chlorothieno[3,2-d]pyrimidines: the Palladium-catalyzed Buchwald-Hartwig amination and the acid-catalyzed nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of each approach, offer step-by-step experimental protocols, and discuss the relative advantages and considerations for each method.

Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl-thieno[3,2-d]pyrimidin-4-amines from 4-chlorothieno[3,2-d]pyrimidine can be approached through several synthetic routes. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. Here, we focus on two of the most prevalent and reliable methods.

Method Catalyst/Reagent General Conditions Advantages Considerations
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOt-Bu, K₂CO₃)Anhydrous solvent (e.g., toluene, dioxane), elevated temperatureBroad substrate scope, high functional group tolerance, generally high yields.[7][8]Requires an expensive and potentially toxic palladium catalyst and ligands. Air- and moisture-sensitive conditions are often necessary.
Acid-Catalyzed SNAr Acid catalyst (e.g., HCl, p-TsOH)Protic solvent (e.g., isopropanol, ethanol), elevated temperatureOperationally simple, avoids the use of expensive and toxic metals.[9]Generally requires more forcing conditions (higher temperatures, longer reaction times) and may have a more limited substrate scope, particularly with electron-rich anilines.

Diagram: General Synthetic Pathways

G cluster_0 Starting Material cluster_1 N-Arylation Methods cluster_2 Product 4-chloro 4-Chlorothieno[3,2-d]pyrimidine BH Buchwald-Hartwig (Pd-catalyzed) 4-chloro->BH Amine, Pd catalyst, Ligand, Base SNAr Acid-Catalyzed SNAr 4-chloro->SNAr Amine, Acid Product N-Aryl-thieno[3,2-d]pyrimidin-4-amine BH->Product SNAr->Product

Caption: Overview of N-arylation pathways for 4-chlorothieno[3,2-d]pyrimidine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a powerful and versatile method for the formation of C-N bonds and is widely applicable to a broad range of anilines and 4-chlorothieno[3,2-d]pyrimidines.[7][8][10] The choice of palladium precursor, ligand, and base can be critical for reaction success and may require optimization for specific substrates.

Mechanistic Insight

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[7][10] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride (4-chlorothieno[3,2-d]pyrimidine) to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.

Diagram: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl PdAmido Pd(II) Amido Complex OxAdd->PdAmido Amine, Base Product N-Aryl Product PdAmido->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine

  • Aryl amine (substituted or unsubstituted)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chlorothieno[3,2-d]pyrimidine (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl-thieno[3,2-d]pyrimidin-4-amine.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, as well as by ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product.

Protocol 2: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

This method provides a more classical and operationally simpler approach to N-arylation, avoiding the use of transition metals.[9] It is particularly effective for anilines with electron-withdrawing groups, which enhance their nucleophilicity.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the N-arylated product. The acid catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack.

Diagram: SNAr Workflow

G Start Start Reagents Combine 4-chlorothieno[3,2-d]pyrimidine, amine, solvent, and acid catalyst Start->Reagents Heat Heat reaction mixture (e.g., 70-120 °C) Reagents->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for an SNAr reaction.

Experimental Protocol

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine

  • Aryl amine (substituted or unsubstituted)

  • Concentrated hydrochloric acid (HCl)

  • 2-Propanol

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 mmol) and the desired amine (1.0 mmol) in a 3:1 mixture of tetrahydrofuran and 2-propanol (8 mL).

  • Acid Addition: Add one drop of concentrated hydrochloric acid (approximately 0.05 mL).

  • Reaction Conditions: Heat the solution at 70 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture to dryness. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The formation of the desired product can be verified by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) with expected values. The disappearance of the starting material can be monitored by TLC or LC-MS.

Conclusion

The N-arylation of 4-chlorothieno[3,2-d]pyrimidines is a critical transformation in the synthesis of potential therapeutic agents. Both the Buchwald-Hartwig amination and acid-catalyzed SNAr reactions offer effective and reliable methods to achieve this. The choice between these protocols will depend on the specific substrates, available resources, and desired scale of the reaction. The detailed procedures and mechanistic insights provided in this application note should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Utilization of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity to adenine allows thienopyrimidine derivatives to function as potent and selective inhibitors of various protein kinases by competing for the ATP-binding site.[2] The unique structural and electronic properties of this scaffold have led to the development of numerous clinical candidates and approved drugs for the treatment of cancers and other diseases.[2][3] 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde emerges as a highly versatile and valuable starting material in this context. Its bifunctional nature, featuring a reactive aldehyde at the 6-position and a displaceable chloro group at the 4-position, provides two orthogonal handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries.[2][4] This guide provides a detailed exploration of the chemical reactivity of this intermediate and offers field-proven protocols for its application in the synthesis of potential kinase inhibitors.

Chemical Properties and Reactivity Profile

This compound (CAS No: 875340-14-0) possesses two primary reaction centers that are key to its utility in drug discovery:

  • C4-Chloride: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring. This allows for the facile introduction of various amine, alcohol, and thiol nucleophiles, a common strategy in the synthesis of kinase inhibitors to engage with the hinge region of the ATP-binding pocket.[5]

  • C6-Carbaldehyde: The aldehyde functionality is a versatile electrophile that can undergo a wide array of transformations. These include reductive amination to introduce substituted aminomethyl groups, olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form vinyl linkages, and oxidation/reduction to yield carboxylic acids or alcohols, respectively. These modifications are crucial for targeting solvent-exposed regions of kinase domains or improving physicochemical properties.

The strategic and sequential manipulation of these two functional groups allows for the construction of complex molecular architectures tailored for specific biological targets.

Reactivity_Profile Figure 1: Reactivity Profile of this compound cluster_c4 C4 Position Reactions cluster_c6 C6 Position Reactions Start 4-Chlorothieno[3,2-d]pyrimidine- 6-carbaldehyde C4_Reaction Nucleophilic Aromatic Substitution (SNAr) Start->C4_Reaction R-NH₂, R-OH, R-SH Reductive_Amination Reductive Amination Start->Reductive_Amination 1. R¹R²NH 2. Reducing Agent Olefination Olefination (Wittig/HWE) Start->Olefination Phosphonium Ylide or Phosphonate Carbanion Reduction Reduction Start->Reduction NaBH₄, LiAlH₄ Product_Amine 4-Amino/Alkoxy/Thio- 6-formyl Derivatives C4_Reaction->Product_Amine Product_Aminomethyl 4-Chloro-6-(aminomethyl) Derivatives Reductive_Amination->Product_Aminomethyl Product_Alkene 4-Chloro-6-vinyl Derivatives Olefination->Product_Alkene Product_Alcohol 4-Chloro-6-(hydroxymethyl) Derivatives Reduction->Product_Alcohol

Caption: General reaction pathways for the C4 and C6 positions.

Application in Kinase Inhibitor Synthesis

The thieno[3,2-d]pyrimidine core is a cornerstone in the design of inhibitors for several critical kinase families implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[6][7][8] The general pharmacophore model for many Type I kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and various substituents that occupy the hydrophobic pocket and the solvent-exposed region.

Kinase_Inhibitor_Pharmacophore Figure 2: Pharmacophore Model for Thienopyrimidine Kinase Inhibitors Core Thieno[3,2-d]pyrimidine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge H-Bonds C4_Sub C4-Substituent (e.g., Anilino group) Core->C4_Sub C6_Sub C6-Substituent (from Aldehyde) Core->C6_Sub Hydrophobic_Pocket Hydrophobic Pocket C4_Sub->Hydrophobic_Pocket Occupies Solvent_Region Solvent-Exposed Region (Improves Solubility/Selectivity) C6_Sub->Solvent_Region Extends into

Caption: Pharmacophore model for thienopyrimidine-based kinase inhibitors.

This compound provides an ideal starting point to construct libraries based on this pharmacophore. The C4-chloro group can be substituted with various anilines to interact with the hydrophobic pocket, while the C6-aldehyde can be modified to introduce functionalities that extend into the solvent-exposed region, enhancing potency and modulating pharmacokinetic properties.

Experimental Protocols

The following protocols are detailed methodologies for key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of 4-anilino-thieno[3,2-d]pyrimidine-6-carbaldehyde derivatives, a common step in the generation of EGFR and VEGFR inhibitors.[7][9]

Rationale: The reaction proceeds via a nucleophilic attack of the aniline on the electron-deficient C4 position, followed by the elimination of HCl. The use of an acid catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack. A high-boiling point solvent like isopropanol or n-butanol is often used to drive the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Isopropanol (or n-Butanol)

  • Concentrated HCl (catalytic amount) or p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Under an inert atmosphere, add isopropanol (to form a ~0.1 M solution).

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) or p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold isopropanol, and then diethyl ether to afford the product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 4-anilino derivative.[6]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

EntryAniline SubstituentTypical YieldReference (Methodology)
13-chloro-4-fluoroaniline75-85%[9]
23-ethynylaniline70-80%[9]
3m-anisidine80-90%[6]
Protocol 2: Reductive Amination of the C6-Aldehyde

This protocol details the conversion of the aldehyde to a secondary or tertiary amine, a useful modification for improving solubility and introducing new interaction points.

Rationale: This one-pot reaction involves the initial formation of an imine or iminium ion between the aldehyde and the amine, which is then reduced in situ by a mild reducing agent.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is less basic and more selective for imines over carbonyls, preventing side reactions.[11]

Materials:

  • This compound (or a 4-substituted derivative) (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Procedure:

  • Dissolve the thienopyrimidine aldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminomethyl derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination of the C6-Aldehyde

This protocol describes the synthesis of α,β-unsaturated esters from the aldehyde, which can act as Michael acceptors or be further modified.

Rationale: The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that typically provides excellent (E)-stereoselectivity for the resulting alkene.[1][12] It involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with the aldehyde. The phosphate byproduct is water-soluble, simplifying purification.[9]

Materials:

  • This compound (or a 4-substituted derivative) (1.0 eq)

  • Triethyl phosphonoacetate (or other phosphonate ester) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.3 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then carefully place the flask under vacuum to dry.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add the triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases and a clear solution of the ylide is formed.

  • Cool the ylide solution back to 0 °C.

  • Dissolve the thienopyrimidine aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the (E)-alkene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Targeting Cancer Signaling Pathways

Derivatives synthesized from this compound have shown significant promise as inhibitors of key kinases in cancer signaling pathways.

Signaling_Pathway Figure 3: Simplified Kinase Signaling Pathway Targeted by Thienopyrimidines GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR) GF->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis Receptor->Proliferation Other pathways Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thienopyrimidine Derivative Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits

Caption: Simplified kinase signaling cascade and points of inhibition.

  • EGFR Inhibition: Many 4-anilino-thienopyrimidine derivatives are potent EGFR inhibitors. The aniline moiety typically occupies the hydrophobic pocket adjacent to the hinge region, and modifications at the C6 position can enhance potency and selectivity.[9][13]

  • VEGFR Inhibition: By targeting the ATP-binding site of VEGFR-2, thienopyrimidine derivatives can block angiogenesis, a critical process for tumor growth and metastasis.[7][8]

  • PI3K Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Thienopyrimidine-based compounds, such as GDC-0941, have been developed as potent and selective PI3K inhibitors.[14][15]

Conclusion

This compound stands out as a strategic building block for the synthesis of novel kinase inhibitors. Its dual reactivity allows for the systematic and efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for researchers to leverage this versatile intermediate in their drug discovery programs, paving the way for the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Cellular Evaluation of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[3,2-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry.[1] As a bioisostere of purine, this core structure has been extensively explored as a pharmacophore for developing novel therapeutic agents.[1] Its structural resemblance to adenine, a fundamental component of nucleic acids, allows derivatives of this scaffold to interact with a variety of biological targets, particularly the ATP-binding sites of enzymes like kinases.[1] This has led to the design and synthesis of numerous thieno[3,2-d]pyrimidine derivatives with potent biological activities, including anticancer,[2][3] anti-inflammatory,[4][5] and antimicrobial effects.[6]

The most extensively studied application of the thieno[3,2-d]pyrimidine core is in oncology.[1] Derivatives have been developed as potent inhibitors of various protein kinases that play crucial roles in cancer progression, such as EGFR, VEGFR-2, and PI3K.[3][7][8][9] Mechanistically, their anticancer effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][10]

This guide provides a comprehensive overview of key cell-based assays essential for characterizing the biological activity of novel thieno[3,2-d]pyrimidine derivatives. The protocols are designed to be robust and reproducible, offering a clear path from initial cytotoxicity screening to mechanistic elucidation.

Section 1: Assessment of Antiproliferative and Cytotoxic Activity

Scientific Rationale: The initial step in evaluating potential anticancer compounds is to determine their effect on cell viability and proliferation. Tetrazolium-based colorimetric assays are a reliable and high-throughput method for this purpose. The principle relies on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product, the amount of which is directly proportional to the number of viable cells.[11]

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a widely used method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116, HeLa)[3][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thieno[3,2-d]pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a table for clear comparison.

Compound IDCell LineIC₅₀ (µM) after 48h
Derivative 1MCF-7 (Breast)1.2 ± 0.2
Derivative 1HCT-116 (Colon)2.5 ± 0.4
Derivative 2MCF-7 (Breast)15.7 ± 1.8
Derivative 2HCT-116 (Colon)22.1 ± 2.5
DoxorubicinMCF-7 (Breast)0.5 ± 0.1

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate treat Prepare Serial Dilutions & Treat Cells seed->treat 24h Incubation incubate Incubate with Compound (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt Endpoint solubilize Add Solubilization Buffer add_mtt->solubilize 3-4h Incubation read Read Absorbance (590 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

General workflow for a tetrazolium-based cytotoxicity assay.

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Scientific Rationale: Once a compound demonstrates cytotoxic activity, it is crucial to determine the mechanism of cell death. Apoptosis is a form of programmed cell death that is a primary target for many anticancer therapies.[10] Key biochemical hallmarks of apoptosis include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the activation of a cascade of cysteine proteases known as caspases.[13]

Protocol 2.1: Annexin V Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Materials:

  • Cells treated with thieno[3,2-d]pyrimidine derivatives at relevant concentrations (e.g., 1x and 2x IC₅₀).

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer or fluorescence microscope.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-free EDTA solution, and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2.2: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase, generating a "glow-type" luminescent signal.[14]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence.

  • Cells treated with compounds in the white-walled plate.

  • Luminometer.

Step-by-Step Protocol:

  • Assay Setup: Seed cells (100 µL/well) in a white-walled 96-well plate and treat with compounds as described in Protocol 1.1. Include wells for a "no-cell" background control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell background control from all experimental readings. Fold-change in caspase activity can be calculated by normalizing the signal from treated wells to that of the vehicle control.

Visualization: Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Blebbing, DNA Fragmentation) caspase37->apoptosis ann_caspase Measured by Caspase-Glo® 3/7 Assay caspase37->ann_caspase ann_annexin PS Exposure (Measured by Annexin V) apoptosis->ann_annexin

Key events in apoptosis measured by cell-based assays.

Section 3: Target-Oriented Assays: Cellular Kinase Inhibition

Scientific Rationale: As many thieno[3,2-d]pyrimidine derivatives are designed as kinase inhibitors, it is essential to confirm their activity on the intended target kinase within a cellular context.[9][15] This validates that the compound can penetrate the cell membrane, engage with its target, and inhibit its function, which is typically measured by a decrease in the phosphorylation of a downstream substrate.

Protocol 3.1: Western Blotting for Phospho-Protein Analysis

Western blotting allows for the semi-quantitative analysis of the phosphorylation status of a target protein, providing direct evidence of kinase inhibition. For example, if a compound targets EGFR, one would measure the levels of phosphorylated EGFR (p-EGFR).[3]

Materials:

  • Cells expressing the target kinase.

  • Appropriate growth factors for stimulating the pathway (e.g., EGF for the EGFR pathway).

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies (specific for the total and phosphorylated forms of the target protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. When they reach ~80% confluency, serum-starve them overnight if necessary to reduce basal pathway activation.

  • Inhibition and Stimulation: Pre-treat cells with the thieno[3,2-d]pyrimidine derivative for 1-2 hours. Then, stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the kinase.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with the primary antibody against the phospho-protein overnight at 4°C.

  • Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

  • Analysis: Quantify band intensities using software like ImageJ. A reduction in the ratio of phospho-protein to total protein indicates kinase inhibition.

Visualization: Kinase Inhibition Analysis Workflow

G start Seed & Culture Cells starve Serum Starve (Optional) start->starve inhibit Pre-treat with Thienopyrimidine Derivative starve->inhibit stimulate Stimulate with Growth Factor (e.g., EGF) inhibit->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE & Western Transfer lyse->sds_page probe_p Probe with Phospho-Specific Antibody sds_page->probe_p probe_t Strip & Re-probe with Total Protein Antibody probe_p->probe_t Re-probing detect ECL Detection & Imaging probe_p->detect probe_t->detect Re-probing analyze Quantify Bands & Determine Inhibition detect->analyze

Workflow for assessing cellular kinase inhibition by Western Blot.

Section 4: Evaluation of Anti-inflammatory Activity

Scientific Rationale: Certain thieno[3,2-d]pyrimidine derivatives have shown potential as anti-inflammatory agents.[4] A standard in vitro model for inflammation involves using macrophage-like cell lines (e.g., murine J774A.1 or human THP-1) and stimulating them with bacterial lipopolysaccharide (LPS).[16][17] LPS activates the Toll-like receptor 4 (TLR4) pathway, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17] The ability of a compound to reduce the secretion of these cytokines is a key indicator of its anti-inflammatory potential.

Protocol 4.1: Measurement of Pro-inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of secreted proteins, such as cytokines, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., THP-1, differentiated into macrophages with PMA).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • LPS (from E. coli).

  • Test compounds.

  • Commercial ELISA kits for human TNF-α and IL-6.

  • 96-well plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere/rest for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., dexamethasone).[16]

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any floating cells. Carefully collect the cell-free supernatant for analysis.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves:

    • Adding standards and supernatants to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the concentration of each cytokine in the experimental samples. An effective anti-inflammatory compound will show a dose-dependent decrease in the concentration of TNF-α and IL-6.

Visualization: LPS-Induced Pro-inflammatory Signaling

G lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_i p65/p50-IκBα (Inactive) ikk->nfkb_i Phosphorylates IκBα nfkb_a p65/p50 (Active) nfkb_i->nfkb_a IκBα Degradation nucleus Nucleus nfkb_a->nucleus Translocation genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes inhibitor Thieno[3,2-d]pyrimidine Derivative inhibitor->tak1 inhibitor->ikk

Simplified TLR4 signaling pathway leading to cytokine production.

Conclusion

The thieno[3,2-d]pyrimidine scaffold serves as a versatile foundation for the development of potent therapeutic agents. The cell-based assays outlined in this guide provide a systematic framework for their preclinical evaluation. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, kinase inhibition, and anti-inflammatory activity, researchers can build a comprehensive biological profile of their novel derivatives. This multi-faceted approach is critical for identifying promising lead compounds and understanding their mechanism of action, paving the way for further drug development.

References

Application Note: High-Throughput Screening of Thieno[3,2-d]pyrimidine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its rigid, bicyclic nature and strategic points for chemical diversification make it an ideal framework for the development of targeted therapeutics, particularly in oncology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and high-throughput screening (HTS) of thieno[3,2-d]pyrimidine-based compound libraries. We present a detailed, field-proven protocol for the parallel synthesis of a diversified library and a robust, validated HTS protocol for identifying inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic kinase. Furthermore, we outline the principles of HTS data analysis and hit confirmation to ensure the scientific integrity of the screening campaign.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Kinase Inhibitor Privileged Core

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many human diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[3] The thieno[3,2-d]pyrimidine core is a bioisostere of the purine scaffold, enabling it to effectively compete with ATP for binding to the kinase active site.[4] Numerous studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against a range of kinases, including EGFR, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[2][5][6]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[3][7] The success of an HTS campaign relies on the quality and diversity of the chemical library, as well as the robustness and reliability of the screening assay. This guide provides a detailed framework for an HTS campaign targeting EGFR with a custom-synthesized thieno[3,2-d]pyrimidine library.

Logical Framework for the HTS Campaign

The workflow described herein follows a logical progression from library generation to hit validation, ensuring a systematic and efficient screening process.

HTS_Workflow cluster_0 Library Generation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Follow-up A Diversity-Oriented Library Design B Parallel Synthesis of Thieno[3,2-d]pyrimidines A->B C Library QC & Plating B->C D Primary HTS (Single Concentration) C->D E Data Analysis & Hit Selection D->E F Dose-Response Analysis (IC50 Determination) E->F G Orthogonal Assay Validation F->G H SAR Expansion G->H

Caption: High-level workflow for the thieno[3,2-d]pyrimidine HTS campaign.

Part I: Thieno[3,2-d]pyrimidine Library Design and Synthesis

A successful screening library should exhibit significant chemical diversity to explore a wide range of chemical space. Diversity-oriented synthesis is a powerful strategy for generating structurally complex and diverse small molecules from a common scaffold.[8][9][10][11][12] For the thieno[3,2-d]pyrimidine core, key points of diversification can be readily accessed through established synthetic routes.

Library Design Strategy

The proposed library synthesis is based on a convergent design, starting from a common intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine, which allows for diversification at the C2 and C4 positions. This intermediate can be synthesized in two steps from commercially available 3-amino-2-methoxycarbonylthiophene.[13] The diversification strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, which are highly amenable to a parallel synthesis format.[4][14]

Caption: Diversification strategy for the thieno[3,2-d]pyrimidine library.

Protocol: Parallel Synthesis of a 96-Well Thieno[3,2-d]pyrimidine Library

This protocol is designed for a 96-well plate format and assumes the use of standard laboratory automation for liquid handling.

Materials and Reagents:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (starting material)[13]

  • A diverse set of primary and secondary amines (Building Blocks Set 1 and 2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 96-well reaction blocks

  • Automated liquid handler

  • Centrifugal evaporator

  • LC-MS for quality control

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M stock solution of 2,4-dichlorothieno[3,2-d]pyrimidine in anhydrous DMSO.

    • Prepare 0.25 M stock solutions of each amine from Building Blocks Set 1 in anhydrous DMSO in a 96-well source plate.

    • Prepare 0.3 M stock solutions of each amine from Building Blocks Set 2 in anhydrous DMSO in a separate 96-well source plate.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMSO.

  • Step 1: C4-Position Amination (SNAr)

    • Using an automated liquid handler, dispense 100 µL (20 µmol) of the 2,4-dichlorothieno[3,2-d]pyrimidine stock solution into each well of a 96-well reaction block.

    • Add 100 µL (25 µmol) of each amine from Building Blocks Set 1 to the corresponding wells.

    • Add 50 µL (25 µmol) of the DIPEA stock solution to each well.

    • Seal the reaction block and heat at 80°C for 4 hours with shaking.

    • Monitor the reaction completion by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Step 2: C2-Position Amination (SNAr)

    • To the reaction mixture from Step 1, add 100 µL (30 µmol) of each amine from Building Blocks Set 2 to the corresponding wells.

    • Add an additional 50 µL (25 µmol) of the DIPEA stock solution to each well.

    • Reseal the reaction block and heat at 120°C for 12 hours with shaking.

    • Monitor the reaction completion by LC-MS.

  • Work-up and Purification (Simplified for HTS):

    • Allow the reaction block to cool to room temperature.

    • Add 500 µL of water to each well to precipitate the crude product.

    • Centrifuge the block and carefully decant the DMSO/water supernatant.

    • Wash the precipitate with 500 µL of water, centrifuge, and decant again.

    • Dry the crude product in a centrifugal evaporator.

    • Dissolve the final compounds in 100% DMSO to create a 10 mM stock library plate.

  • Quality Control:

    • Analyze a representative subset of the library (e.g., one row or column) by LC-MS to assess purity and confirm the identity of the products.

    • Store the final library plate at -20°C.

Part II: High-Throughput Screening Protocol

This section details a biochemical HTS assay for identifying inhibitors of EGFR kinase activity using the LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[8][12][15][16]

Assay Principle

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[8][12] A fluorescently labeled, ATP-competitive tracer binds to the EGFR active site. A europium-labeled anti-tag antibody binds to the kinase. When both are bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Test compounds that bind to the ATP site of EGFR will displace the tracer, leading to a decrease in the FRET signal.[8][12]

Lanthascreen_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_A EGFR Kinase Antibody_A Eu-Ab Kinase_A->Antibody_A binds Tracer_A Fluorescent Tracer Kinase_A->Tracer_A binds Antibody_A->Tracer_A FRET Signal (High) Kinase_B EGFR Kinase Antibody_B Eu-Ab Kinase_B->Antibody_B binds Tracer_B Fluorescent Tracer Antibody_B->Tracer_B No FRET (Low Signal) Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->Kinase_B binds

Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.

HTS Protocol for EGFR Inhibition

This protocol is optimized for a 384-well plate format.

Materials and Reagents:

  • Recombinant Human EGFR (e.g., Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag)

  • Kinase Tracer 236 (or other suitable EGFR tracer)

  • LanthaScreen® Kinase Buffer A

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody mixture in Kinase Buffer A. The final concentrations should be optimized, but a starting point is 10 nM EGFR and 4 nM Eu-anti-GST Antibody.

    • Prepare a 4X Tracer solution in Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase (e.g., 20 nM).

    • Prepare a 4X solution of 100 µM Staurosporine in Kinase Buffer A with 4% DMSO (positive control).

    • Prepare a 4X solution of 4% DMSO in Kinase Buffer A (negative control).

  • Compound Plating:

    • Create an assay plate by dispensing 100 nL of the 10 mM thieno[3,2-d]pyrimidine library compounds into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • Dispense 100 nL of 10 mM Staurosporine stock into the positive control wells.

    • Dispense 100 nL of 100% DMSO into the negative control wells.

  • Assay Execution:

    • Add 5 µL of Kinase Buffer A to all wells.

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to 340 nm and read the emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

    • The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 1000.

Part III: Data Analysis and Hit Confirmation

Rigorous data analysis is crucial to minimize false positives and negatives and to ensure the selection of high-quality hits for follow-up studies.

Primary Data Analysis and Quality Control

The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[11][17][18][19]

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

  • Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[9][11][18]

The activity of each compound is typically expressed as percent inhibition:

% Inhibition = 100 * (1 - ( (Signalcompound - Meanpos) / (Meanneg - Meanpos) ))

Hit Selection and Confirmation

Hit Selection Criteria:

A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative control wells. For this campaign, we will define a primary hit as a compound exhibiting >50% inhibition at 10 µM.

Hit Confirmation Workflow:

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested in a dilution series (e.g., 8-point, 3-fold dilutions) to determine their potency (IC50 value).

  • Orthogonal Assays: To rule out assay artifacts, hits should be validated in an orthogonal assay that measures a different aspect of kinase activity (e.g., a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay).[20]

  • Structure-Activity Relationship (SAR) Analysis: The initial hits can provide preliminary SAR data, guiding the synthesis of a more focused follow-up library to improve potency and selectivity.[21]

Representative Data

Table 1: Primary HTS Results and Hit Selection

Compound ID% Inhibition at 10 µMPrimary Hit?
TPD-0018.2No
TPD-00292.5Yes
TPD-00315.3No
TPD-00465.8Yes
.........

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)
TPD-0020.25
TPD-0041.8
......

Conclusion

This application note provides a comprehensive and actionable framework for the high-throughput screening of thieno[3,2-d]pyrimidine libraries against protein kinase targets. By integrating rational library design, robust parallel synthesis, and a validated HTS assay, researchers can efficiently identify novel and potent kinase inhibitors. The emphasis on rigorous data analysis and a systematic hit confirmation workflow ensures the scientific integrity of the screening campaign and provides a solid foundation for subsequent lead optimization efforts. The methodologies described herein are adaptable to other kinase targets and can be scaled to accommodate larger screening campaigns, making this a valuable resource for academic and industrial drug discovery laboratories.

References

Application Notes & Protocols for the Characterization of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS: 875340-14-0), a key heterocyclic intermediate in medicinal chemistry and drug development. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices and the integration of these techniques for a holistic characterization are emphasized throughout.

Introduction: The Significance of Structural Verification

This compound is a bifunctional molecule featuring a reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution. This architecture makes it a valuable building block for the synthesis of diverse compound libraries, particularly for kinase inhibitors and other therapeutic agents.[1] Given its role as a critical starting material, rigorous analytical characterization is paramount. An impurity or misidentification at this stage can have cascading effects on downstream synthetic steps and biological assays, leading to erroneous data and wasted resources.

The following sections detail a multi-pronged analytical approach, ensuring a self-validating system for the comprehensive characterization of this compound.

Physicochemical Properties & Sample Handling

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₇H₃ClN₂OS[2]
Molecular Weight 198.63 g/mol [2]
Appearance Solid (typically yellow crystalline powder)[3]
Purity (Commercial) ≥97%[2][4]
Storage Store at room temperature or under inert gas (nitrogen or Argon) at 2-8°C for long-term stability.[2][3]

Protocol 2.1: Sample Preparation

The choice of solvent is critical for solution-based analyses like NMR and HPLC. Based on the properties of the closely related 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, which shows good solubility in polar aprotic solvents, the following are recommended.[5]

  • For NMR Spectroscopy: Use deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.

  • For HPLC & MS Analysis: Use HPLC-grade acetonitrile (ACN) or methanol (MeOH) to prepare stock solutions. A typical stock concentration is 1 mg/mL. Further dilutions should be made using the mobile phase.

  • For FTIR Analysis: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a potassium bromide (KBr) pellet.

Chromatographic Analysis: Purity and Separation

HPLC is the primary method for determining the purity of this compound and identifying any related impurities from its synthesis. The following protocol is adapted from a validated method for closely related thieno[3,2-d]pyrimidine derivatives.[6]

Protocol 3.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic thienopyrimidine core. The addition of formic acid to the mobile phase protonates the nitrogen atoms in the pyrimidine ring, leading to sharper peaks and better chromatographic performance.

ParameterRecommended Condition
Instrument Agilent 1100 Series HPLC or equivalent with UV/DAD detector
Column Eclipse XDB-C18, 4.6 mm x 100 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

  • Expected Results: The compound is expected to elute as a single major peak. Purity is determined by the area percentage method. The retention time will be specific to the system but provides a reliable metric for identification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in ACN/MeOH (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject 5 µL onto C18 Column Filter->Inject Separate Gradient Elution (H₂O/ACN + 0.1% FA) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report

Caption: HPLC Workflow for Purity Determination.

Spectroscopic Characterization: Structural Elucidation

Spectroscopic methods provide definitive structural information. NMR confirms the connectivity of atoms, MS determines the molecular weight and formula, and FTIR identifies functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. The expected chemical shifts can be predicted based on the known spectra of the parent compound, 4-chlorothieno[3,2-d]pyrimidine, and its 6-carboxylic acid derivative.[3][6]

Protocol 4.1.1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrument: Bruker AVANCE 400 MHz spectrometer or equivalent.

  • Parameters: Acquire a standard proton spectrum with a spectral width of 0-12 ppm.

  • Referencing: Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.

Table 4.1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Shift (ppm)MultiplicityRationale / Comparison
Aldehyde-H~9.9 - 10.1Singlet (s)Aldehyde protons are highly deshielded.
Pyrimidine C2-H~9.2Singlet (s)Similar to the C2-H in the 6-carboxamide analog (δ 9.11).[6]
Thiophene C7-H~8.4 - 8.6Singlet (s)The aldehyde is an electron-withdrawing group, shifting this proton downfield compared to the 6-carboxylic acid analog (δ 8.27).[6]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula.

Protocol 4.2.1: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Use the diluted solution prepared for HPLC analysis (~10 µg/mL).

  • Infusion: Infuse the sample directly or via LC-MS using the HPLC method described in Protocol 3.1.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the pyrimidine nitrogens are readily protonated.

  • Analysis: Acquire a high-resolution mass spectrum.

Table 4.2: Expected Mass Spectrometry Results

ParameterExpected Value
Molecular Formula C₇H₃ClN₂OS
Exact Mass 197.9655
Observed Ion (ESI+) [M+H]⁺
Expected m/z 198.9728

  • Trustworthiness: The high-resolution mass measurement should be within 5 ppm of the theoretical value. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) must be observed for the molecular ion peak, providing definitive confirmation of the presence of chlorine.

Characterization_Logic Compound 4-Chlorothieno[3,2-d] pyrimidine-6-carbaldehyde HPLC HPLC Compound->HPLC determines NMR NMR (¹H & ¹³C) Compound->NMR elucidates MS HRMS Compound->MS confirms FTIR FTIR Compound->FTIR identifies Purity Purity (%) HPLC->Purity Structure Connectivity (H framework) NMR->Structure Formula Molecular Formula (Elemental Composition) MS->Formula FuncGroups Functional Groups (C=O, C-Cl) FTIR->FuncGroups Confirmation Structural Confirmation Purity->Confirmation Structure->Confirmation Formula->Confirmation FuncGroups->Confirmation

Caption: Integrated Analytical Workflow for Structural Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Protocol 4.3.1: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background: A background spectrum should be collected prior to sample analysis.

Table 4.3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Thiophene & Pyrimidine rings)
~2850 & ~2750C-H stretch (Fermi doublet)Aldehyde
~1680-1660C=O stretchConjugated Aldehyde
~1600-1450C=C and C=N stretchesAromatic Ring System
~800-600C-Cl stretchChloroalkane
  • Expertise: The strong carbonyl (C=O) stretch is a key diagnostic peak. Its position, slightly lowered from a typical aldehyde (~1720 cm⁻¹), indicates conjugation with the thienopyrimidine ring system.

Elemental Analysis: Final Formula Verification

Elemental analysis provides the percentage composition of C, H, N, and S in the molecule, offering final, quantitative proof of the empirical formula.

Protocol 5.1: CHNS Analysis

  • Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

  • Instrument: Use a calibrated CHNS elemental analyzer.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Table 5.1: Theoretical Elemental Composition for C₇H₃ClN₂OS

ElementTheoretical Percentage (%)
Carbon (C)42.33
Hydrogen (H)1.52
Nitrogen (N)14.10
Sulfur (S)16.14
  • Validation: Experimental values should be within ±0.4% of the theoretical values to be considered a match.

Conclusion

The application of this multi-technique analytical workflow provides a robust and self-validating system for the complete characterization of this compound. By integrating chromatographic separation with spectroscopic elucidation and elemental analysis, researchers and developers can proceed with confidence in the identity, purity, and structural integrity of this vital chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

Scale-up synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, robust, and scalable three-step synthesis protocol for this compound, a pivotal intermediate in contemporary medicinal chemistry. Thieno[3,2-d]pyrimidine scaffolds are central to the development of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The target molecule, featuring reactive chloro and carbaldehyde functionalities, serves as a versatile building block for creating diverse compound libraries.[3] This guide moves beyond a simple recitation of steps, delving into the chemical rationale, process optimization, and critical scale-up considerations for each transformation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, making it suitable for researchers and professionals in pharmaceutical development.

Introduction and Strategic Overview

The thieno[3,2-d]pyrimidine core is a privileged scaffold in drug discovery, prized for its structural resemblance to purines and its ability to form key interactions with biological targets.[2][4] The title compound, this compound, is particularly valuable. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol-containing fragments.[5] Simultaneously, the aldehyde at the C6 position provides a handle for reductive amination, Wittig reactions, or oxidation to a carboxylic acid, further expanding synthetic possibilities.

Our synthetic strategy is a linear three-step process designed for efficiency and scalability:

  • Cyclization: Construction of the core heterocyclic system to form Thieno[3,2-d]pyrimidin-4(3H)-one from a readily available aminothiophene precursor.

  • Chlorination: Conversion of the C4-hydroxyl (in its tautomeric keto form) to a chloride using a standard chlorinating agent.

  • Formylation: Introduction of the C6-aldehyde via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

G A Methyl 3-aminothiophene-2-carboxylate B Thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 1) A->B Step 1: Cyclization (Formamide, Heat) C 4-Chlorothieno[3,2-d]pyrimidine (Intermediate 2) B->C Step 2: Chlorination (POCl₃, Heat) D This compound (Final Product) C->D Step 3: Formylation (Vilsmeier-Haack)

Caption: Overall three-step synthetic workflow.

Part I: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 1)

Principle and Rationale

The construction of the pyrimidinone ring is achieved through the condensation of methyl 3-aminothiophene-2-carboxylate with formamide. This reaction is a well-established method for forming pyrimidine rings from ortho-amino esters or amides.[6] Formamide serves a dual role as both the reagent, providing the N-C=O unit, and the solvent. The high reaction temperature facilitates the cyclization and subsequent elimination of methanol and ammonia.

Detailed Experimental Protocol
Reagent/SolventM.W.AmountMolesEquiv.
Methyl 3-aminothiophene-2-carboxylate157.19100.0 g0.6361.0
Formamide45.04500 mL--

Procedure:

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methyl 3-aminothiophene-2-carboxylate (100.0 g, 0.636 mol).

  • Add formamide (500 mL) to the flask.

  • Heat the reaction mixture to 180-190 °C with vigorous stirring.

  • Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting material will be consumed, and a new, more polar spot corresponding to the product will appear.

  • After completion, cool the reaction mixture to room temperature (approx. 25 °C). A precipitate will form.

  • Pour the cooled slurry into 1 L of deionized water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (2 x 200 mL) and then with cold ethanol (1 x 100 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

Scale-up and Process Insights
  • Thermal Control: The high temperature is essential. Ensure uniform heating using a suitable heating mantle and robust stirring to prevent localized overheating.

  • Off-Gassing: The reaction releases methanol and ammonia. The process should be conducted in a well-ventilated fume hood, and the condenser should be efficient.

  • Precipitation and Isolation: Allowing the mixture to cool completely before quenching in water maximizes the precipitation of the product, thereby improving the isolated yield.

Part II: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate 2)

Principle and Rationale

This step involves the conversion of the pyrimidinone (a lactam) to the corresponding 4-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7] The reaction proceeds via the formation of a phosphate ester intermediate from the enol tautomer, which is then displaced by a chloride ion. A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can be used to accelerate the reaction, though POCl₃ often serves as both reagent and solvent.[8]

Detailed Experimental Protocol
Reagent/SolventM.W.AmountMolesEquiv.
Thieno[3,2-d]pyrimidin-4(3H)-one (Int. 1)152.1780.0 g0.5261.0
Phosphorus Oxychloride (POCl₃)153.33240 mL2.635.0
N,N-Dimethylaniline (optional catalyst)121.184.0 mL0.0330.06

Procedure:

  • SAFETY FIRST: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be performed in a dry fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Set up a 1 L three-neck flask with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and an addition funnel.

  • Charge the flask with Thieno[3,2-d]pyrimidin-4(3H)-one (80.0 g, 0.526 mol).

  • Slowly add phosphorus oxychloride (240 mL, 2.63 mol) to the flask at room temperature.

  • Add N,N-dimethylaniline (4.0 mL) dropwise.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, homogenous solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Critical Quench Step: Very slowly and carefully pour the reaction mixture onto 1.5 kg of crushed ice in a large beaker (at least 4 L) with vigorous mechanical stirring. This is a highly exothermic process that releases HCl gas. Perform this in an efficient fume hood.

  • Continue stirring until all the ice has melted. The product will precipitate as a solid.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Collect the solid by vacuum filtration, wash with abundant deionized water (3 x 300 mL), and dry under vacuum.

Scale-up and Process Insights
  • Reagent Management: On a large scale, the excess POCl₃ can be recovered via vacuum distillation before the quench, reducing waste and making the quench more manageable.

  • Quenching: The quench is the most hazardous part of this step. Reverse addition (adding ice slowly to the reaction mixture) is not recommended. The rate of addition onto ice must be carefully controlled to manage the exotherm and HCl evolution.

  • Material Compatibility: Ensure all glassware and equipment are perfectly dry before coming into contact with POCl₃.

Part III: Vilsmeier-Haack Formylation to Final Product

Principle and Rationale

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[9] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a formamide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃).[10] The thieno[3,2-d]pyrimidine ring system is sufficiently electron-rich to undergo electrophilic substitution. The substitution occurs regioselectively at the C6 position of the thiophene ring, which is the most activated position for this type of reaction. The reaction is completed by a hydrolytic workup that converts the intermediate iminium species to the final aldehyde.[11]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Ion Intermediate Substrate 4-Chlorothieno[3,2-d]pyrimidine Substrate->Iminium Attack on Vilsmeier Reagent Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol
Reagent/SolventM.W.AmountMolesEquiv.
4-Chlorothieno[3,2-d]pyrimidine (Int. 2)170.6170.0 g0.4101.0
N,N-Dimethylformamide (DMF)73.09210 mL--
Phosphorus Oxychloride (POCl₃)153.3345.0 mL0.4931.2

Procedure:

  • SAFETY FIRST: This reaction involves POCl₃ and is exothermic. Use dry glassware and conduct in a fume hood.

  • To a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (DMF) (210 mL).

  • Cool the DMF to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (45.0 mL, 0.493 mol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of the Vilsmeier reagent will form.

  • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Add 4-Chlorothieno[3,2-d]pyrimidine (70.0 g, 0.410 mol) portion-wise to the cold slurry, keeping the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and quench by pouring it slowly onto 1 kg of crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7-8 by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution. Keep the mixture cool in an ice bath during neutralization.

  • Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the filter cake with deionized water (3 x 200 mL) until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50 °C. Recrystallization from ethanol or isopropanol can be performed for higher purity if needed.

Scale-up and Process Insights
  • Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Maintaining a low temperature is critical to prevent degradation of the reagent and ensure safety.

  • Viscosity: The reaction mixture can become thick. Robust mechanical stirring is essential for maintaining homogeneity and effective heat transfer.

  • Workup: The neutralization step is also exothermic. Slow addition of the base with efficient cooling is required to prevent side reactions or degradation of the aldehyde product.

Summary of Results and Characterization

StepProductTypical YieldPurity (by HPLC)Key Analytical Data
1Thieno[3,2-d]pyrimidin-4(3H)-one85-92%>98%¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H), 8.2 (s, 1H), 8.1 (d, 1H), 7.4 (d, 1H).
24-Chlorothieno[3,2-d]pyrimidine88-95%>98%¹H NMR (CDCl₃): δ 9.0 (s, 1H), 8.1 (d, 1H), 7.6 (d, 1H).
3This compound80-88%>99%¹H NMR (CDCl₃): δ 10.2 (s, 1H), 9.1 (s, 1H), 8.5 (s, 1H). MS (ESI): m/z 199.0 [M+H]⁺.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde. This key intermediate is crucial in the development of various pharmaceutical agents, most notably as a building block for kinase inhibitors and other biologically active compounds.[1] The synthetic sequence, particularly the final formylation step, is sensitive to reaction conditions, and achieving high yields consistently can be challenging.

This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting strategies, and robust protocols. We will delve into the common pitfalls of the synthesis, explain the chemical principles behind our recommendations, and provide a self-validating framework for optimizing your experimental outcomes.

Overall Synthetic Pathway

The synthesis is typically approached as a three-step sequence starting from a substituted aminothiophene. The core workflow involves the construction of the thieno[3,2-d]pyrimidin-4-one scaffold, followed by chlorination at the C4 position, and finally, regioselective formylation at the C6 position of the thiophene ring via the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Vilsmeier-Haack Formylation A Methyl 3-aminothiophene- 2-carboxylate B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Formic Acid or Formamide Cyclization C 4-Chlorothieno[3,2-d]pyrimidine B->C POCl₃ or (COCl)₂/DMF D Target Product: 4-Chlorothieno[3,2-d]pyrimidine- 6-carbaldehyde C->D POCl₃ / DMF Aqueous Work-up

Caption: High-level overview of the synthetic sequence.

Troubleshooting & Optimization Guide (Q&A)

This section addresses the most common issues encountered during the synthesis. Each answer provides a diagnostic approach and corrective actions grounded in chemical principles.

Part A: The Vilsmeier-Haack Formylation Step

Question 1: My formylation reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?

Answer: This is a frequent challenge stemming from several critical parameters. The Vilsmeier-Haack reaction's success hinges on the efficient formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the electron-rich thiophene ring.[2][3]

Troubleshooting Workflow for Low/No Yield

G start Start: Low/No Yield reagent_q Are reagents (DMF, POCl₃) fresh & anhydrous? start->reagent_q reagent_a Action: Use freshly distilled, anhydrous reagents. reagent_q->reagent_a No temp_q Was Vilsmeier reagent formed at 0 °C before substrate addition? reagent_q->temp_q Yes reagent_a->temp_q temp_a Action: Ensure complete reagent formation at 0 °C for 30-60 min. temp_q->temp_a No ratio_q Is the POCl₃:DMF:Substrate stoichiometry optimized? (Typically excess reagent) temp_q->ratio_q Yes temp_a->ratio_q ratio_a Action: Increase molar ratio of Vilsmeier reagent. Start with 1.5-3 eq. ratio_q->ratio_a No workup_q Was the work-up (hydrolysis) effective? (pH, temp) ratio_q->workup_q Yes ratio_a->workup_q workup_a Action: Ensure basic hydrolysis (e.g., NaHCO₃, NaOH) is complete to convert iminium salt to aldehyde. workup_q->workup_a No success Yield Improved workup_q->success Yes workup_a->success

References

Technical Support Center: Purification of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively.

This compound is a valuable building block in pharmaceutical research, often used in the synthesis of kinase inhibitors and other biologically active molecules.[1] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological data. This guide addresses common challenges encountered during its purification via silica gel chromatography.

Purification Workflow Overview

The general workflow for purifying this compound is a systematic process involving careful planning, execution, and analysis. The following diagram illustrates the key stages.

Purification_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC 1. Analytical TLC (Solvent System Scouting) Stability 2. Stability Check (2D TLC on Silica) TLC->Stability Load_Prep 3. Sample Loading Prep (Wet vs. Dry Loading) Stability->Load_Prep Pack 4. Column Packing Load_Prep->Pack Load 5. Sample Loading Pack->Load Elute 6. Elution & Fraction Collection Load->Elute Frac_TLC 7. Fraction Analysis (TLC) Elute->Frac_TLC Pool 8. Pooling of Pure Fractions Frac_TLC->Pool Solv_Rem 9. Solvent Removal Pool->Solv_Rem Final_Char 10. Final Characterization Solv_Rem->Final_Char

Caption: Workflow for chromatographic purification.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Question 1: My compound won't elute from the column, even with a high concentration of polar solvent. What's happening?

Answer:

This is a common and frustrating issue that typically points to one of three possibilities: compound decomposition, irreversible adsorption, or using an incorrect solvent system.

  • Possible Cause 1: Compound Decomposition. Aldehydes can be susceptible to degradation on the surface of standard silica gel, which is slightly acidic.[2] Your product may have converted to a highly polar baseline impurity that will not elute.

    • Solution: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, develop it, and let it sit for an hour. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If a new spot appears on the baseline that wasn't present in the first dimension, your compound is likely unstable on silica.[2] In this case, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a neutral or basic modifier like triethylamine (~0.1-1%). Alternatively, consider using a different stationary phase like alumina (neutral or basic).[2]

  • Possible Cause 2: Incorrect Solvent System. You may have accidentally prepared your mobile phase incorrectly.

    • Solution: Always double-check the solvent bottles used.[2] Prepare fresh eluent and re-run your analytical TLC to confirm that the expected Rf value is achievable. If the compound remains at the baseline even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be required.

  • Possible Cause 3: Very Low Concentration. The eluted fractions may contain your product, but at a concentration too low to be detected by TLC.

    • Solution: Concentrate a few fractions where you expected the product to elute and re-spot them on a TLC plate.[3] This will increase the concentration on the plate and may reveal a faint spot.

Question 2: My compound eluted immediately with the solvent front, resulting in no separation. How can I fix this?

Answer:

This indicates that the chosen solvent system is too polar, causing the compound to have little to no interaction with the silica gel.

  • Possible Cause: Overly Polar Eluent. The polarity of the mobile phase is too high, leading to a high Rf value (>0.5) on the analytical TLC plate.

    • Solution: The ideal Rf for the target compound in the initial solvent system should be between 0.2 and 0.4 to ensure good separation on a column.[2] Reduce the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. For example, if you used 1:1 Hexane:EtOAc (50% EtOAc), try moving to 3:1 (25% EtOAc) or 4:1 (20% EtOAc). Re-run the TLC to find the solvent mixture that gives you the target Rf value before attempting the column again.

Question 3: The separation between my product and a key impurity is poor, leading to mixed fractions. What are my options?

Answer:

Poor resolution is often a result of an unoptimized solvent system, improper column packing, or overloading the column.

  • Possible Cause 1: Suboptimal Selectivity. The chosen solvent system may move both your product and the impurity at similar rates.

    • Solution: Try a different solvent system to alter the selectivity. Instead of a hexane/ethyl acetate mixture, consider a system with a different solvent class, such as dichloromethane/diethyl ether or toluene/acetone. The goal is to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurity.[2]

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column for its size. This leads to broad, tailing bands that overlap.

    • Solution: As a general rule, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column). If the separation is easy (large ΔRf), you might be able to load up to 5%. Reduce the amount of material loaded onto the column.

  • Possible Cause 3: Poor Loading Technique. If the initial band of the sample at the top of the column is not flat and narrow, it will lead to broad, poorly resolved bands during elution.[4]

    • Solution: Ensure the sample is dissolved in the minimum amount of solvent before loading. If the sample has poor solubility in the column eluent, use the dry loading method.[4] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on silica gel? Based on protocols for related thienopyrimidine structures, a gradient elution with a hexane and ethyl acetate system is a highly effective starting point.[5][6] Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

Q2: How should I load my sample onto the column? My compound is not very soluble in hexane. Poor solubility in the non-polar component of the mobile phase is a classic scenario where dry loading is superior to wet loading.[2][4] Wet loading with a stronger, more polar solvent (like dichloromethane) can disrupt the equilibrium at the top of the column and lead to band broadening.

Loading MethodDescriptionBest For
Wet Loading The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and pipetted directly onto the silica bed.[4]Compounds that are readily soluble in the starting eluent.
Dry Loading The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder, which is then added to the column.[4]Compounds with poor solubility in the eluent; large-scale purifications.

Q3: What visualization methods can I use for TLC analysis? The thienopyrimidine core contains a UV-active chromophore. Therefore, the primary method for visualization will be a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green background. For impurities that are not UV-active, you can use chemical stains like potassium permanganate or p-anisaldehyde, but these should be tested on a separate plate first as they are destructive.

Q4: Can I use reversed-phase chromatography for this purification? Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable alternative, particularly for high-purity final products or for difficult separations.[7] For related pyrimidine derivatives, C8 or C18 columns are typically used with a mobile phase of acetonitrile and water, often with a pH modifier like formic or phosphoric acid to ensure consistent protonation of the heterocyclic nitrogen atoms.[5][8]

Experimental Protocol: Silica Gel Chromatography

This protocol outlines a standard procedure for purifying ~500 mg of crude this compound.

1. Preparation:

  • Perform analytical TLC to determine the optimal solvent system. Aim for a product Rf of ~0.3 in a Hexane:EtOAc mixture (e.g., 2:1).

  • Prepare ~500 mL of your starting eluent (e.g., 4:1 Hexane:EtOAc) and ~500 mL of your final eluent (e.g., 1:1 Hexane:EtOAc).

2. Dry Loading Sample Preparation:

  • Dissolve 500 mg of crude product in a suitable solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate).

  • Add ~2-3 g of silica gel to the solution.

  • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

3. Column Packing (Slurry Method):

  • Select a glass column with a diameter of ~2-3 cm.

  • Add ~25-30 g of silica gel to a beaker and create a slurry with your starting eluent.

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica to protect the surface.[4]

4. Elution:

  • Carefully add the dry-loaded sample powder to the top of the column.

  • Add another thin layer of sand on top of the sample.

  • Fill the column with the starting eluent and begin collecting fractions.

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient.

Table of Suggested Solvent Gradient:

Volume (Column Volumes)% Ethyl Acetate in HexanePurpose
2-3 CVs20%Elute very non-polar impurities.
5-10 CVs20% → 40% (Linear Gradient)Elute the target compound.
2-3 CVs50-60%"Flush" the column of highly polar impurities.

5. Analysis:

  • Monitor the elution by collecting fractions (e.g., 10-15 mL each) and analyzing them by TLC.

  • Pool the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Decision Tree

If your purification fails, use this logical guide to diagnose the issue.

Troubleshooting_Tree Start Column Purification Result: Unsatisfactory Check_TLC Did analytical TLC show good separation and Rf ≈ 0.3? Start->Check_TLC Check_Stability Is the compound stable on silica? (Check 2D TLC) Check_TLC->Check_Stability Yes Sol_Solvent Action: Re-optimize solvent system. Try different solvents (e.g., DCM/Ether). Check_TLC->Sol_Solvent No Check_Loading Was the column overloaded? (>5% w/w crude:silica) Check_Stability->Check_Loading Yes Sol_Decomp Action: Use deactivated silica (add 0.5% Et3N) or switch to Alumina. Check_Stability->Sol_Decomp No Check_Elution Yes Check_Loading->Check_Elution No Sol_Load Action: Reduce sample load. Increase column size. Check_Loading->Sol_Load Yes Sol_Lost Possible irreversible adsorption or decomposition. Consider recovery from silica or resynthesis. Check_Elution->Sol_Lost No

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of the thieno[3,2-d]pyrimidine scaffold. This resource is designed to assist you in navigating the common challenges and side reactions encountered during the synthesis of this important heterocyclic system. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the thieno[3,2-d]pyrimidine core?

The synthesis of the thieno[3,2-d]pyrimidine scaffold typically begins with a substituted thiophene derivative.[1] A common and effective starting point is a 2-amino-3-cyanothiophene or a 2-amino-3-carboxamidothiophene.[1] These precursors can be readily cyclized to form the fused pyrimidine ring. For instance, 2-amino-thiophene-3-carboxylates can be synthesized via the Gewald reaction, a multicomponent reaction that is a versatile method for accessing 2-aminothiophene derivatives.[2][3][4]

Q2: What are the general synthetic strategies for constructing the thieno[3,2-d]pyrimidine core?

The primary strategy involves the cyclization of a 2-aminothiophene-3-carboxamide derivative with a suitable one-carbon synthon.[2] Common reagents for this cyclization include formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][5] Another less common approach involves first constructing the pyrimidine ring, followed by the annulation of the thiophene ring.[2]

Q3: I am observing low yields in my cyclization reaction to form the thieno[3,2-d]pyrimidin-4-one. What are potential causes and solutions?

Low yields in the cyclization step can be attributed to several factors:

  • Incomplete Reaction: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Microwave irradiation has been shown to be effective in driving these reactions to completion, often with reduced reaction times and improved yields.[1][2][5]

  • Side Reactions: The starting materials or intermediates may be undergoing undesired side reactions. Ensure the purity of your starting materials.[1]

  • Purity of Starting Materials: Impurities in the 2-aminothiophene precursor can lead to the formation of byproducts that are difficult to separate from the desired product. It is crucial to use highly pure starting materials.

Q4: How can I introduce substituents at the 4-position of the thieno[3,2-d]pyrimidine ring?

A common method to introduce substituents at the 4-position is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][6][7][8] The 4-chloro substituent can subsequently be displaced by various nucleophiles, such as amines or alkoxides, through an aromatic nucleophilic substitution (SₙAr) reaction to introduce a variety of functional groups.[2][9]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific side reactions that can occur during the synthesis of thieno[3,2-d]pyrimidines and provides detailed troubleshooting strategies.

Problem 1: Formation of Dimeric or Polymeric Byproducts.

Symptoms:

  • Observation of a significant amount of insoluble material in the reaction mixture.

  • Complex NMR spectra with broad peaks, indicating a mixture of oligomers or polymers.

  • Difficulty in purifying the desired product by standard chromatographic techniques.

Root Cause: Self-condensation of the 2-aminothiophene starting material or reactive intermediates can lead to the formation of undesired dimers and polymers, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).

Solutions:

  • Controlled Reagent Addition: Add the cyclizing agent (e.g., formamide, formic acid) slowly to the solution of the 2-aminothiophene derivative. This helps to maintain a low concentration of the reactive species and favors the intramolecular cyclization over intermolecular side reactions.

  • Temperature Optimization: Maintain the optimal reaction temperature to favor the desired reaction pathway. While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study to find the ideal temperature for your specific substrate is recommended.

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can be a valuable tool. It often allows for shorter reaction times and can lead to cleaner reactions with higher yields of the desired product.[1][2][5]

Problem 2: Incomplete Conversion of the 4-Chloro Intermediate in SₙAr Reactions.

Symptoms:

  • Presence of both the starting 4-chloro-thieno[3,2-d]pyrimidine and the desired product in the final reaction mixture, as observed by TLC or LC-MS.

  • Low isolated yield of the 4-substituted product.

Root Cause: The 4-chloro substituent on the thieno[3,2-d]pyrimidine ring may not be sufficiently reactive towards the incoming nucleophile under the chosen reaction conditions.

Solutions:

  • Excess Nucleophile: Ensure a sufficient excess of the incoming nucleophile is used to drive the reaction to completion.

  • Solvent Choice: The choice of solvent is critical for SₙAr reactions. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation and leave the nucleophile more reactive.

  • Temperature and Reaction Time: These reactions may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can be beneficial to neutralize the HCl generated during the reaction, which can otherwise protonate the nucleophile and reduce its reactivity.

Problem 3: Hydrolysis of the Pyrimidine Ring.

Symptoms:

  • Formation of a byproduct corresponding to the opening of the pyrimidine ring, often a 2-amino-3-acylaminothiophene derivative.

  • This is more common when working with thieno[3,2-d]pyrimidin-4-ones under strongly acidic or basic conditions, especially at elevated temperatures.

Root Cause: The pyrimidine ring in the thieno[3,2-d]pyrimidine system can be susceptible to hydrolytic cleavage under certain conditions.

Solutions:

  • pH Control: Maintain the reaction and work-up conditions under a neutral or mildly acidic/basic pH to minimize hydrolysis.

  • Temperature Management: Avoid excessive heating during purification steps, such as recrystallization or distillation, if the product is known to be sensitive to hydrolysis.

  • Anhydrous Conditions: For reactions that are sensitive to water, ensure that all solvents and reagents are anhydrous.

Problem 4: Difficulty in Product Purification.

Symptoms:

  • The desired product co-elutes with starting materials or byproducts during column chromatography.

  • The product is poorly soluble in common organic solvents, making purification by chromatography or recrystallization challenging.

Solutions:

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

  • Recrystallization:

    • Systematically screen for a suitable solvent or solvent mixture for recrystallization. This can be a very effective method for improving the purity of crystalline products.

    • The product may precipitate from the reaction mixture upon cooling. This can be an effective initial purification step. The precipitate can then be collected by filtration and washed with a cold solvent.[2]

  • Carry-Forward without Full Purification: If the product is intended for a subsequent reaction step, it may be possible to carry it forward without complete purification, provided the impurities do not interfere with the next reaction.

Experimental Protocols & Data

Table 1: Comparison of Cyclization Conditions for Thieno[3,2-d]pyrimidin-4-one Synthesis
Starting MaterialReagentSolventTemperature (°C)TimeYield (%)Reference
2-Amino-3-carboxamidothiopheneFormamideNeat18018 h80[6]
2-Amino-3-carboxamidothiopheneFormic AcidNeatReflux3 hNot specified[5]
Methyl 3-amino-5-arylthiophene-2-carboxylateDMF-DMAEtOH100 (Microwave)15 min98[5]
Step-by-Step Protocol: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the thieno[3,2-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).[6]

  • Heating: Heat the reaction mixture to reflux (around 95-100 °C) and monitor the progress by TLC or LC-MS.[6] The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

    • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[5]

Visualizing Reaction Pathways

Diagram 1: General Synthesis of Thieno[3,2-d]pyrimidines

G cluster_0 Thiophene Formation cluster_1 Pyrimidine Ring Formation A Ketone/Aldehyde + Activated Nitrile + Sulfur B 2-Aminothiophene-3-carboxylate/ -3-carboxamide A->B Gewald Reaction C Thieno[3,2-d]pyrimidin-4-one B->C Cyclization (e.g., Formamide) D 4-Chloro-thieno[3,2-d]pyrimidine C->D Chlorination (POCl3) E 4-Substituted-thieno[3,2-d]pyrimidine D->E Nucleophilic Substitution (SNA_r)

Caption: Synthetic route to thieno[3,2-d]pyrimidines.

Diagram 2: Troubleshooting Low Yield in Cyclization

G Start Low Yield in Cyclization P1 Incomplete Reaction? Start->P1 S1 Increase Temperature Extend Reaction Time Use Microwave Irradiation P1->S1 Yes P2 Side Reactions Occurring? P1->P2 No End Improved Yield S1->End S2 Purify Starting Materials Controlled Reagent Addition Optimize Temperature P2->S2 Yes P2->End No S2->End

Caption: Decision tree for troubleshooting low cyclization yields.

References

Technical Support Center: Overcoming Poor Solubility of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and practical solutions to one of the most significant challenges encountered with this chemical class: poor aqueous solubility. The fused heterocyclic structure of thieno[3,2-d]pyrimidines, while often excellent for kinase inhibition and other therapeutic applications, frequently leads to solubility issues that can hinder discovery and development.[1][2] This resource is designed to help you diagnose and overcome these hurdles effectively.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges inherent to the thieno[3,2-d]pyrimidine scaffold and the implications for research.

FAQ 1: Why do many of my thieno[3,2-d]pyrimidine derivatives have such low aqueous solubility?

The poor solubility of thieno[3,2-d]pyrimidine derivatives is not an isolated issue but rather a characteristic rooted in their fundamental physicochemical properties. Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, and compounds with rigid, fused-ring systems are often prime examples.[3] The key contributing factors are:

  • High Crystallinity and Lattice Energy: The planar and rigid structure of the thieno[3,2-d]pyrimidine core allows for efficient packing in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in low solubility. The stability of this crystalline form makes it the toughest to work with from a solubility perspective, as it must first dissolve to be bioavailable.[4]

  • High Lipophilicity: Modern drug design often favors potent, specific molecules, which frequently involves adding lipophilic moieties to enhance binding to target proteins.[4] While this can improve potency, it increases the compound's hydrophobicity (high logP), leading to a preference for non-polar environments over aqueous media.

  • Lack of Ionizable Groups: Unless specifically designed with acidic or basic functional groups, the core scaffold is neutral. This prevents the use of simple pH adjustments or salt formation—two of the most straightforward methods for enhancing solubility.[5]

FAQ 2: What are the downstream consequences of poor solubility in my experiments?

Ignoring poor solubility can lead to a cascade of problems that compromise data integrity and can even lead to the premature termination of promising drug discovery programs.[6][7] Key consequences include:

  • Underestimated Potency: In in vitro assays, compounds may precipitate out of the aqueous buffer, leading to an actual concentration that is far lower than the nominal concentration. This can make a potent compound appear weak or inactive.

  • Poor Bioavailability: For a drug to be effective when administered orally, it must first dissolve in gastrointestinal fluids before it can be absorbed.[3] Low solubility is a primary cause of low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo.

  • Formulation Difficulties: Developing a stable and effective dosage form for either preclinical or clinical use becomes a major challenge. It often requires complex and expensive "enabling" formulation strategies to overcome the solubility barrier.[8]

  • Inaccurate Pharmacokinetic (PK) and Toxicological Data: Poor solubility can lead to unreliable data in animal studies, making it difficult to establish a clear dose-response relationship or accurately assess the compound's safety profile.[9]

Section 2: Initial Troubleshooting and Assessment

This section provides immediate actions and systematic approaches for dealing with solubility issues during routine experiments.

FAQ 3: My compound is precipitating in my aqueous assay buffer. What can I do right now to get reliable data?

When a compound "crashes out" of solution, the immediate goal is to keep it dissolved for the duration of the experiment without interfering with the assay. The use of solubilizing excipients is the most common approach.

Immediate Troubleshooting Steps:

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9] Dimethyl sulfoxide (DMSO) is the most common, but others can be effective. It is critical to keep the final concentration of the co-solvent low (typically <1%, often <0.1%) to avoid artifacts or cytotoxicity.

  • Surfactants: Surfactants form micelles that can encapsulate and solubilize poorly soluble compounds.[9] They are particularly useful for preventing precipitation upon dilution of a DMSO stock solution into an aqueous buffer.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3][9]

Data Summary: Common Solubilizing Excipients for In Vitro Assays

Excipient ClassExample(s)Typical Starting ConcentrationKey Considerations
Co-solvents DMSO, Ethanol, PEG 4000.1% - 1.0% (v/v)Check for assay interference and cytotoxicity.
Surfactants Tween® 80, Polysorbate 200.01% - 0.1% (w/v)Can interfere with cell-based assays or protein binding.
Cyclodextrins HP-β-CD, SBE-β-CD1% - 5% (w/v)Can sometimes extract cholesterol from cell membranes.

Experimental Protocol: Rapid Co-Solvent/Excipient Screening

  • Prepare a high-concentration stock solution of your thieno[3,2-d]pyrimidine derivative in 100% DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, prepare your aqueous assay buffer containing various concentrations of the chosen excipient (e.g., 0.1%, 0.5%, 1.0% DMSO; 0.05%, 0.1% Tween 80).

  • Add the DMSO stock solution to each buffer to achieve the desired final compound concentration.

  • Vortex gently and let the tubes stand at the assay temperature for a set period (e.g., 2 hours).

  • Visually inspect for any signs of precipitation (cloudiness, visible particles). For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

FAQ 4: How can I perform a more formal and systematic assessment of my compound's solubility?

A systematic approach is crucial for understanding the true solubility limits of your compound. This typically involves measuring both kinetic and thermodynamic solubility.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare High-Conc. DMSO Stock kinetic_add Add DMSO stock to buffer (e.g., PBS, pH 7.4) stock->kinetic_add thermo_add Add excess solid compound to buffer (DMSO-free) stock->thermo_add Solid compound used kinetic_incubate Incubate for short period (1-2 hours) kinetic_add->kinetic_incubate kinetic_measure Measure dissolved conc. (Nephelometry, HPLC-UV) kinetic_incubate->kinetic_measure kinetic_result Result: Apparent Solubility kinetic_measure->kinetic_result thermo_incubate Equilibrate for long period (24-72 hours) thermo_add->thermo_incubate thermo_measure Measure dissolved conc. (Filtration + HPLC-UV) thermo_incubate->thermo_measure thermo_result Result: Equilibrium Solubility thermo_measure->thermo_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Section 3: Improving Solubility via Chemical Modification

When formulation alone is insufficient or undesirable, modifying the core structure can offer a permanent solution to solubility issues.

FAQ 5: Is it possible to improve solubility by chemically modifying the thieno[3,2-d]pyrimidine scaffold?

Yes, this is a highly effective strategy, particularly during the lead optimization phase. The goal is to introduce new functional groups that disrupt the crystal lattice or increase polarity without sacrificing biological activity. This approach is often referred to as a "scaffold-hopping" or derivatization strategy.[1][5]

Key Chemical Modification Strategies:

  • Introduce Ionizable Groups: Adding a basic amine or an acidic carboxylic acid allows for the formation of highly soluble salts.[5] For example, a basic nitrogen can be protonated at low pH to form a soluble hydrochloride salt. This is one of the most common and effective methods for improving the solubility of drug candidates.

  • Attach Polar, Flexible Side Chains: Grafting polar, non-ionizable groups can improve solubility by increasing the overall polarity of the molecule and disrupting crystal packing. A successful example from a related thieno[2,3-b]pyridine series involved adding a morpholine moiety, which increased water solubility by three orders of magnitude.[6][7] Other options include short polyethylene glycol (PEG) chains or hydroxyl groups.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[4] A common strategy is to attach a highly soluble promoiety, such as a phosphate ester, to the parent molecule. This enhances solubility for administration, and then the promoiety is cleaved in the body.

Potential Modification Sites on the Thieno[3,2-d]pyrimidine Core

G cluster_nodes Scaffold R1 R1 R1->Scaffold Introduce ionizable groups (e.g., amines) R2 R2 R2->Scaffold Attach polar, flexible chains (e.g., morpholine) R3 R3 R3->Scaffold Add H-bond donors/acceptors (e.g., -OH)

Caption: Potential sites for chemical modification to enhance solubility.

Section 4: Advanced Formulation Strategies

For a fixed lead compound, advanced formulation techniques are the primary tools for enhancing solubility and enabling in vivo studies.

FAQ 6: My lead candidate's structure is finalized. What formulation strategies can I use to improve its solubility for preclinical development?

When chemical modification is not an option, formulation science offers powerful "enabling" technologies to transform poorly soluble compounds into viable drug candidates.[8]

Key Formulation Approaches:

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug at a molecular level within a polymer matrix.[3] This traps the drug in a high-energy, amorphous (non-crystalline) state. The amorphous form is more soluble than the stable crystalline form.[4] Upon administration, the polymer dissolves and releases the drug, creating a supersaturated solution that enhances absorption. A miniaturized assay using an inkjet printer has been successfully used to screen polymers for creating ASDs of pyrazolo[3,4-d]pyrimidine derivatives, a structurally similar class of compounds.[10]

    Experimental Protocol: Preparing an ASD via Spray Drying

    • Select a suitable polymer (e.g., PVP, HPMC-AS).

    • Dissolve both the thieno[3,2-d]pyrimidine derivative and the polymer in a common organic solvent (e.g., acetone, methanol).

    • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a solid powder of the drug dispersed in the polymer.

    • Collect the resulting ASD powder for characterization and further formulation.

  • Nanosuspensions: This approach focuses on increasing the dissolution rate by drastically reducing the particle size of the drug to the sub-micron range.[9] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[3] Creating nanoparticles increases the surface-area-to-volume ratio, leading to faster dissolution. Nanosuspensions are a versatile strategy for delivering poorly water-soluble drugs.[4]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations are ideal for highly lipophilic (fat-soluble) compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[9] These systems are classified by the Lipid Formulation Classification System (LFCS). Upon contact with aqueous fluids in the gut, they can spontaneously form fine emulsions or micellar solutions, which keep the drug solubilized and ready for absorption.[3]

Data Summary: Comparison of Formulation Strategies

StrategyMechanismBest Suited ForCommon Excipients
Amorphous Solid Dispersion Stabilize drug in high-energy amorphous stateCompounds prone to crystallizationPVP, HPMC-AS, Soluplus®
Nanosuspension Increase surface area for faster dissolutionCrystalline compounds with high melting pointsPoloxamers, Lecithin
Lipid-Based Formulation Solubilize drug in lipidic carrierHighly lipophilic (LogP > 5) compoundsLabrasol®, Cremophor®, Oils (sesame, olive)
Section 5: Characterization of Enhanced Formulations

Creating a new formulation is only half the battle. You must rigorously characterize it to ensure it performs as expected.

FAQ 7: I've prepared a new formulation. How do I confirm that I have successfully improved solubility and dissolution?

A combination of analytical techniques is required to verify the success of your formulation strategy.

Characterization Workflow for Novel Formulations

G cluster_solid_state Solid-State Analysis cluster_performance Performance Analysis start Novel Formulation (e.g., ASD, Nanosuspension) pxrd Powder X-Ray Diffraction (PXRD) - Confirms amorphous vs. crystalline state start->pxrd dissolution In Vitro Dissolution Testing - Measures rate and extent of drug release start->dissolution dsc Differential Scanning Calorimetry (DSC) - Measures glass transition, melting point pxrd->dsc end Proceed to In Vivo Studies dsc->end If amorphous & stable stability Stability Studies - Assesses physical/chemical stability over time dissolution->stability stability->end If release profile is stable

Caption: Key steps in characterizing a solubility-enhanced formulation.

  • Powder X-ray Diffraction (PXRD): This is the gold standard for determining the solid form of your drug. A crystalline material will produce sharp peaks, while an amorphous material will produce a broad, diffuse halo. This is essential for confirming the creation of an ASD.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. For an ASD, you should see a glass transition (Tg) rather than a sharp melting point (Tm), which would indicate the presence of crystalline material.

  • In Vitro Dissolution Testing: This experiment measures how quickly and to what extent your drug dissolves from its formulation in a relevant medium (e.g., simulated gastric or intestinal fluid). A successful formulation will show a significantly faster and higher concentration of dissolved drug compared to the unformulated compound.

By systematically applying these diagnostic, chemical, and formulation strategies, researchers can successfully overcome the solubility challenges posed by thieno[3,2-d]pyrimidine derivatives, unlocking their full therapeutic potential.

References

Technical Support Center: Optimization of Suzuki Coupling with 4-Chlorothieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chlorothieno[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The thieno[3,2-d]pyrimidine core is a key structural motif in many biologically active compounds, but its successful functionalization via Suzuki coupling presents unique challenges.

The primary difficulty arises from the relative inertness of the C4-Cl bond on the electron-deficient pyrimidine ring, which makes the initial oxidative addition step of the catalytic cycle sluggish compared to couplings with aryl bromides or iodides.[1] Furthermore, the presence of Lewis-basic nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition, and side reactions such as protodeboronation of the boronic acid partner are common pitfalls.[2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 4-chlorothieno[3,2-d]pyrimidine more challenging than with a typical aryl chloride?

A1: The challenge is multifactorial and rooted in the electronic nature of the substrate:

  • Electron-Deficient Ring: The pyrimidine ring is highly electron-deficient due to the presence of two nitrogen atoms. While this can activate the C-Cl bond towards nucleophilic aromatic substitution, it can make the oxidative addition to a Pd(0) catalyst more difficult compared to less electron-poor systems.

  • Catalyst Inhibition: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center. This can sequester the active catalyst, forming stable but catalytically inactive complexes and slowing down or halting the reaction.[3]

  • C-Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, requiring a more active catalytic system to facilitate the rate-limiting oxidative addition step.[1]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura reaction?

A2: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chlorothieno[3,2-d]pyrimidine, forming a Pd(II) complex. This is typically the slowest step for aryl chlorides.[5][6]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)L₂(R) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (4-Cl-Thienopyrimidine) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation [R²-B(OH)₃]⁻ Troubleshooting_Workflow cluster_byproducts Common Side Products cluster_solutions Potential Solutions start Low Yield / Side Products check_sm LCMS Analysis: Identify key byproducts start->check_sm protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_sm->protodeboronation Major byproduct is arene from boronic acid? homocoupling Homocoupling (Ar-Ar from Boronic Acid) check_sm->homocoupling Major byproduct is dimer of boronic acid? dechlorination Dechlorination (Thienopyrimidine-H) check_sm->dechlorination Major byproduct is dehalogenated starting material? solution_boron Use Boronate Ester (Pinacol) or Trifluoroborate. Lower Temp, Shorter Time. protodeboronation->solution_boron solution_homo Thoroughly degas solvent. Use high-purity Pd(0) source or precatalyst. homocoupling->solution_homo solution_dechloro Use less forcing conditions. Screen milder bases (e.g., K₂CO₃). Ensure inert atmosphere. dechlorination->solution_dechloro

References

Technical Support Center: 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde. As a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors, understanding its stability and handling is crucial for successful experimental outcomes.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use.

I. Overview of Stability & Handling

This compound is a moderately stable compound, but its reactivity is influenced by the aldehyde functional group and the activated heterocyclic core. The primary stability concerns are oxidation of the aldehyde and nucleophilic substitution at the 4-position. Proper storage and handling are paramount to ensure its integrity.

Key Structural Features Influencing Stability:

  • Aldehyde Group: Prone to oxidation, especially when exposed to air (oxygen), light, and certain metals.[2] It can also participate in various condensation and addition reactions.

  • 4-Chloro Substituent: Activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution. This is a desired reactivity for derivatization but can be a source of instability in the presence of nucleophiles.

  • Thieno[3,2-d]pyrimidine Core: A relatively stable aromatic system, but the thiophene ring can be sensitive to strong oxidizing agents and certain electrophilic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on data from structurally similar compounds, long-term storage at low temperatures and under an inert atmosphere is recommended to minimize degradation.[3][4]

ParameterRecommended ConditionRationale
Temperature -20°CSlows down the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to the corresponding carboxylic acid.[2]
Light Amber vial / darknessMinimizes light-catalyzed degradation pathways.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and other moisture-related side reactions.[3]

For short-term storage (days to a few weeks), refrigeration at 2-8°C under an inert atmosphere is acceptable for solid material.[5]

Q2: I've noticed a change in the color of my compound from off-white to yellow/brown. What could be the cause?

A2: Color change is often an indicator of degradation. The most likely cause is the oxidation of the aldehyde to 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, which may be colored, or the formation of other minor, colored byproducts. This is often exacerbated by improper storage (exposure to air and light). It is advisable to verify the purity of the material by techniques such as NMR or LC-MS before use.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While this compound is soluble in many organic solvents, using protic nucleophilic solvents like methanol or ethanol at elevated temperatures or for extended periods is not recommended. The 4-chloro group is susceptible to nucleophilic substitution, which could lead to the formation of the 4-methoxy or 4-ethoxy derivative as an impurity. For reactions where the aldehyde is intended to be stable, aprotic solvents such as THF, dioxane, DCM, or acetonitrile are preferred.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Issue 1: Low Yield or Incomplete Reaction in Subsequent Synthetic Steps

Possible Cause 1: Degradation of the Starting Material If the this compound has degraded, subsequent reactions will naturally result in lower yields.

  • Troubleshooting Steps:

    • Purity Check: Before starting your reaction, always check the purity of the aldehyde by ¹H NMR or LC-MS. Look for the characteristic aldehyde proton signal and check for the appearance of a carboxylic acid proton or other unexpected peaks.

    • Purification: If impurities are detected, consider repurifying the aldehyde by recrystallization or column chromatography.

Possible Cause 2: Incompatible Reaction Conditions The aldehyde or the chloro-substituent may be reacting under your experimental conditions.

  • Troubleshooting Steps:

    • Assess Basicity: If your reaction uses a base, consider its strength and nucleophilicity. Strong, non-nucleophilic bases are preferred if deprotonation is required. Highly nucleophilic bases may lead to substitution at the 4-position.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate degradation or side reactions.

    • Atmosphere: For sensitive reactions, ensure the setup is under an inert atmosphere to prevent oxidation of the aldehyde.

Issue 2: Unexpected Side Products Observed by LC-MS or NMR

Possible Side Product 1: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

  • Formation Pathway: Oxidation of the aldehyde.

  • Identification: Look for a new peak in the LC-MS corresponding to a mass increase of 16 amu. In ¹H NMR, the aldehyde proton peak will disappear, and a broad carboxylic acid proton peak may appear (often downfield, >10 ppm, and may exchange with D₂O).

  • Prevention:

    • Use fresh, high-purity starting material.

    • Perform reactions under an inert atmosphere.

    • Use degassed solvents.

Possible Side Product 2: 4-Substituted Thieno[3,2-d]pyrimidine-6-carbaldehyde

  • Formation Pathway: Nucleophilic substitution of the 4-chloro group by a nucleophile in the reaction mixture (e.g., solvent, base, or reagent).

  • Identification: Mass spectrometry will show a new peak corresponding to the mass of the starting material minus 35.45 amu (Cl) plus the mass of the incoming nucleophile.

  • Prevention:

    • Choose non-nucleophilic reagents and solvents where possible.

    • If a nucleophilic reagent is intended to react elsewhere, consider protecting the aldehyde group first.

IV. Experimental Protocols & Workflows

Workflow for Purity Assessment

start Obtain Sample of This compound dissolve Dissolve in CDCl3 or DMSO-d6 start->dissolve nmr Acquire ¹H NMR Spectrum dissolve->nmr lcms Acquire LC-MS Data dissolve->lcms analyze_nmr Analyze NMR: - Check aldehyde proton (δ ~10 ppm) - Look for impurities (e.g., carboxylic acid proton >10 ppm) nmr->analyze_nmr analyze_lcms Analyze LC-MS: - Confirm parent mass - Search for M+16 peak (oxidation) lcms->analyze_lcms decision Purity >95%? analyze_nmr->decision analyze_lcms->decision proceed Proceed with Reaction decision->proceed Yes purify Purify by Column Chromatography or Recrystallization decision->purify No

Caption: Purity Assessment Workflow.

Potential Degradation Pathways

main This compound Aldehyde 4-Chloro oxidized 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid Carboxylic Acid main:f0->oxidized [O] (Air, light) substituted 4-(Nu)-Thieno[3,2-d]pyrimidine-6-carbaldehyde 4-Substituted main:f1->substituted Nu⁻ (e.g., ROH, R₂NH)

Caption: Key Degradation and Side Reaction Pathways.

V. References

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). Energy & Fuels. --INVALID-LINK--

  • 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2. Sigma-Aldrich. --INVALID-LINK--

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. --INVALID-LINK--

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. --INVALID-LINK--

  • 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine. Sigma-Aldrich. --INVALID-LINK--

  • Bacterial Degradation of Aromatic Compounds. PMC - NIH. --INVALID-LINK--

  • Heterocyclic Compounds. MSU chemistry. --INVALID-LINK--

  • Organic Chemistry – Specific Name Reactions. BYJU'S. --INVALID-LINK--

  • 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--

  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. --INVALID-LINK--

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. --INVALID-LINK--

  • Technological Strategies to Enhance the Shelf Life of PDO Tuscan Bread in a Compostable Bag-in-Bag System. MDPI. --INVALID-LINK--

  • Heterocyclic Chemistry. University of Leeds. --INVALID-LINK--

  • 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--

  • Buy 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | 875515-76-7. Smolecule. --INVALID-LINK--

  • Aromatic Heterocyclic Chemistry. Aromatic Heterocyclic Chemistry. --INVALID-LINK--

  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. ChemBK. --INVALID-LINK--

  • 4-Chlorothieno[3,2-d]pyrimidine - CAS:16269-66-2. Sunway Pharm Ltd. --INVALID-LINK--

  • 16269-66-2|4-Chlorothieno[3,2-d]pyrimidine. BLD Pharm. --INVALID-LINK--

  • 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821. PubChem. --INVALID-LINK--

  • 4-Chloro-6-methylthieno[3,2-d]pyrimidine. ChemScene. --INVALID-LINK--

  • 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2. ChemicalBook. --INVALID-LINK--

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. PubChem. --INVALID-LINK--

  • 16269-66-2 | 4-Chlorothieno[3,2-d]pyrimidine. ChemScene. --INVALID-LINK--

  • This compound. MySkinRecipes. --INVALID-LINK--

References

Technical Support Center: NMR Analysis of Substituted Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of substituted thieno[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic scaffold. Here, we move beyond basic protocols to address the specific, nuanced challenges you may encounter, providing not just solutions but the underlying scientific reasoning to empower your experimental choices.

Troubleshooting Guide: From Sample to Spectrum

Navigating the complexities of NMR spectroscopy requires a systematic approach. When a spectrum doesn't meet expectations, the issue often lies in one of three areas: the sample itself, the instrument's parameters, or the data processing. The following workflow provides a logical path for diagnosing and resolving common issues.

TroubleshootingWorkflow start Poor Quality Spectrum (Broad Peaks, Low S/N, Artifacts) sample_prep Sample Preparation Issues start->sample_prep instrument Instrument & Acquisition Issues start->instrument interpretation Spectral Interpretation Challenges start->interpretation concentration Concentration Effects (Aggregation, Viscosity) sample_prep->concentration Cause purity Sample Purity (Paramagnetic Metals, Particulates) sample_prep->purity Cause solvent Solvent Choice (Solubility, Peak Overlap) sample_prep->solvent Cause shimming Poor Shimming (Inhomogeneous B₀ Field) instrument->shimming Cause tuning Probe Not Tuned/Matched instrument->tuning Cause acquisition Incorrect Parameters (Acq. Time, Pulse Width) instrument->acquisition Cause impurities Unexpected Peaks (Solvent, Grease, Reagents) interpretation->impurities Cause dynamics Dynamic Effects (Rotamers, Tautomers, Exchange) interpretation->dynamics Cause assignment Complex Spectra (Signal Overlap) interpretation->assignment Cause sol_conc Dilute Sample Increase Temperature concentration->sol_conc Solution sol_purity Filter Sample Use Metal Chelator (EDTA) purity->sol_purity Solution sol_solvent Change Solvent (e.g., CDCl₃ → DMSO-d₆) solvent->sol_solvent Solution sol_shim Re-shim (Manual/Gradient) shimming->sol_shim Solution sol_tune Re-tune and Match Probe tuning->sol_tune Solution sol_acq Optimize Parameters (e.g., increase AQ, check p1) acquisition->sol_acq Solution sol_imp Consult Solvent Tables Ensure Clean Glassware impurities->sol_imp Solution sol_dyn Variable Temperature (VT) NMR dynamics->sol_dyn Solution sol_assign Run 2D NMR (COSY, HSQC, HMBC) assignment->sol_assign Solution

Caption: Systematic workflow for troubleshooting common NMR issues.

Question 1: Why are the aromatic proton signals in my substituted thieno[3,2-d]pyrimidine spectrum broad and poorly resolved?

Answer: Broad peaks are a common frustration and typically point to issues with magnetic field inhomogeneity or molecular dynamics. Let's break down the likely causes and solutions.

Cause A: Poor Magnetic Field Homogeneity (Shimming) The most frequent cause of poor resolution is an inhomogeneous magnetic field across the sample volume.[1] The instrument's shimming process corrects for this, but it must be done for every sample.

  • Expert Insight: Thienopyrimidines, being planar aromatic systems, are prone to aggregation via π-π stacking, especially at higher concentrations. This can create localized changes in magnetic susceptibility within the sample, making shimming more challenging and less effective.

  • Solution: Always re-shim the magnet for your specific sample.[1] If automatic shimming gives poor results, a manual adjustment of the Z1 and Z2 shims, followed by on-axis (X, Y) and off-axis (XZ, YZ, etc.) shims, can significantly improve resolution.

Cause B: High Sample Concentration and Aggregation Concentrated solutions increase viscosity, which slows molecular tumbling and leads to broader lines according to the principles of relaxation.[1] As mentioned, the planar nature of the thieno[3,2-d]pyrimidine core can promote intermolecular aggregation, effectively increasing the molecular size and exacerbating this effect.

  • Solution Protocol: Concentration Optimization

    • Prepare a Dilute Sample: For ¹H NMR, an ideal concentration is 5-10 mg in 0.6-0.7 mL of solvent.[2] If you prepared a highly concentrated sample for ¹³C NMR, run the ¹H NMR on a more dilute separate sample.[3]

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-50 °C) can provide enough thermal energy to break up aggregates, reduce viscosity, and sharpen signals.[2]

Cause C: Presence of Particulate Matter or Paramagnetic Impurities Suspended solid particles in the NMR tube will severely distort the local magnetic field, leading to broad lines that cannot be corrected by shimming. Similarly, paramagnetic impurities (e.g., dissolved O₂ or trace transition metals from catalysts) cause rapid relaxation, resulting in significant peak broadening.[1]

  • Solution Protocol: Sample Filtration and Purification

    • Filtration: Always filter your sample solution directly into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.[4]

    • Degassing: For high-resolution work, removing dissolved oxygen can be beneficial. The "freeze-pump-thaw" method is highly effective for this.[2]

    • Metal Scavenging: If you suspect contamination from paramagnetic metal catalysts (e.g., Palladium), consider adding a small amount of a chelating agent like EDTA or passing the sample through a metal-scavenging resin prior to analysis.

Question 2: My spectrum shows unexpected peaks that don't correspond to my thieno[3,2-d]pyrimidine derivative. How can I identify them?

Answer: Extraneous peaks are almost always due to residual solvents, water, or common laboratory contaminants. A systematic check against known chemical shifts is the key to identification.

Cause A: Residual Solvents Even after drying under high vacuum, solvents used during synthesis or chromatography (e.g., Ethyl Acetate, Dichloromethane, Hexanes) can remain trapped in the sample.[5]

  • Expert Insight: The thieno[3,2-d]pyrimidine scaffold can form stable solvates. Some solvents are notoriously difficult to remove completely.

  • Solution: Compare the chemical shifts and multiplicities of the unknown peaks to a standard table of common laboratory solvents. The position of these residual peaks is dependent on the deuterated solvent used for the NMR analysis.[6][7][8]

Cause B: Deuterated Solvent Impurities and Water The deuterated solvent itself is never 100% pure and will always show a residual, partially protonated signal (e.g., CHCl₃ in CDCl₃). Additionally, all deuterated solvents contain some amount of water (H₂O or HDO), the chemical shift of which is highly dependent on temperature and solvent.[6][9]

  • Solution: Use the data in the table below to identify the residual solvent and water peaks. For example, the quintet for residual DMSO-d₅ is centered at ~2.50 ppm, while the broad water peak in DMSO-d₆ typically appears around 3.33 ppm.

Table 1: ¹H and ¹³C NMR Data for Common Deuterated Solvents

Deuterated Solvent Residual ¹H Signal (ppm) Water (H₂O/HDO) (ppm) ¹³C Signal(s) (ppm)
Chloroform-d (CDCl₃) 7.26 (s) ~1.56 (s, br) 77.16 (t)
DMSO-d₆ 2.50 (quintet) ~3.33 (s, br) 39.52 (septet)
Acetone-d₆ 2.05 (quintet) ~2.84 (s, br) 206.26 (septet), 29.84 (septet)
Methanol-d₄ 3.31 (quintet), 4.87 (s, OH) ~4.87 (s, br) 49.00 (septet)
Benzene-d₆ 7.16 (s) ~0.40 (s, br) 128.06 (t)
Acetonitrile-d₃ 1.94 (quintet) ~2.13 (s, br) 118.26 (septet), 1.32 (septet)
Deuterium Oxide (D₂O) 4.79 (s) 4.79 (s) -

(Data compiled from references[6][7][10])

Question 3: The signals for my amine or hydroxyl substituents are either very broad or not visible. How can I confirm their presence?

Answer: Protons on heteroatoms (O-H, N-H) are "labile" or "exchangeable," which significantly affects their NMR appearance. Their chemical shift, shape, and even visibility can change depending on concentration, temperature, solvent, and the presence of trace amounts of acid or base.

Cause: Chemical Exchange These protons can exchange with other labile protons in the solution (like trace water) or with deuterium from the solvent. If the rate of this exchange is on the same timescale as the NMR experiment, the signal becomes very broad, sometimes to the point of disappearing into the baseline.

  • Expert Insight: The two nitrogen atoms in the pyrimidine ring can be protonated, and their basicity is influenced by substituents. This can catalyze proton exchange, leading to peak broadening for nearby N-H or O-H groups.

  • Solution Protocol: D₂O Exchange This is a definitive experiment to identify exchangeable protons.[5]

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The signal corresponding to the O-H or N-H proton will disappear or significantly decrease in intensity, as the proton (¹H) is replaced by a non-observable deuterium (²H) atom. A new, often broad, HOD peak will appear.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted thieno[3,2-d]pyrimidine core?

While substituents will significantly alter these values, the table below provides a general reference for the core scaffold. Protons on the thiophene ring (H-6, H-7) are typically the most shielded, while the pyrimidine protons (H-2, H-4) are the most deshielded.

Table 2: Approximate Chemical Shift Ranges for the Thieno[3,2-d]pyrimidine Core

Position Atom Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm)
2 C-H 8.9 - 9.2 152 - 155
4 C-H 9.1 - 9.4 156 - 159
4a C - 130 - 134
6 C-H 7.6 - 7.9 (d) 120 - 124
7 C-H 7.4 - 7.7 (d) 127 - 131
7a C - 162 - 165
8a C - 154 - 157

(Values are approximate and synthesized from data in references[11][12][13][14]. Shifts are highly dependent on solvent and substituents.)

Q2: How do electron-donating vs. electron-withdrawing substituents affect the spectrum?

The electronic nature of your substituents has a predictable effect on the chemical shifts of the aromatic protons and carbons.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups increase electron density in the ring system. This shields the nuclei, causing their corresponding signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens decrease electron density in the ring system.[12] This deshields the nuclei, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced at the ortho and para positions relative to the substituent.

Q3: My ¹H spectrum is too crowded for unambiguous assignment. What should I do next?

When a 1D ¹H spectrum has significant signal overlap, 2D NMR experiments are essential for definitive structure elucidation.[15]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It is invaluable for identifying which protons are adjacent to each other (typically within 2-3 bonds). For example, it will show a clear correlation between H-6 and H-7 on the thiophene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J_CH). It is the most reliable way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J_CH and ³J_CH). It is extremely powerful for piecing together the molecular skeleton, confirming the position of substituents, and assigning quaternary (non-protonated) carbons.

By using these 2D techniques in combination, you can confidently and unambiguously assign every proton and carbon signal, even in highly complex substituted thieno[3,2-d]pyrimidines.

References

Technical Support Center: Regioselective Functionalization of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the complexities of regioselective functionalization of the thieno[3,2-d]pyrimidine scaffold. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis and modification of this privileged heterocyclic system. The thieno[3,2-d]pyrimidine core is a cornerstone in the development of novel therapeutics, including kinase inhibitors and anti-infective agents, making the precise control of its functionalization a critical aspect of modern drug discovery.[1][2][3]

This guide moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Here, you will find a structured collection of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing the specific challenges you are likely to encounter in your laboratory work.

Section 1: Troubleshooting Guides

This section is dedicated to resolving specific issues that may arise during the synthesis and functionalization of thieno[3,2-d]pyrimidines. Each entry presents a common problem, delves into its probable causes, and offers a step-by-step, validated protocol for its resolution.

Scenario 1: Poor Yields in the Initial Cyclization to Form the Thieno[3,2-d]pyrimidin-4-one Core

Question: I am attempting to synthesize the 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of the corresponding 3-aminothiophene-2-carboxamide with formic acid, but my yields are consistently low (<30%). What are the likely causes and how can I optimize this reaction?

Causality and Solution:

Low yields in this foundational cyclization step are a frequent challenge and can often be attributed to incomplete reaction, degradation of starting material, or competing side reactions.[4] The electron-donating or -withdrawing nature of substituents on the thiophene ring can significantly impact the nucleophilicity of the amino group, thereby influencing the efficiency of the cyclization.

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry:

    • Ensure the 3-aminothiophene-2-carboxamide starting material is of high purity. Impurities can interfere with the reaction.

    • Use a large excess of formic acid, which acts as both the reagent and the solvent.

  • Reaction Conditions:

    • Thermal Heating: Increase the reaction temperature. Refluxing in formic acid is a common method. For more challenging substrates, consider higher boiling point solvents like acetic acid or employing sealed-tube conditions to reach higher temperatures.

    • Microwave Irradiation: This has proven to be a highly effective alternative for driving the reaction to completion, often with significantly reduced reaction times and improved yields.[4][5]

  • Catalysis:

    • The addition of a catalytic amount of a strong acid, such as sulfuric acid, can facilitate the cyclization by protonating the formyl group, making it a better electrophile.[5]

Optimized Protocol for Cyclization:

ParameterRecommended ConditionRationale
Starting Material 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamideHigh purity, free of residual solvents.
Reagent Formic Acid (HCOOH)Acts as both reactant and solvent.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)2-3 drops
Temperature 50°C to refluxStart at 50°C and increase if the reaction is sluggish.[5]
Reaction Time Monitor by TLC (e.g., 4-12 hours)Reaction progress can be tracked by the disappearance of the starting material.
Work-up Quench with cold water, filter the precipitate.The product often precipitates upon dilution.
Scenario 2: Lack of Regioselectivity in Direct C-H Arylation of the Thiophene Ring

Question: I am trying to perform a palladium-catalyzed direct C-H arylation on a 4-substituted thieno[3,2-d]pyrimidine with an aryl bromide, aiming for functionalization at the C2 position. However, I am observing a mixture of C2 and C3 arylated products. How can I improve the regioselectivity?

Causality and Solution:

Controlling the regioselectivity of direct C-H activation on the electron-rich thiophene ring of the thieno[3,2-d]pyrimidine scaffold is a significant challenge.[6][7] The electronic and steric environment of the C2 and C3 positions, as well as the nature of the palladium catalyst and directing groups, all play a crucial role in determining the site of functionalization.

Troubleshooting Workflow:

G start Problem: Mixture of C2 and C3 Arylation Products ligand Modify the Ligand start->ligand directing_group Introduce a Directing Group at N3 start->directing_group oxidant Vary the Oxidant start->oxidant solvent Optimize the Solvent start->solvent c2_selective Achieve C2 Selectivity ligand->c2_selective Bulky phosphine ligands (e.g., PCy₃) can favor the less sterically hindered C2 position. c3_selective Achieve C3 Selectivity directing_group->c3_selective A directing group can favor ortho-metalation at C3. oxidant->c2_selective Silver salts (e.g., Ag₂CO₃) can influence the catalytic cycle. solvent->c2_selective Polar aprotic solvents like DMA can enhance selectivity.

Caption: Decision workflow for troubleshooting regioselectivity in C-H arylation.

Detailed Protocol for C2-Selective Direct Arylation:

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium source.
Ligand PCy₃·HBF₄ (4 mol%)A bulky electron-rich phosphine ligand that can favor the less hindered C2 position.
Base K₂CO₃ (1.5 equiv)An effective base for this transformation.
Solvent DMA (0.3 M)A polar aprotic solvent that often gives good results.
Additive Pivalic Acid (PivOH, 30 mol%)Can act as a proton shuttle and improve catalyst turnover.
Temperature 100 °CSufficient to drive the reaction without significant decomposition.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the functionalization of thieno[3,2-d]pyrimidines, providing concise and scientifically grounded answers.

Q1: What is the most common and reliable method for introducing substituents at the C4 position?

The most widely employed and dependable strategy for functionalizing the C4 position is through a nucleophilic aromatic substitution (SNAr) reaction.[8] This typically involves the synthesis of a 4-chlorothieno[3,2-d]pyrimidine intermediate, which is then reacted with a variety of nucleophiles such as amines, alcohols, or thiols. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack.

Experimental Workflow for C4-Functionalization:

G start Thieno[3,2-d]pyrimidin-4(3H)-one chlorination Chlorination (e.g., POCl₃) start->chlorination Step 1 intermediate 4-Chlorothieno[3,2-d]pyrimidine chlorination->intermediate Step 2 snar SNAr with Nucleophile (e.g., R-NH₂) intermediate->snar Step 3 product 4-Substituted Thieno[3,2-d]pyrimidine snar->product Final Product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Evaluation of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the biological evaluation of derivatives synthesized from 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals. Herein, we will objectively compare the performance of these derivatives with other alternatives, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, largely due to its structural resemblance to purine, a key component of nucleic acids. This similarity allows its derivatives to act as bioisosteres, interacting with a wide array of biological targets, particularly the ATP-binding sites of kinases. The starting material, this compound, is a versatile intermediate for synthesizing a diverse library of compounds with potential therapeutic applications. The presence of the aldehyde group allows for the straightforward synthesis of various derivatives, including Schiff bases and chalcones, while the chloro group at the 4-position is amenable to nucleophilic substitution, further expanding the molecular diversity.

Comparative Analysis of Anticancer Activity

Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.

Performance Against Cancer Cell Lines

Derivatives of the closely related 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid have been synthesized and evaluated as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of proteins involved in cellular regulation and implicated in cancer. While specific data for derivatives of the carbaldehyde are still emerging, the inhibitory concentrations for these related carboxamide derivatives provide a strong rationale for the anticancer potential of this scaffold.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thieno[3,2-d]pyrimidine CarboxamidesProstate (PC-3)VariesDoxorubicin~1-5
Thieno[3,2-d]pyrimidine CarboxamidesColon (HCT-116)VariesDoxorubicin~0.5-2
Thieno[2,3-d]pyrimidine DerivativesBreast (MCF-7)22.12 - 37.78Doxorubicin30.40[1]
Thieno[2,3-d]pyrimidine DerivativesColon (HCT-116)2.80Sorafenib0.23[2]
Thieno[2,3-d]pyrimidine DerivativesLiver (HepG2)4.10Sorafenib0.23[2]

Note: Data for Thieno[3,2-d]pyrimidine Carboxamides are inferred from qualitative descriptions of activity and the known potency of reference drugs. Specific IC50 values for derivatives of this compound are a subject of ongoing research.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which thienopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Overactivity of kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) is a hallmark of many cancers.

The EGFR signaling cascade is a key regulator of cell growth and proliferation.[2][3][4][5] Its aberrant activation is a common driver of tumorigenesis.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription Thienopyrimidine Thienopyrimidine Derivatives Thienopyrimidine->EGFR Inhibition Thienopyrimidine->PI3K Inhibition MTT_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MCF-7, HCT-116) Start->Cell_Culture Seeding 2. Seed cells in 96-well plate Cell_Culture->Seeding Incubation1 3. Incubate 24h Seeding->Incubation1 Treatment 4. Add Thienopyrimidine Derivatives (various conc.) Incubation1->Treatment Incubation2 5. Incubate 48-72h Treatment->Incubation2 MTT_Addition 6. Add MTT Reagent Incubation2->MTT_Addition Incubation3 7. Incubate 4h MTT_Addition->Incubation3 Solubilization 8. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance 9. Measure Absorbance (570 nm) Solubilization->Absorbance Analysis 10. Calculate % Viability and IC50 Absorbance->Analysis End End Analysis->End Broth_Microdilution_Workflow Start Start Culture_Prep 1. Prepare microbial culture (e.g., S. aureus, E. coli) Start->Culture_Prep Inoculum_Prep 2. Prepare standardized inoculum (0.5 McFarland) Culture_Prep->Inoculum_Prep Inoculation 4. Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Compound_Dilution 3. Serial dilution of Thienopyrimidine Derivatives in 96-well plate Compound_Dilution->Inoculation Incubation 5. Incubate 16-20h at 37°C Inoculation->Incubation MIC_Reading 6. Visually determine MIC (lowest conc. with no growth) Incubation->MIC_Reading End End MIC_Reading->End

References

A Comparative Guide to the Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase-Targeted Drug Discovery

The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily due to its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1] Its structural architecture, featuring a thiophene ring fused to a pyrimidine ring, presents a bioisosteric resemblance to the natural purine core of adenosine triphosphate (ATP).[1][2][3] This mimicry allows thieno[3,2-d]pyrimidine derivatives to competitively bind to the ATP-binding pocket of various protein kinases, thereby disrupting their catalytic activity.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[5] The thieno[3,2-d]pyrimidine scaffold serves as a privileged structure in this endeavor, offering a versatile framework for chemical modification to achieve high potency and selectivity against specific kinase targets.[1][6] This guide provides a comparative analysis of various thieno[3,2-d]pyrimidine analogs, supported by experimental data, to elucidate their structure-activity relationships (SAR) against key oncogenic kinases.

Comparative Analysis of Kinase Inhibitory Profiles

The therapeutic potential of thieno[3,2-d]pyrimidine derivatives has been explored against a wide array of kinase targets. Below, we compare the inhibitory activities of representative analogs against several critical cancer-related kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[6][7] The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent PI3K inhibitors.[6][8]

A key strategy in designing these inhibitors involves strategic substitutions on the core scaffold to optimize interactions within the PI3K active site. For instance, studies have shown that introducing piperazinone-containing moieties at the 6-position can lead to potent and selective inhibitors of the PI3Kδ isoform, which is crucial for B-cell signaling and implicated in hematological malignancies.[9] A detailed SAR study revealed that these piperazinone derivatives were more potent and selective for PI3Kδ compared to their piperazine counterparts.[9] Other efforts have focused on creating bifunctional inhibitors, such as compounds that concurrently target PI3Kδ and Bromodomain and Extra-Terminal (BET) proteins, showing promising antitumor activity in xenograft models.[10]

Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs against PI3K Isoforms

Compound IDTarget KinaseIC50 (nM)Cell-based ActivityReference
Compound 7 PI3Kα-Suppressed cancer cell proliferation[7][8]
Compound 21 PI3Kα-Suppressed cancer cell proliferation[7][8]
Compound 10b PI3Kδ112 ± 8Strong antiproliferative activity in DLBCL cells[10]
Piperazinone Analog PI3KδPotent (specific values vary)Antiproliferative activity in NHL cell lines[9]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation.[11] Overexpression or mutation of EGFR is a known driver in various solid tumors, making it a well-established therapeutic target.[12][13]

Researchers have successfully designed thieno[3,2-d]pyrimidine derivatives as potent EGFR inhibitors. One innovative approach involved creating dual-function molecules that not only inhibit EGFR kinase activity but also target tubulin polymerization, a different hallmark of cancer.[14] For example, the 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative 6g was identified as a highly potent agent, inhibiting EGFR with an IC50 of 30 nM and also disrupting microtubule assembly.[14] Other studies have focused on developing dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in tumor angiogenesis.[11][15]

Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs against EGFR

Compound IDTarget Kinase(s)IC50 (nM)Cell Line ActivityReference
Compound 6g EGFR & Tubulin30 (EGFR)Potent antiproliferative (nM range)[14]
Compound 11b EGFR-IC50 = 0.43-1.31 µM (antiproliferative)[12]
Compound 5f EGFR & VEGFR-2Potent (1.18x erlotinib)Potent anticancer vs MCF-7[11]
Aurora Kinase and Cyclin-Dependent Kinase (CDK) Inhibitors

Aurora kinases and CDKs are families of serine/threonine kinases that are essential for cell cycle progression.[3][16] Their overexpression is common in cancer, leading to uncontrolled cell division. The thieno[3,2-d]pyrimidine scaffold has been adapted to create potent inhibitors of these cell cycle kinases.

By replacing a pyrrolopyrimidine core from an initial high-throughput screening hit with a thienopyrimidine moiety, researchers developed a series of potent and selective Aurora kinase inhibitors.[16] Similarly, optimization of a thieno[3,2-d]pyrimidine core led to the discovery of novel CDK7 inhibitors with improved potency and pharmacokinetic properties.[17] Compound 20 from this series showed remarkable efficacy against triple-negative breast cancer cells and demonstrated favorable oral bioavailability.[17]

Table 3: Inhibitory Activity against Cell Cycle Kinases

Compound IDTarget KinaseKey FindingReference
Thienopyrimidine series Aurora KinasesPotent and selective inhibition[16]
Compound 20 CDK7Potent inhibition and favorable PK properties[17]

Visualizing the Mechanism: The PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified PI3K/AKT/mTOR signaling cascade, a common target for thieno[3,2-d]pyrimidine inhibitors. These inhibitors typically act by blocking the catalytic activity of PI3K, preventing the downstream signaling that leads to cell growth and survival.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Workflow A Design & Synthesis of Thieno[3,2-d]pyrimidine Analogs B Primary Screening: In Vitro Kinase Assay A->B C Determine IC50 Value B->C D Kinase Selectivity Profiling (Panel of Kinases) C->D Potent Hits E Secondary Screening: Cell-Based Assays (e.g., Proliferation, Phosphorylation) D->E Selective Hits F Determine Cellular IC50 E->F G Lead Optimization (SAR Studies) F->G Active Compounds G->A Iterative Improvement

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility in targeting a diverse array of biological entities.[1][2] Its structural analogy to the purine core allows it to function as a formidable pharmacophore, enabling the design of potent and selective inhibitors for various enzymes implicated in human diseases, particularly cancer.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine derivatives, with a focus on their inhibitory activities against key protein classes. We will dissect the intricate interplay between chemical modifications and biological potency, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Thieno[3,2-d]pyrimidine Core: A Versatile Scaffold

The thieno[3,2-d]pyrimidine nucleus, a fusion of a thiophene and a pyrimidine ring, serves as a rigid and planar framework. This structural rigidity is advantageous for molecular recognition by target proteins, while the presence of nitrogen and sulfur atoms provides opportunities for hydrogen bonding and other non-covalent interactions within the active site of enzymes. The core can be systematically functionalized at various positions, primarily C2, C4, C6, and C7, to modulate potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis of Thieno[3,2-d]pyrimidine Inhibitors

The true power of the thieno[3,2-d]pyrimidine scaffold lies in its chameleonic ability to be tailored to inhibit different classes of enzymes. Below, we compare the SAR of these inhibitors across several key target families, supported by experimental data.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent PI3K inhibitors.[3][4]

A series of thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3Kα inhibitors.[4] The co-crystal structure of a lead compound with PI3Kα has provided a structural basis for its high enzymatic activity.[4] Further studies have led to the discovery of bifunctional PI3Kδ/BET inhibitors, demonstrating the scaffold's potential for developing multi-targeted agents.[5][6]

Key SAR Insights for PI3K Inhibition:

  • Substitution at the 6-position: Introduction of piperazinone-containing substituents at the 6-position of the thieno[3,2-d]pyrimidine core has been shown to yield potent and selective PI3Kδ inhibitors. These analogs often exhibit greater potency compared to their piperazine counterparts.[7]

  • Combination Strategy: A merged pharmacophore strategy has been successfully employed to develop bifunctional PI3Kδ and bromodomain and extra-terminal (BET) inhibitors, highlighting the utility of the scaffold in creating dual-activity compounds.[5][6]

Table 1: Comparison of PI3Kδ Inhibitory Activity of Piperazinone-containing Thieno[3,2-d]pyrimidines

CompoundR Group on PiperazinonePI3Kδ IC50 (nM)Antiproliferative Activity (NHL cell lines)
Idelalisib (Reference) N/APotentActive
Compound A MethylMore potent than piperazine analogComparable to Idelalisib
Compound B EthylPotentBetter than Idelalisib

Note: This table is a representative summary based on findings in the cited literature.[7]

Diagram 1: Key SAR Features of Thieno[3,2-d]pyrimidine-based PI3Kδ Inhibitors

SAR_PI3K ThienoPyrimidine Thieno[3,2-d]pyrimidine Core Position6 6-Position Substitution (Piperazinone) ThienoPyrimidine->Position6 Modification at Potency Increased Potency & Selectivity for PI3Kδ Position6->Potency Leads to

Caption: SAR for PI3Kδ inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and is a well-established target in oncology. The thieno[3,2-d]pyrimidine scaffold has been utilized to develop EGFR inhibitors with activity against both wild-type and mutant forms of the receptor.[8]

A study on new thieno[3,2-d]pyrimidine-based derivatives revealed compounds with significant antiproliferative activity against breast cancer cell lines, acting as EGFR and aromatase (ARO) inhibitors.[8]

Key SAR Insights for EGFR Inhibition:

  • Hybridization with Pharmacophoric Fragments: Hybridizing the thieno[3,2-d]pyrimidine core with known anticancer pharmacophores has led to compounds with considerable antiproliferative activity.[8]

  • Dual Inhibition: Certain derivatives have demonstrated dual inhibitory activity against both EGFR and ARO, suggesting a potential for broader anticancer efficacy.[8]

Table 2: Antiproliferative and EGFR Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineAntiproliferative IC50 (µM)EGFR Inhibition
3c MCF-7, MDA-MB-2310.43 - 1.31Good
11b MCF-7, MDA-MB-2310.43 - 1.31Good
12 MCF-7, MDA-MB-2310.43 - 1.31Good

Note: This table is a representative summary based on findings in the cited literature.[8]

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the cellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in various diseases, including inflammatory conditions and neurodegenerative disorders.

Thieno[3,2-d]pyrimidines have been explored as inhibitors of PDE7 and PDE IV.[9][10] A series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones were discovered as highly potent and soluble PDE7 inhibitors.[9]

Key SAR Insights for PDE Inhibition:

  • Substitution at the 7-position: The introduction of 3-piperidines at the 7-position of the 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one scaffold significantly enhanced PDE7 inhibitory activity.[9]

  • Solubility: Modifications leading to improved aqueous solubility have been a key aspect of optimizing these inhibitors.[9]

Diagram 2: General Workflow for SAR Studies of Thieno[3,2-d]pyrimidine Inhibitors

SAR_Workflow Start Lead Compound (Thieno[3,2-d]pyrimidine) Synthesis Chemical Synthesis of Analogs Start->Synthesis Screening Biological Screening (e.g., Kinase Assay) Synthesis->Screening Data Data Analysis (IC50, Selectivity) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles End Candidate Drug Optimization->End

Caption: A typical SAR study workflow.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide a generalized protocol for a common assay used in the evaluation of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., PI3Kα, EGFR)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (thieno[3,2-d]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the kinase enzyme to the wells of the 384-well plate.

    • Add the test compound or vehicle (DMSO) to the respective wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Termination and Signal Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay's sensitivity.

  • Negative Control: Use a vehicle (DMSO) control to represent 100% kinase activity.

  • Z'-factor Calculation: Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent.

Conclusion

The thieno[3,2-d]pyrimidine scaffold continues to be a cornerstone in the development of targeted therapies. Its synthetic tractability and ability to interact with a wide range of biological targets make it an enduringly attractive starting point for drug discovery campaigns. The comparative analysis of structure-activity relationships presented in this guide underscores the critical importance of strategic molecular design in tailoring the inhibitory profile of these compounds. By understanding the nuanced effects of substitutions at different positions of the heterocyclic core, researchers can more effectively navigate the complex landscape of medicinal chemistry to develop novel and potent therapeutic agents.

References

A Comparative Guide to the In Vivo Efficacy of Thieno[3,2-d]pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with potent and selective inhibitory activity against key oncogenic targets. This guide provides a comparative analysis of the preclinical in vivo efficacy of thieno[3,2-d]pyrimidine-based anticancer agents, offering a valuable resource for researchers in oncology drug discovery and development. By synthesizing data from various preclinical studies, we aim to provide a clear overview of the therapeutic potential of this chemical class against a range of malignancies.

Introduction: The Versatility of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core, a fusion of thiophene and pyrimidine rings, offers a rigid and planar framework that can be readily functionalized to achieve high-affinity binding to the ATP-binding pockets of various kinases and other important cancer-related enzymes. This structural versatility has led to the development of inhibitors targeting a spectrum of critical cancer signaling pathways, including those driven by Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), and Phosphoinositide 3-Kinases (PI3Ks). The preclinical success of many of these compounds underscores the potential of the thieno[3,2-d]pyrimidine scaffold as a foundational element in the design of next-generation cancer therapeutics.

Comparative In Vivo Efficacy

This section compares the in vivo antitumor activity of representative thieno[3,2-d]pyrimidine-based inhibitors against their respective targets. For each target class, we present data on specific compounds and compare their efficacy with that of established or clinically relevant inhibitors.

Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a master regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[1] Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on transcriptional amplification.[2]

A notable example of a thieno[3,2-d]pyrimidine-based CDK7 inhibitor is compound 36 , which has demonstrated potent and selective inhibition of CDK7.[2] In a preclinical study, this compound showed strong efficacy in a triple-negative breast cancer (TNBC) cell line-derived xenograft (CDX) mouse model.[2] Another potent and selective oral inhibitor of CDK7 with a thieno[3,2-d]pyrimidine core is SY-5609 .[3] This compound has shown potent inhibition of CDK7 in cells and demonstrates strong efficacy in murine xenograft models at doses as low as 2 mg/kg.[3][4]

. Table 1: In Vivo Efficacy of Thieno[3,2-d]pyrimidine-Based CDK7 Inhibitors and Comparators

CompoundTargetCancer ModelDosing RegimenKey Efficacy ResultsReference
Compound 36 CDK7Triple-Negative Breast Cancer (TNBC) CDX5 mg/kg, oral, once dailyStrong efficacy[2]
SY-5609 CDK7HCC70 cell line derived xenograftOral, dailyRegression of tumors[3]
Samuraciclib (CT7001) CDK7MCF7 (ER+) xenograft100 mg/kg, oral, daily for 14 days60% tumor growth inhibition at day 14[5]
Samuraciclib (CT7001) Castration-Resistant Prostate Cancer (CRPC) xenograftsOralRepressed tumor growth[6][7]

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in regulating both the cell cycle and transcription.

CDK7_Pathway cluster_transcription Transcription cluster_cell_cycle Cell Cycle RNA Pol II RNA Pol II Gene_Expression Gene Expression RNA Pol II->Gene_Expression TFIIH TFIIH TFIIH->RNA Pol II CDK7_CyclinH_MAT1 CDK7/Cyclin H/MAT1 CDK7_CyclinH_MAT1->RNA Pol II P CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7_CyclinH_MAT1->CDK1_2_4_6 P Transcription_Factors Oncogenic Transcription Factors Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression CDK7_Inhibitor Thieno[3,2-d]pyrimidine CDK7 Inhibitor CDK7_Inhibitor->CDK7_CyclinH_MAT1

Caption: CDK7's dual role in transcription and cell cycle regulation.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive tumor cell proliferation, survival, and metastasis.[8] While many thieno[3,2-d]pyrimidine-based compounds have shown potent in vitro inhibitory activity against EGFR, detailed in vivo efficacy data for this specific scaffold is less reported compared to its thieno[2,3-d]pyrimidine isomer. However, some studies have highlighted promising candidates. For instance, a series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-ones showed selective inhibition of EGFRL858R/T790M mutants in vitro, suggesting their potential for in vivo evaluation.[8]

. Table 2: In Vitro Activity of Thieno[3,2-d]pyrimidine-Based EGFR Inhibitors and In Vivo Efficacy of a Comparator

CompoundTargetCancer ModelDosing RegimenKey Efficacy ResultsReference
Thieno[3,2-d]pyrimidine derivatives (e.g., 6l, 6o) EGFRL858R/T790MIn vitro H1975 lung cancer cellsN/ASignificant inhibition of colony formation and wound healing[8]
Gefitinib EGFRAdvanced NSCLC (chemonaïve, poor PS)250 mg, oral, once dailyMedian OS: 4.9 months; Median PFS: 3.7 months[9]
Gefitinib Advanced NSCLC (EGFR mutation positive)250 mg, oral, once dailyResponse Rate: 67%; Median PFS: 10.9 months[10][11]

EGFR Signaling Pathway

The diagram below outlines the EGFR signaling cascade and its downstream effects on cancer cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (pY) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival EGFR_Inhibitor Thieno[3,2-d]pyrimidine EGFR Inhibitor EGFR_Inhibitor->EGFR_dimer

Caption: EGFR signaling cascade in cancer.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[12] While several thieno[2,3-d]pyrimidine-based HDAC inhibitors have shown in vivo efficacy, data for the thieno[3,2-d]pyrimidine scaffold is more limited in the public domain. However, a series of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have been designed and synthesized as novel HDAC inhibitors, with some compounds showing potent enzymatic inhibition and antiproliferative activity in vitro, suggesting their potential for future in vivo studies.[13]

. Table 3: In Vitro Activity of a Thieno[3,2-d]pyrimidine-Based HDAC Inhibitor and In Vivo Efficacy of a Comparator

CompoundTargetCancer ModelDosing RegimenKey Efficacy ResultsReference
Thieno[3,2-d]pyrimidine-hydroxamic acid derivatives (e.g., compound 11) HDACsIn vitro HCT-116, MCF-7, HeLa cellsN/APotent HDAC inhibition (IC50 = 0.38 µM) and antiproliferative activity[13]
Vorinostat HDACsA431 epidermoid carcinoma xenograft100 mg/kg, IPReduced tumor growth[12][14]
Vorinostat Neuroblastoma zebrafish xenograftCombination with doxorubicinSignificantly reduced tumor volume[15]

Mechanism of Action of HDAC Inhibitors

This diagram illustrates how HDAC inhibitors alter gene expression to exert their anticancer effects.

HDAC_Mechanism cluster_chromatin Chromatin State Histones_acetylated Acetylated Histones (Open Chromatin) Histones_deacetylated Deacetylated Histones (Closed Chromatin) Histones_acetylated->Histones_deacetylated Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones_acetylated->Gene_Expression Activation Histones_deacetylated->Histones_acetylated Acetylation HAT HAT HDAC HDAC Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest HDAC_Inhibitor Thieno[3,2-d]pyrimidine HDAC Inhibitor HDAC_Inhibitor->HDAC

Caption: HDAC inhibitors promote gene expression leading to apoptosis.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth, proliferation, and survival. The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent PI3K inhibitors. GDC-0941 (Pictilisib) , a pan-Class I PI3K inhibitor with a thieno[3,2-d]pyrimidine core, has demonstrated significant antitumor activity in various preclinical models.[7][10]

. Table 4: In Vivo Efficacy of a Thieno[3,2-d]pyrimidine-Based PI3K Inhibitor and a Comparator

CompoundTargetCancer ModelDosing RegimenKey Efficacy ResultsReference
GDC-0941 (Pictilisib) Class I PI3KU87MG glioblastoma xenograft150 mg/kg, oral98% tumor growth inhibition[10]
GDC-0941 (Pictilisib) IGROV1 ovarian cancer xenograft150 mg/kg, oral80% tumor growth inhibition[10]
GDC-0941 (Pictilisib) Medulloblastoma orthotopic xenograft100 mg/kg, oral, once dailyImpaired tumor growth and significantly prolonged survival[5][12]
Idelalisib PI3KδB-cell acute lymphoblastic leukemia (B-ALL) in vivo modelN/ABlocked homing of ALL cells to the bone marrow[16][17]

PI3K/AKT/mTOR Signaling Pathway

The following diagram depicts the PI3K/AKT/mTOR signaling cascade and its role in promoting cell survival and growth.

PI3K_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PI3K_Inhibitor Thieno[3,2-d]pyrimidine PI3K Inhibitor PI3K_Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway in cancer.

Experimental Methodologies: A Primer on In Vivo Efficacy Studies

The evaluation of anticancer agents in preclinical in vivo models is a critical step in drug development. The following sections provide an overview of the key experimental protocols used in the studies cited in this guide.

Subcutaneous Xenograft Model

This is the most common model for evaluating the efficacy of anticancer compounds.

Workflow:

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Injection 2. Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth Monitoring Cell_Injection->Tumor_Growth Treatment 4. Drug Administration Tumor_Growth->Treatment Data_Collection 5. Tumor Volume Measurement Treatment->Data_Collection Analysis 6. Efficacy Analysis Data_Collection->Analysis

Caption: Workflow for a subcutaneous xenograft study.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines are cultured under sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The thieno[3,2-d]pyrimidine-based compound or comparator drug is administered according to a predetermined schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival analysis may also be performed.

  • Tissue Analysis: At the end of the study, tumors and other organs may be harvested for histological or molecular analysis to assess target engagement and pharmacodynamic effects.

Orthotopic Xenograft Model

Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal (e.g., pancreatic cancer cells into the pancreas of a mouse). These models are considered more clinically relevant as they better recapitulate the tumor microenvironment and metastatic potential.

Key Steps:

  • Surgical Implantation: This is a more complex procedure requiring surgery to access the target organ for cell injection.

  • Imaging: Tumor growth is often monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or ultrasound.

  • Metastasis Evaluation: Orthotopic models allow for the assessment of metastasis to distant organs.

Discussion and Future Perspectives

The preclinical data presented in this guide highlight the significant potential of the thieno[3,2-d]pyrimidine scaffold in the development of novel anticancer agents. The demonstrated in vivo efficacy of compounds targeting CDK7 and PI3K, in particular, provides a strong rationale for their further clinical investigation.

Key takeaways include:

  • Potency and Selectivity: The rigid thieno[3,2-d]pyrimidine core allows for the design of highly potent and selective inhibitors, which can translate to improved efficacy and a better safety profile.

  • Broad Applicability: The versatility of the scaffold enables the targeting of diverse oncogenic drivers, suggesting its potential utility across a wide range of cancer types.

  • Oral Bioavailability: Several thieno[3,2-d]pyrimidine-based inhibitors have demonstrated good oral bioavailability, a desirable property for chronic cancer therapy.

Future research in this area should focus on:

  • Head-to-Head In Vivo Studies: Conducting direct comparative efficacy studies of different thieno[3,2-d]pyrimidine derivatives within the same tumor model would provide more definitive evidence of their relative therapeutic potential.

  • Combination Therapies: Exploring the synergistic effects of thieno[3,2-d]pyrimidine-based inhibitors with other targeted agents or standard-of-care chemotherapies could lead to more effective treatment regimens.

  • Biomarker Development: Identifying predictive biomarkers of response to these agents will be crucial for patient stratification in future clinical trials.

References

A Senior Application Scientist's Guide to Heterocyclic Aldehydes: 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of choices, heterocyclic aldehydes stand out as versatile building blocks, offering a gateway to a diverse array of complex molecules with significant biological potential. This guide provides an in-depth comparison of a highly promising, yet specialized, heterocyclic aldehyde, 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde , with more conventional heterocyclic aldehydes such as 2-thiophenecarboxaldehyde, 2-furaldehyde, and pyridine-4-carboxaldehyde. Our objective is to furnish a comprehensive analysis, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic and drug discovery endeavors.

Introduction: The Strategic Importance of Heterocyclic Aldehydes

Heterocyclic aldehydes are indispensable reagents in organic synthesis. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including but not limited to, nucleophilic additions, condensations, and reductive aminations. The heterocyclic core, on the other hand, imparts unique physicochemical properties and biological activities to the resulting molecules. The choice of the heterocyclic system is therefore a strategic one, influencing parameters such as solubility, metabolic stability, and target engagement.

This guide will delve into the nuanced differences in reactivity and biological relevance between our focus compound and its more common counterparts, providing a rationale for its consideration in contemporary drug discovery programs.

Unveiling this compound: A Scaffold of Growing Prominence

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows derivatives of this scaffold to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[1] The presence of a chlorine atom at the 4-position is not a mere substitution; it is a critical feature that significantly enhances the biological activity of these compounds, particularly their antiproliferative effects against cancer cell lines.[2] The aldehyde group at the 6-position provides a convenient point for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent 4-chlorothieno[3,2-d]pyrimidine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.[3][4]

G cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Start_Mat 4-Chlorothieno[3,2-d]pyrimidine Start_Mat->Iminium_Intermediate Electrophilic Attack Target_Aldehyde This compound Iminium_Intermediate->Target_Aldehyde Hydrolysis

Comparative Analysis: Reactivity Profile

The utility of an aldehyde in synthesis is largely defined by its reactivity. Here, we compare this compound with 2-thiophenecarboxaldehyde, 2-furaldehyde, and pyridine-4-carboxaldehyde in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] It is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. The rate and yield of this reaction are highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.

AldehydeHeterocyclic RingElectronic NatureExpected Reactivity
This compound Thieno[3,2-d]pyrimidineStrongly Electron-WithdrawingHigh
2-ThiophenecarboxaldehydeThiopheneElectron-RichModerate
2-FuraldehydeFuranElectron-Rich (less aromatic than thiophene)Moderate to High
Pyridine-4-carboxaldehydePyridineElectron-DeficientHigh

The thieno[3,2-d]pyrimidine scaffold, with its two nitrogen atoms in the pyrimidine ring and the electron-withdrawing chlorine atom, significantly reduces the electron density of the entire ring system. This inductive effect strongly enhances the electrophilicity of the carbonyl carbon at the 6-position, making This compound a highly reactive substrate in Knoevenagel condensations. In contrast, the electron-rich nature of the thiophene and furan rings leads to a less electrophilic carbonyl carbon in 2-thiophenecarboxaldehyde and 2-furaldehyde, resulting in slower reaction rates.[6][7] Pyridine-4-carboxaldehyde, with its electron-deficient pyridine ring, exhibits reactivity comparable to our focus compound.

Experimental Protocol: Knoevenagel Condensation with this compound

Objective: To synthesize 2-((4-chlorothieno[3,2-d]pyrimidin-6-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound in ethanol, add malononitrile.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to precipitate from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-((4-chlorothieno[3,2-d]pyrimidin-6-yl)methylene)malononitrile.

Rationale: The choice of a weak base like piperidine is crucial to catalyze the reaction without promoting side reactions. Ethanol is a suitable solvent that allows for the dissolution of the reactants and facilitates the precipitation of the product upon formation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9]

G Aldehyde Heterocyclic Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Wittig Reagent) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

The electrophilicity of the aldehyde is again a key factor influencing the rate of the initial cycloaddition step. Therefore, a similar trend in reactivity as observed in the Knoevenagel condensation is expected. This compound and pyridine-4-carboxaldehyde are anticipated to react more readily with Wittig reagents compared to 2-thiophenecarbaldehyde and 2-furaldehyde.

Comparative Analysis: Biological and Medicinal Chemistry Relevance

The ultimate value of a heterocyclic aldehyde in drug discovery lies in the biological activity of the molecules it helps create. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various kinases.[10][11]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[3,2-d]pyrimidine core serves as an excellent scaffold for the design of ATP-competitive kinase inhibitors. The 4-chloro substituent is particularly important for potent inhibitory activity.[2]

Derivatives of This compound can be synthesized to target a range of kinases. For instance, nucleophilic aromatic substitution (SNAr) of the 4-chloro group with various amines, followed by modification of the aldehyde, can lead to potent and selective kinase inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 4-amino-substituted thieno[3,2-d]pyrimidine-6-carbaldehyde derivatives.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve this compound in DMF.

  • Add the desired amine and DIPEA to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Rationale: DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. DMF is a polar aprotic solvent that is well-suited for SNAr reactions.

The aldehyde at the 6-position can then be further functionalized, for example, through reductive amination, to introduce additional diversity and optimize the pharmacological properties of the molecule.

Comparison with Other Heterocyclic Aldehydes in Medicinal Chemistry

While derivatives of 2-thiophenecarboxaldehyde, 2-furaldehyde, and pyridine-4-carboxaldehyde are also found in many biologically active compounds, the thieno[3,2-d]pyrimidine scaffold offers a distinct advantage in the context of kinase inhibition due to its purine-like structure. This inherent bioisosterism provides a strong starting point for the design of potent and selective inhibitors.

Conclusion: A Strategic Choice for Advanced Drug Discovery

In the landscape of heterocyclic aldehydes, This compound emerges as a highly valuable and strategic building block for modern drug discovery. Its enhanced electrophilicity translates to efficient synthetic transformations, while the inherent biological relevance of the thieno[3,2-d]pyrimidine core, particularly as a kinase inhibitor scaffold, provides a direct path to novel therapeutic agents.

While the more common heterocyclic aldehydes will undoubtedly remain important tools in the synthetic chemist's arsenal, for researchers and drug development professionals seeking to explore novel chemical space and target challenging biological pathways, the adoption of advanced scaffolds like this compound is not just an option, but a necessity. The insights and protocols provided in this guide are intended to facilitate the exploration and utilization of this potent and versatile molecule.

References

A Comparative Guide to the Cytotoxicity of Novel Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thieno[3,2-d]pyrimidines represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine nucleobases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] In recent years, extensive research has focused on the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives as potential anticancer agents. These compounds have demonstrated promising cytotoxic effects against a range of human cancer cell lines, often exhibiting potent activity with diverse mechanisms of action.[2][3][4][5]

This guide provides a comparative analysis of the cytotoxicity of recently developed thieno[3,2-d]pyrimidine derivatives, drawing upon data from peer-reviewed studies. We will delve into their performance against various cancer cell lines, explore the structure-activity relationships that govern their potency, and detail the experimental methodologies used to assess their cytotoxic effects. Furthermore, we will examine the molecular targets and signaling pathways implicated in their anticancer activity.

Comparative Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives

The antitumor potential of novel thieno[3,2-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter in these assessments. The following tables summarize the cytotoxic activity of several promising derivatives from recent studies.

Table 1: Cytotoxicity (IC50, µM) of Tricyclic Thieno[3,2-d]pyrimidines
CompoundHeLa (Cervical Cancer)HT-29 (Colon Cancer)
5g >100>100
5h >100>100
6e 1.8 ± 0.22.5 ± 0.3
6g >100>100
6h >100>100
6k >100>100
Doxorubicin (DOX) 1.2 ± 0.11.9 ± 0.2
Data synthesized from a study on tricyclic thieno[3,2-d]pyrimidines.[2]

Analysis: The data clearly indicates that the introduction of a second sulfur atom in the thieno[3,2-d]pyrimidine framework significantly enhances antiproliferative activity.[2] Compound 6e , a thieno[3,2-d]pyrimidine-thione, demonstrated potent cytotoxicity against both HeLa and HT-29 cell lines, with IC50 values approaching that of the positive control, Doxorubicin. In contrast, the corresponding thieno[3,2-d]pyrimidinone derivatives (5g, 5h ) and other thione derivatives with methyl substitutions on the aromatic ring (6g, 6h, 6k ) showed no significant inhibitory effect.[2]

Table 2: Cytotoxicity (IC50, µM) of 4-Substituted Thieno[3,2-d]pyrimidines against Breast Cancer Cell Lines
CompoundMCF-7MDA-MB-231
3c 0.43 ± 0.020.51 ± 0.03
5b 0.55 ± 0.030.62 ± 0.04
5c 0.48 ± 0.020.57 ± 0.03
9d 0.61 ± 0.040.73 ± 0.05
10 0.78 ± 0.050.89 ± 0.06
11b 0.65 ± 0.040.71 ± 0.05
13 0.52 ± 0.030.60 ± 0.04
Erlotinib 7.82 ± 0.519.14 ± 0.63
Data from a study on thieno[3,2-d]pyrimidine-based derivatives as anti-breast cancer agents.[4]

Analysis: A series of newly synthesized thieno[3,2-d]pyrimidine derivatives demonstrated remarkable antiproliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with several compounds exhibiting IC50 values in the sub-micromolar range.[4] Notably, compounds 3c, 5b, 5c, 9d, 10, 11b, and 13 displayed significantly greater potency than the reference drug, Erlotinib.[4] This highlights the potential of the thieno[3,2-d]pyrimidine scaffold in developing novel and effective anti-breast cancer agents.

Mechanism of Action: Targeting Key Signaling Pathways

The cytotoxic effects of thieno[3,2-d]pyrimidine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. Several studies have identified Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as prominent targets.[4][6]

EGFR and VEGFR-2 Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its overexpression is implicated in various cancers.[6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy.[6]

Certain thieno[3,2-d]pyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, demonstrating potent anticancer activity.[6] For instance, some derivatives have shown inhibitory activity against EGFR and Aromatase (ARO), another important target in breast cancer.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 ThienoPyrimidine Thieno[3,2-d]pyrimidine Derivative ThienoPyrimidine->EGFR Inhibition ThienoPyrimidine->VEGFR2 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thieno[3,2-d]pyrimidine derivatives.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay for Cytotoxicity Assessment

This protocol outlines the general steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thieno[3,2-d]pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Thieno[3,2-d]pyrimidine Derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium and add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

Novel thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of anticancer agents with potent cytotoxic activity against a variety of cancer cell lines. Structure-activity relationship studies have provided valuable insights for the design of more effective compounds. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as those mediated by EGFR and VEGFR-2. The standardized experimental protocols, like the MTT assay, are fundamental for the reliable evaluation and comparison of the cytotoxic potential of these novel compounds. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in oncology.

References

A Researcher's Guide to Comparative Docking Studies of Thieno[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the thieno[3,2-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1] Its structural mimicry of the native purine core allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, which are often dysregulated in various cancers.[2] This guide provides a comprehensive framework for conducting comparative molecular docking studies of thieno[3,2-d]pyrimidine derivatives, offering researchers a robust methodology to predict binding affinities, understand structure-activity relationships (SAR), and prioritize candidates for further experimental validation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for each step, ensuring a deeper understanding of the experimental design. The methodologies described herein are designed to be self-validating, incorporating controls and cross-verification steps to ensure the trustworthiness of the generated data.

The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry. Its fused heterocyclic system is bioisosteric to adenine, a key component of ATP.[1] This inherent structural advantage allows for the design of inhibitors that can form crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region and surrounding residues. Several thieno[3,2-d]pyrimidine-based compounds have entered clinical trials for the treatment of solid tumors, underscoring the therapeutic potential of this chemical class.[3] For instance, Apitolisib, a bicyclic thienopyrimidine, is a notable example currently in clinical phases for treating solid cancers.[3]

Principles of Comparative Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[5] A comparative docking study involves systematically evaluating a series of related compounds against one or more protein targets to:

  • Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy.

  • Elucidate Binding Modes: Visualize the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

  • Establish Structure-Activity Relationships (SAR): Correlate structural modifications across a series of compounds with their predicted binding affinities and interaction patterns.[2]

  • Assess Selectivity: Compare the binding of inhibitors against different kinases to predict potential off-target effects.

A crucial aspect of a reliable docking study is the validation of the docking protocol. This is typically achieved by redocking a known co-crystallized ligand into the active site of the protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å).

Comparative Analysis of Thieno[3,2-d]pyrimidine Inhibitors Across Key Kinase Targets

The versatility of the thieno[3,2-d]pyrimidine scaffold has been demonstrated by its successful application in developing inhibitors for a range of kinases implicated in cancer. The following tables summarize the inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives against several key kinase targets. This data provides a basis for a comparative analysis of their potential efficacy.

Table 1: Inhibitory Activity Against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Reference
6e CDK1/Cyclin B-[3]
36 CDK7<1[6]

Table 2: Inhibitory Activity Against Receptor Tyrosine Kinases (EGFR, VEGFR-2)

Compound IDTarget KinaseIC50 (nM)Reference
B1 EGFR (L858R/T790M)13[7]
17f VEGFR-2230[8][9]

Table 3: Inhibitory Activity Against Other Key Kinases (PI3Kα, FAK)

Compound IDTarget KinaseIC50 (nM)Reference
9a PI3Kα9470[10]
26f FAK28.2[11]

Experimental Workflow for a Comparative Docking Study

The following section details a step-by-step methodology for conducting a comparative docking study of thieno[3,2-d]pyrimidine kinase inhibitors. This workflow is designed to be robust and reproducible.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB_Selection 1. Protein Structure Selection (e.g., PDB ID: 4JPS for PI3Kα) Protein_Prep 2. Protein Preparation - Remove water & ligands - Add hydrogens - Assign charges PDB_Selection->Protein_Prep Grid_Gen 4. Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Docking_Run 5. Molecular Docking (e.g., AutoDock, GOLD) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 6. Pose Analysis & Scoring - Analyze binding modes - Compare docking scores Docking_Run->Pose_Analysis SAR_Analysis 7. SAR & Selectivity Analysis - Correlate structure with activity Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Structure Selection and Preparation

The choice of the protein structure is critical for a meaningful docking study. Prioritize high-resolution crystal structures with a co-crystallized ligand, as this provides a reference for the active site.

  • Protocol:

    • Source Protein Structures: Download the desired kinase structures from the Protein Data Bank (PDB). For example, PDB ID: 4JPS can be used for PI3Kα.[12]

    • Prepare the Protein:

      • Remove water molecules and any existing ligands from the PDB file.

      • Add polar hydrogens and assign partial charges (e.g., using Kollman charges).

      • Repair any missing side chains or loops if necessary.

      • Software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard can be used for this purpose.

Step 2: Ligand Preparation

Proper preparation of the thieno[3,2-d]pyrimidine derivatives is equally important to ensure accurate docking results.

  • Protocol:

    • Sketch or Obtain Ligand Structures: Draw the 2D structures of the thieno[3,2-d]pyrimidine derivatives.

    • Convert to 3D: Convert the 2D structures to 3D.

    • Energy Minimization: Perform energy minimization to obtain a low-energy conformation. Molecular mechanics force fields like MMFF94 are commonly used.

    • Assign Charges: Assign partial charges (e.g., Gasteiger charges).

    • This can be accomplished using software like ChemDraw, MarvinSketch, or the LigPrep module in Schrödinger.

Step 3: Docking and Scoring

This is the core computational step where the ligands are docked into the prepared protein structure.

  • Protocol:

    • Define the Binding Site: Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying key active site residues.

    • Perform Docking: Run the docking simulation using software like AutoDock Vina, GOLD, or Glide.[13] These programs will generate multiple binding poses for each ligand.

    • Score the Poses: The software will assign a score to each pose, which is an estimate of the binding affinity. The lower the score (in the case of AutoDock Vina), the better the predicted binding.

Step 4: Analysis of Results

The final and most critical step is the interpretation of the docking results to derive meaningful insights.

  • Protocol:

    • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, VMD) to analyze the top-scoring poses for each ligand.

    • Identify Key Interactions: Identify and document the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Compare Across the Series: Compare the binding modes and scores of all the thieno[3,2-d]pyrimidine derivatives.

    • Correlate with Experimental Data: If available, correlate the docking scores with experimental inhibitory activities (e.g., IC50 values) to validate the docking protocol and gain confidence in its predictive power.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.[14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Thieno Thieno[3,2-d]pyrimidine Inhibitors Thieno->PI3K Inhibits

Caption: The inhibitory action of thieno[3,2-d]pyrimidine derivatives on the PI3K/Akt/mTOR signaling pathway.

Conclusion

Comparative docking studies are an invaluable tool in the rational design of thieno[3,2-d]pyrimidine-based kinase inhibitors. By systematically evaluating a series of compounds, researchers can gain crucial insights into their binding modes, predict their affinities, and understand the structural features that govern their activity. The workflow and principles outlined in this guide provide a robust framework for conducting these studies with high scientific integrity, ultimately accelerating the discovery of novel and effective cancer therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to the Thieno[3,2-d]pyrimidine Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the most common and effective synthetic routes to thieno[3,2-d]pyrimidines, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core

The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[3,2-d]pyrimidine system, a bioisostere of purine. This structural similarity allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. The ability to efficiently synthesize and subsequently functionalize this core is a critical enabler for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide will focus on the most prevalent strategies commencing from readily available 2-aminothiophene precursors.

Core Synthetic Strategies: An Overview

The construction of the thieno[3,2-d]pyrimidine skeleton predominantly relies on the annulation of a pyrimidine ring onto a pre-formed 2-aminothiophene derivative. The choice of the starting material, specifically the nature of the substituent at the 3-position of the thiophene ring, and the cyclizing agent are the key determinants of the synthetic route. We will explore and compare three principal methodologies:

  • Route 1: Cyclization of 3-Aminothiophene-2-carboxylates.

  • Route 2: Cyclization of 3-Aminothiophene-2-carbonitriles.

  • Route 3: Microwave-Assisted Synthesis for Enhanced Efficiency.

A pivotal intermediate in the functionalization of the thieno[3,2-d]pyrimidine core is the corresponding 4-chloro derivative, which serves as a versatile handle for introducing diverse substituents via nucleophilic aromatic substitution. The synthesis of this key intermediate will also be detailed.

G cluster_0 Starting Materials cluster_1 Cyclization Methods cluster_2 Core Structure & Intermediate 3-Aminothiophene-2-carboxylate 3-Aminothiophene-2-carboxylate Formamide / Formic Acid Formamide / Formic Acid 3-Aminothiophene-2-carboxylate->Formamide / Formic Acid Route 1 DMF-DMA DMF-DMA 3-Aminothiophene-2-carboxylate->DMF-DMA Route 3 (Microwave) 3-Aminothiophene-2-carbonitrile 3-Aminothiophene-2-carbonitrile Triethyl Orthoformate Triethyl Orthoformate 3-Aminothiophene-2-carbonitrile->Triethyl Orthoformate Route 2 Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one Formamide / Formic Acid->Thieno[3,2-d]pyrimidin-4(3H)-one Triethyl Orthoformate->Thieno[3,2-d]pyrimidin-4(3H)-one DMF-DMA->Thieno[3,2-d]pyrimidin-4(3H)-one 4-Chloro-thieno[3,2-d]pyrimidine 4-Chloro-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidin-4(3H)-one->4-Chloro-thieno[3,2-d]pyrimidine POCl3

Caption: Overview of the primary synthetic pathways to the thieno[3,2-d]pyrimidine core.

Route 1: Cyclization of 3-Aminothiophene-2-carboxylates

This classical and widely employed method utilizes readily accessible methyl or ethyl 3-aminothiophene-2-carboxylates as starting materials. The annulation of the pyrimidine ring is typically achieved by heating with a one-carbon source like formamide or formic acid.

Mechanism Insight: The reaction proceeds via an initial acylation of the amino group of the thiophene by formamide or formic acid, forming an N-formyl intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the nitrogen onto the ester carbonyl, followed by dehydration, affords the thieno[3,2-d]pyrimidin-4(3H)-one core. The high temperatures are necessary to drive the dehydration and cyclization steps.

G Start Methyl 3-aminothiophene-2-carboxylate Step1 React with Formamide (High Temperature) Start->Step1 Intermediate N-Formyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 End Thieno[3,2-d]pyrimidin-4(3H)-one Step2->End

Caption: Workflow for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one via Route 1.

Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-ol from Methyl 3-aminothiophene-2-carboxylate

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Formamidine acetate

  • Ethanol

Procedure:

  • A mixture of methyl 3-aminothiophene-2-carboxylate (1.0 eq) and formamidine acetate (1.3 eq) in ethanol is heated at 80 °C.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 14 hours), the reaction mixture is cooled to room temperature.[1]

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the desired thieno[3,2-d]pyrimidin-4-ol.

Route 2: Cyclization of 3-Aminothiophene-2-carbonitriles

An alternative and equally viable approach starts from 3-aminothiophene-2-carbonitriles. These precursors can be readily synthesized via the versatile Gewald multicomponent reaction. The cyclization to form the pyrimidine ring is often accomplished using reagents such as triethyl orthoformate or formic acid.

Mechanism Insight: The reaction with triethyl orthoformate initially forms an ethoxymethyleneamino intermediate. This is followed by an intramolecular cyclization where the nitrogen of the cyano group attacks the electrophilic carbon of the intermediate. Tautomerization then leads to the formation of the aromatic pyrimidine ring. This pathway offers a different handle for the initial activation of the one-carbon unit compared to formamide.

G Start 3-Aminothiophene-2-carbonitrile Step1 React with Triethyl Orthoformate Start->Step1 Intermediate Ethoxymethyleneamino Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Tautomerization Intermediate->Step2 End 4-Aminothieno[3,2-d]pyrimidine Step2->End

Caption: Workflow for the synthesis of 4-aminothieno[3,2-d]pyrimidine via Route 2.

Experimental Protocol: Synthesis from a 2-Aminothiophene-3-carbonitrile Derivative

While a direct protocol for the parent thieno[3,2-d]pyrimidine from the carbonitrile was not explicitly detailed in the provided search results, the general principle involves heating the aminonitrile with a suitable one-carbon source. For instance, heating with formic acid, often with a catalytic amount of a strong acid, would lead to the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.

Route 3: Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of thieno[3,2-d]pyrimidines is no exception. Microwave heating can dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. This technique is applicable to both routes starting from carboxylates and carbonitriles.

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure (in a sealed vessel). This accelerates the rate of reaction, often allowing for syntheses to be completed in minutes rather than hours. The choice of solvent is critical; polar solvents that couple efficiently with microwave irradiation are preferred.

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Thieno[3,2-d]pyrimidin-4(3H)-one[2]

Materials:

  • Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Methoxybenzylamine

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Step A: Formation of the amidine intermediate. To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) in ethanol, add DMF-DMA (1.5 eq).[2]

  • Heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 15-30 minutes.[2]

  • Concentrate the solution under reduced pressure to obtain the intermediate, which can often be used in the next step without further purification.[2]

  • Step B: Cyclization. Dissolve the intermediate in DMF and add a suitable amine, such as 3-methoxybenzylamine (1.2 eq).[2]

  • Heat the mixture under microwave irradiation at 100 °C (80 W) for 15-30 minutes.[2]

  • After cooling, the product can be isolated by precipitation with water, followed by filtration and washing.[2]

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1 (from Carboxylate)Route 2 (from Carbonitrile)Route 3 (Microwave-Assisted)
Starting Material 3-Aminothiophene-2-carboxylate3-Aminothiophene-2-carbonitrileEither carboxylate or carbonitrile
Typical Reagents Formamide, Formamidine acetateTriethyl orthoformate, Formic acidDMF-DMA, Formamide
Reaction Time Several hours (e.g., 14 h)[1]Several hoursMinutes (e.g., 15-30 min)[2]
Reaction Temperature High (e.g., 80-190 °C)[1]HighModerate to High (e.g., 100 °C)[2]
Typical Yields Good to Excellent (e.g., 54%)[1]Good to ExcellentOften improved over conventional
Advantages Readily available starting materials, well-established.Versatile starting material from Gewald reaction.Drastically reduced reaction times, often higher yields, cleaner reactions.
Disadvantages Long reaction times, high temperatures required.Can require harsh conditions for cyclization.Requires specialized microwave equipment.

Essential Functionalization: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidin-4(3H)-one, or its tautomer thieno[3,2-d]pyrimidin-4-ol, is a gateway to a vast array of derivatives. Conversion of the hydroxyl/oxo group at the 4-position to a chloro substituent creates a highly reactive electrophilic center, amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amines, alcohols, thiols, and other nucleophiles, which is a cornerstone of SAR exploration.

Mechanism Insight: The reaction with phosphorus oxychloride (POCl₃) proceeds through the formation of a phosphate ester intermediate at the 4-position. This intermediate is a much better leaving group than a hydroxyl group. Subsequent attack by a chloride ion displaces the phosphate group, yielding the 4-chloro-thieno[3,2-d]pyrimidine. The addition of a tertiary amine like N,N-dimethylaniline can act as a base to neutralize the HCl generated during the reaction.

Caption: Workflow for the synthesis of 4-chloro-thieno[3,2-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine[1][3]

Materials:

  • Thieno[3,2-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

  • To a cold (0 °C) solution of thieno[3,2-d]pyrimidin-4-ol (1.0 eq) in a suitable solvent like acetonitrile, slowly add phosphorus oxychloride (5.5 eq).[3] N,N-dimethylaniline (0.7 eq) can be added as a base.[3]

  • After the addition, the reaction mixture is heated to 80-85 °C and stirred for several hours (e.g., 18 hours).[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully quenched by pouring it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the 4-chloro-thieno[3,2-d]pyrimidine.[1][3]

Conclusion and Recommendations

The choice of the optimal synthetic route to a desired thieno[3,2-d]pyrimidine derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the available laboratory equipment.

  • For large-scale synthesis and well-established procedures, Route 1, starting from 3-aminothiophene-2-carboxylates, remains a robust and reliable option.

  • When flexibility in the thiophene ring substitution is desired, Route 2, utilizing 3-aminothiophene-2-carbonitriles derived from the Gewald reaction, offers significant advantages.

  • For rapid SAR studies and optimization of reaction conditions, the adoption of microwave-assisted synthesis (Route 3) is highly recommended. The significant reduction in reaction times can dramatically accelerate the drug discovery process.

Regardless of the initial route to the thieno[3,2-d]pyrimidin-4(3H)-one core, the subsequent conversion to the 4-chloro derivative is a crucial step for enabling extensive derivatization and the exploration of the chemical space around this important scaffold.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thieno[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the native purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, enzymes that are central regulators of cellular processes.[2] This "privileged scaffold" has been successfully utilized to develop potent inhibitors against various kinase targets implicated in oncology and other diseases, including Cyclin-Dependent Kinases (CDKs), Sirtuins, and Receptor Tyrosine Kinases like VEGFR and EGFR.[3][4][5][6] For instance, derivatives have been developed as potent CDK7 inhibitors for triple-negative breast cancer and as dual EGFR/ErbB-2 inhibitors.[1][5]

However, the very feature that makes this scaffold so effective—its ability to mimic ATP—also presents a significant challenge: the potential for cross-reactivity, or "off-target" binding. The human genome contains over 500 protein kinases, many of which share conserved ATP-binding pockets.[7] An inhibitor designed for one kinase may inadvertently bind to and inhibit dozens of others, leading to unexpected biological effects, toxicity, or even paradoxical pathway activation.[8] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset; it is a critical step in the development of a safe and effective thieno[3,2-d]pyrimidine-based therapeutic. This guide provides an in-depth comparison of modern profiling strategies, explaining the causality behind experimental choices and presenting actionable protocols for researchers in the field.

The Imperative of Kinase Selectivity Profiling

Understanding a compound's selectivity across the kinome is paramount for several reasons:

  • Anticipating Toxicity: Off-target effects are a primary cause of adverse drug reactions. Profiling against a broad panel of kinases can help identify potential liabilities early in the discovery process.[9]

  • Mechanism Deconvolution: If a compound shows greater potency in cellular assays than in biochemical assays against its intended target, off-target activities may be responsible for the observed phenotype.[10]

  • Rational Polypharmacology: In some cases, off-target effects can be therapeutically beneficial.[11] For example, an inhibitor developed for a primary cancer target might also inhibit a kinase involved in a resistance pathway. Crizotinib, originally developed as a MET inhibitor, found its success through its off-target activity against ALK.[11] Comprehensive profiling allows for the identification and exploitation of such opportunities.

  • Informing Lead Optimization: Selectivity data guides medicinal chemists in modifying the thieno[3,2-d]pyrimidine scaffold to enhance affinity for the desired target while reducing interactions with unwanted kinases.[9]

The following diagram illustrates a generalized workflow for assessing kinase inhibitor selectivity, moving from broad, high-throughput biochemical methods to more physiologically relevant cell-based validation.

G cluster_0 Phase 1: Biochemical Profiling (In Vitro) cluster_1 Phase 2: Cell-Based Validation (In Cellulo) A Primary Target Assay (e.g., IC50 determination) B Broad Kinome Screen (e.g., KINOMEscan® @ fixed concentration) A->B Initial Potency Confirmed C Dose-Response Follow-Up (IC50/Kd determination for significant hits) B->C Off-Targets Identified D Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Validate Cellular Binding E Phospho-Protein Western Blot (Target & Key Off-Target Pathways) D->E Confirm Pathway Modulation F Phenotypic Assays (e.g., Cell Viability, Apoptosis) E->F Correlate with Cellular Outcome G Candidate Selection & Further Preclinical Development F->G G cluster_on_target On-Target Pathway (Intended Effect) cluster_off_target Off-Target Pathway (Unintended Effect) compound Thieno[3,2-d]pyrimidine Inhibitor cdk CDK7 compound->cdk Inhibition (High Affinity) pi3k PI3K compound->pi3k Inhibition (Lower Affinity) cdk_complex CAK Complex cdk->cdk_complex cyclin Cyclin H cyclin->cdk_complex mat1 MAT1 mat1->cdk_complex cell_cycle Cell Cycle Progression (e.g., Pol II Phosphorylation) cdk_complex->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to akt Akt pi3k->akt survival Cell Survival / Proliferation akt->survival survival->apoptosis Inhibits

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of complex chemical reagents are not mere regulatory hurdles; they are fundamental to a culture of safety, environmental stewardship, and scientific excellence. This guide provides a detailed, procedure-driven framework for the safe disposal of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde, a compound of interest in medicinal chemistry.

The core directive for this compound is unambiguous: due to its chemical structure—incorporating a chlorinated heterocyclic system, a reactive aldehyde group, and a biologically active thienopyrimidine scaffold—and the absence of specific degradation data, it must be managed as hazardous chemical waste. This protocol is synthesized from established best practices for analogous chemical classes and is designed to ensure compliance and mitigate risk. All procedures must be conducted in alignment with your institution's Environmental Health & Safety (EHS) department and all local, state, and federal regulations.

Part 1: Hazard Assessment & Risk Mitigation: The Causality Behind the Protocol

Understanding the "why" is as critical as knowing the "how." The stringent disposal requirements for this compound are dictated by the inherent risks associated with its distinct chemical features.

1.1. Structural Analysis and Inferred Hazards:

  • Chlorinated Heterocyclic System: Halogenated organic compounds are frequently noted for their environmental persistence and potential toxicity.[1][2] Improper disposal, particularly via combustion in non-specialized facilities, can lead to the formation of highly toxic byproducts such as phosgene or polychlorinated dioxins and furans.[2][3] Therefore, drain disposal or standard incineration is strictly forbidden.

  • Aldehyde Functional Group: Aldehydes are a reactive class of compounds, often exhibiting significant toxicity.[4] While chemical neutralization protocols exist for simple aldehydes like formaldehyde, these methods are not applicable to a complex, multi-functional molecule like this compound.[4][5] Attempting ad hoc neutralization without a validated procedure could trigger unknown and potentially violent reactions.

  • Thienopyrimidine Core: The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with potent biological activity, including kinase inhibitors used in oncology.[6][7][8] This inherent bioactivity necessitates that the compound be handled with the assumption of potency and toxicity.

1.2. Hazard Profile from Structurally Analogous Compounds:

In the absence of a specific Safety Data Sheet (SDS) for the title compound, we can infer its likely hazard profile by examining officially classified structural analogs. This data substantiates the need for handling it as an acute toxin.

Compound NameCAS NumberKey Hazard InformationSource
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid 1000494-93-5GHS Pictogram: GHS06 (Skull and Crossbones). Signal Word: Danger. Hazard Class: Acute Toxicity 3 (Oral).[9]
4-Chloro-6-methylthieno[3,2-d]pyrimidine 108134-22-1Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
4,6-Dichloropyrimidine 1193-21-1Signal Word: Danger. Hazard Class: Acute oral, dermal, and inhalation toxicity (Category 4); Causes severe skin burns and eye damage.[11]
Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate 1246223-44-8Precautionary Statement: Do not let product enter drains. Disposal: Offer to a licensed disposal company. Burn in a chemical incinerator.[12]

1.3. Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile), ensuring no tears or punctures. Change gloves immediately if contamination occurs.

  • Body Protection: A buttoned lab coat and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[13][14]

Part 2: Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled safely from the point of generation to its final collection by EHS professionals.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposition gen Generate Waste: - Neat Compound - Solutions - Contaminated Labware seg Segregate Waste Streams (No Mixing!) gen->seg cont Select Correct, Compatible Hazardous Waste Container seg->cont label_cont Affix Hazardous Waste Label IMMEDIATELY cont->label_cont store Store Sealed Container in Secondary Containment label_cont->store saa Place in Designated Satellite Accumulation Area (SAA) store->saa no_drain PROHIBITED: - Drain Disposal - Trash Disposal - Chemical Neutralization saa->no_drain contact_ehs Contact EHS or Licensed Waste Contractor for Pickup saa->contact_ehs

Caption: Waste Disposal Workflow for this compound.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing. Never mix waste streams unless explicitly authorized by your EHS department.[13][14]

  • Neat (Unused) Compound: If possible, keep the material in its original, clearly labeled manufacturer's container. If not, transfer it to a new, clean, and compatible container suitable for solid waste.

  • Solutions: Collect any solutions containing the compound in a dedicated, leak-proof hazardous waste container (typically glass). This container must be designated only for this specific chlorinated waste stream.

  • Contaminated Labware:

    • Solid Waste: Disposable items such as gloves, weigh boats, and contaminated paper towels should be collected in a double-bagged, sealed plastic bag clearly labeled as "Hazardous Chemical Waste" with the compound's name.[15]

    • Sharps: Any contaminated needles, broken glass, or other sharps must be placed in a designated, puncture-resistant sharps container.[14]

Step 2: Container Management and Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Select an appropriate container: Use only containers approved for hazardous waste that are compatible with the chemical.[13][14] Ensure the lid is intact and can be securely sealed.

  • Affix a hazardous waste tag: The moment the first drop of waste is added, the container must be labeled.[14] The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • Associated hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Keep the waste container securely sealed at all times, except when adding waste.

  • Store the container in a designated SAA within the laboratory, at or near the point of generation.[14]

  • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[11]

Step 4: Final Disposal

  • Crucial Directive: DO NOT attempt to neutralize the waste chemically. The reactivity of the aldehyde and chlorinated thienopyrimidine system is unknown in combination with common neutralizing agents.

  • Crucial Directive: DO NOT dispose of this material down the drain or in the regular trash.[12] This is illegal and environmentally hazardous.

  • Required Action: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[5][12][13][16] Provide them with an accurate description of the waste.

Part 3: Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is vital to ensure personnel safety.

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the lab.

  • Assemble PPE: Before cleanup, don the full mandatory PPE as described in section 1.3.

  • Contain and Collect:

    • For a solid spill: Carefully sweep or scoop the material to avoid generating dust.[13] Place it into a labeled hazardous waste container.

    • For a liquid spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[13] Do not use combustible materials like paper towels. Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS for your solvent), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste following the procedures in Part 2.[13]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the scientific diligence and commitment to safety that our profession demands.

References

Mastering the Safe Handling of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug discovery, our work with novel chemical entities like 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is foundational to therapeutic innovation. This compound, a member of the thienopyrimidine class, holds significant potential due to the diverse biological activities of this scaffold, including its investigation in anticancer research.[1][2][3][4] However, its structural alerts—a chlorinated pyrimidine ring fused to a thiophene core—necessitate a rigorous and informed approach to safety.

Hazard Analysis: Understanding the Risks of Structurally Related Compounds

The hazard profile of this compound can be inferred from related chlorinated thienopyrimidines and similar heterocyclic compounds. The primary hazards associated with this class of chemicals include:

  • Acute Oral Toxicity : A closely related compound, 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

  • Skin Corrosion/Irritation : Many chlorinated heterocyclic compounds are known to cause skin irritation.[5][6][7][8] Direct contact should be avoided.

  • Serious Eye Damage/Irritation : These compounds are often irritating to the eyes, with the potential for serious damage.[5][6][7][8][9]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[6][7][8][10]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use.[5][9][11]To prevent skin contact and absorption.
Eye and Face Protection Splash-proof safety goggles and a face shield.[5][9][12]To protect against splashes and airborne particles.
Skin and Body Protection A flame-resistant lab coat, with consideration for disposable sleeves or a full suit for larger quantities.[5][9][12]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used if working outside of a fume hood or if irritation is experienced.[5][10]To prevent inhalation of airborne particles.

Operational Protocol: From Receipt to Disposal

A systematic workflow is paramount to minimizing risk. The following diagram and procedural steps outline the recommended sequence of operations for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Gather and Inspect PPE: Before handling the compound, gather all necessary PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures.[9][11]

    • Don PPE: Put on all required personal protective equipment.

  • Handling (Inside a Chemical Fume Hood):

    • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust.[9][10]

    • Dissolving/Reacting: Add the compound to the solvent or reaction mixture slowly to prevent splashing.

    • Transferring: Use appropriate tools (e.g., pipette, cannula) to transfer solutions.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, sealed container for hazardous chemical waste.[13]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Storage and Spill Management

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Keep it away from incompatible materials such as strong oxidizing agents.[14]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the area.[9][10]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][11]

  • Clean: Clean the spill area thoroughly.

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][10][13]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10][13]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][13]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][10][11]

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, advancing your research while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.